3-Nitrophenacylamine hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFUJSROKAAPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379005 | |
| Record name | 3-Nitrophenacylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36765-84-1 | |
| Record name | 3-Nitrophenacylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-amino-1-(3-nitrophenyl)ethanone hydrochloride physical characteristics
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride
Introduction
2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a key organic intermediate frequently utilized in the synthesis of more complex pharmaceutical agents and research chemicals. Its structure, featuring a reactive aminoketone backbone combined with a nitro-substituted aromatic ring, makes it a versatile building block. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical characteristics is paramount for ensuring purity, predicting reactivity, developing stable formulations, and meeting regulatory quality standards.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride. It moves beyond a simple data sheet to offer insights into the experimental methodologies used for characterization, explaining the causality behind analytical choices and presenting them as self-validating systems for robust quality control.
Core Physicochemical Properties
A precise characterization of a compound's physical properties is the foundation of its reliable application in research and development. The data presented herein are derived from established sources and serve as a benchmark for laboratory analysis.
Chemical Identity and Structural Data
-
IUPAC Name: 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride[1]
-
Synonyms: 2-Amino-3'-nitroacetophenone hydrochloride, 3-Nitrophenacylamine hydrochloride[1]
-
CAS Number: 36765-84-1[1]
-
Molecular Formula: C₈H₉ClN₂O₃[2]
-
SMILES: [NH3+]CC(=O)C1=CC=CC(=C1)=O[1]
Summary of Physical Characteristics
The following table provides a high-level summary of the key physical properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride.
| Property | Value / Description | Significance & Rationale |
| Appearance | White to off-white crystalline solid | Visual inspection is the first-pass indicator of purity; deviations in color may suggest impurities or degradation. |
| Melting Point | 210-212 °C (with decomposition)[1] | A sharp melting range is a critical indicator of high purity. Decomposition suggests thermal instability at elevated temperatures. |
| Solubility | To be determined experimentally (see Sec 4.2) | The hydrochloride salt form is expected to confer solubility in polar protic solvents like water, methanol, and ethanol. Solubility in solvents like DMSO is crucial for biological screening assays. |
| Purity | ≥98% (typical commercial grade)[1] | High purity is essential for preventing side reactions in synthetic applications and for obtaining accurate results in biological studies. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics, which are foundational for confirming the identity and purity of the compound.
Thermal Analysis: Melting Point
The melting point is a robust, easily measured physical constant that serves as a primary indicator of purity. For 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a sharp melting range of 210-212 °C is reported, with decomposition occurring at or near the melting temperature[1]. This decomposition is likely due to the energetic nitro group and the overall molecular instability at high temperatures.
Expert Insight: The use of Differential Scanning Calorimetry (DSC) is the preferred method over a traditional melting point apparatus. DSC provides not only the onset of melting but also a quantitative measure of the heat of fusion and can clearly distinguish melting from decomposition, offering a more complete thermal profile of the material.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400-3000 | Strong, Broad | N-H stretch (from -NH₃⁺) | The broadness is due to hydrogen bonding in the solid state. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds on the phenyl ring. |
| ~1690 | Strong | C=O stretch (ketone) | This is a highly characteristic and intense peak. Its position is influenced by the aromatic ring.[3] |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |
| ~1530, ~1350 | Strong | N-O asymmetric & symmetric stretch (-NO₂) | The two strong bands are the classic signature of a nitro group. |
| ~800-700 | Strong | C-H out-of-plane bend | The specific pattern can help confirm the meta-substitution on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is essential for confirming the specific arrangement of protons. The hydrochloride salt form means the amine will be protonated (-NH₃⁺), and its protons may be broad or exchange with solvent protons (like D₂O).
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~8.5-8.2 | m | 2 x Ar-H | Protons ortho and para to the electron-withdrawing nitro group will be shifted significantly downfield. |
| ~7.8-7.6 | m | 2 x Ar-H | The remaining aromatic proton will be in this region. The meta-substitution pattern leads to complex splitting. |
| ~4.5 | s | -CH₂- | Methylene protons adjacent to a carbonyl group typically appear in this region as a singlet. |
| Broad Signal | br s | -NH₃⁺ | The ammonium protons are often broad and may not be observed if D₂O is used as a solvent due to H-D exchange. |
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number and electronic environment of the carbon atoms.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~195 | C=O | The ketone carbonyl carbon is highly deshielded and appears far downfield. |
| ~148 | Ar-C-NO₂ | The carbon directly attached to the nitro group is significantly deshielded. |
| ~135-120 | 5 x Ar-C | The remaining five aromatic carbons. |
| ~45 | -CH₂- | The aliphatic methylene carbon adjacent to the carbonyl. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the molecular ion of the free base.
-
Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z ≈ 181.06, corresponding to the protonated free base (C₈H₈N₂O₃).
-
Key Fragmentation Pathways: A primary fragmentation would be the loss of the amino-methyl group or cleavage adjacent to the carbonyl, leading to characteristic daughter ions.
Experimental Methodologies
To ensure the quality and identity of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a systematic workflow of analytical techniques should be employed.
Caption: Workflow for Physicochemical Characterization.
Protocol for Melting Point by DSC
-
Calibration: Calibrate the DSC instrument using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of the compound into a non-hermetic aluminum pan.
-
Method Parameters:
-
Temperature Program: Equilibrate at 50 °C, then ramp to 250 °C at a rate of 10 °C/min.
-
Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Analysis: Analyze the resulting thermogram for the onset temperature of the endothermic melting peak. Note any exothermic events that would indicate decomposition.
Protocol for Solubility Assessment
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, DMSO, ethanol, methanol).
-
Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) in a glass vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove a known volume of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Classification: Report the solubility quantitatively (e.g., in mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble).
Protocol for Spectroscopic Analysis
The following diagram illustrates the relationship between the compound's structure and its expected spectroscopic outputs.
Caption: Structure-Spectra Correlation Diagram.
-
FTIR (ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.
-
-
NMR (¹H and ¹³C):
-
Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the ¹H spectrum on a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum on the same sample.
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol.
-
Infuse the solution into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous structures like 2-aminoacetophenone hydrochloride suggest appropriate precautions.[4]
-
Hazards: Causes eye, skin, and respiratory tract irritation.[4][5]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize dust generation.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]
Conclusion
The physicochemical characterization of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a critical step in its application for pharmaceutical synthesis and research. A combination of thermal analysis, spectroscopy, and solubility studies provides a complete profile of the material's identity, purity, and suitability for its intended use. The methodologies outlined in this guide serve as a robust framework for ensuring that each batch of this important chemical intermediate meets the stringent quality requirements of the scientific community.
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PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. Retrieved from [Link]
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A Technical Guide to 3-Nitrophenacylamine Hydrochloride: Properties, Synthesis, and Handling for Research Applications
Introduction and Overview
3-Nitrophenacylamine hydrochloride is a specialized organic compound primarily utilized as a versatile chemical intermediate in synthetic chemistry. Its trifunctional nature, featuring a ketone, a primary amine (as a hydrochloride salt), and a meta-substituted nitro group on an aromatic ring, makes it a valuable building block for constructing more complex molecular architectures. This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals, covering its fundamental properties, a representative synthetic protocol with mechanistic considerations, potential applications, and crucial safety and handling procedures. The insights herein are designed to empower scientists to effectively and safely incorporate this reagent into their research and development workflows.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its effective application in research. This compound is characterized by the key identifiers and properties summarized in the table below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | [1] |
| Molecular Formula | C₈H₉ClN₂O₃ | [1] |
| Molecular Weight | 216.62 g/mol | [1] |
| CAS Number | 36765-84-1 | [1][2] |
| Parent Compound | 2-amino-1-(3-nitrophenyl)ethanone | [1][3] |
| Appearance | Off-white to tan solid/crystalline powder | [4] |
| Melting Point | 210-212 °C |
The hydrochloride salt form enhances the compound's stability and shelf-life, converting the primary amine into an ammonium salt, which is less susceptible to aerial oxidation and simplifies handling.
Figure 1: Chemical structure of this compound.
Synthesis and Mechanistic Insights
While multiple synthetic routes may exist, a common and logical approach involves the nitration of a suitable precursor. A representative synthesis can be conceptualized starting from 2-bromoacetophenone, followed by amination and nitration, or by nitrating a protected aminoketone. Below is a detailed, field-proven protocol for the nitration of 2'-aminoacetophenone, followed by conversion to the hydrochloride salt.
Representative Synthetic Protocol
This protocol describes a two-stage process: (1) electrophilic aromatic substitution (nitration) and (2) salt formation.
Stage 1: Nitration of 2'-Aminoacetophenone
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄).
-
Cooling (Causality): The flask is cooled in an ice-salt bath to a temperature of 0–5 °C. This step is critical because nitration is a highly exothermic reaction. Maintaining a low temperature prevents over-nitration (dinitration) and the formation of unwanted byproducts, ensuring selectivity for the desired mononitrated product.
-
Substrate Addition: Slowly add 2'-aminoacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C. The sulfuric acid acts as both a solvent and a protonating agent, activating the aromatic ring for nitration.
-
Nitrating Mixture Preparation (Causality): Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid in a cooled beaker. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Electrophilic Substitution: Add the prepared nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 5 °C. The nitronium ion attacks the benzene ring. The amino group is a strong ortho-, para-director; however, under strongly acidic conditions, it is protonated to the anilinium ion (-NH₃⁺), which is a meta-director. This is why the nitro group is directed to the meta position relative to the acetyl group.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture slowly onto crushed ice. This quenches the reaction and precipitates the product, 2-amino-1-(3-nitrophenyl)ethanone. Neutralize the solution carefully with an aqueous base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free-base product.
Stage 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 2-amino-1-(3-nitrophenyl)ethanone in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) to the stirred solution.
-
Precipitation and Isolation: The this compound will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether to remove any residual impurities, and dried under vacuum.
Figure 2: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
While sold for research purposes only, the true value of this compound lies in its potential as a synthetic intermediate.[5] The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.
-
Building Block for Heterocycles: The amine and ketone functionalities are classic precursors for the synthesis of nitrogen-containing heterocyclic rings (e.g., pyrazines, imidazoles), which are common scaffolds in many pharmaceutical agents.[6]
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an aniline derivative.[7] This introduces another reactive site, enabling the synthesis of more complex molecules. Nitro-containing compounds themselves have a long history in medicine, and this intermediate could be used in the discovery of new bioactive molecules.[8][9][10]
-
Diversity-Oriented Synthesis: In drug discovery, this compound can be used as a starting material in the creation of compound libraries.[11] Each functional group can be independently reacted to generate a wide array of structurally diverse molecules for high-throughput screening.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Self-Validating Handling Protocol
Adherence to the following protocol ensures a self-validating system of safety, where each step mitigates identified risks.
-
Engineering Controls: All handling, weighing, and transfers of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If any material comes into contact with skin, wash immediately with plenty of soap and water. If it enters the eyes, rinse cautiously with water for several minutes.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations.
Figure 3: A workflow diagram for the safe handling of this compound.
Conclusion
This compound is a key synthetic intermediate whose utility is derived from its unique combination of reactive functional groups. A thorough understanding of its chemical properties, a well-controlled synthetic approach, and strict adherence to safety protocols are paramount for its successful application. This guide provides the foundational knowledge for researchers and developers to leverage this compound's potential in the synthesis of novel molecules for a wide range of scientific applications.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Sagan, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Retrieved from [Link]
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ResearchGate. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
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PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). 3-Nitro-Benzylamine Hcl. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitroanilinium chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Guide: Structural Elucidation of 3-Nitrophenacylamine Hydrochloride (CAS 36765-84-1)
Introduction
This technical guide provides a comprehensive overview of the structural elucidation of 3-Nitrophenacylamine hydrochloride, registered under CAS number 36765-84-1. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The elucidation of its molecular structure is paramount for ensuring reaction integrity, predicting chemical reactivity, and confirming product identity. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methodologies used to verify the structure of this and similar molecules. We will proceed by establishing a logical synthetic pathway to the target molecule, which will serve as our structural hypothesis. Subsequently, we will employ a multi-technique spectroscopic approach—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to systematically validate every feature of the proposed structure.
Part 1: The Synthetic Pathway as a Structural Blueprint
The most logical approach to elucidating a synthetic molecule's structure is to understand its genesis. The structure of this compound can be logically inferred from its synthesis, which typically begins with the commercially available starting material, acetophenone. The synthesis can be conceptualized as a three-stage process.
Stage 1: Electrophilic Aromatic Substitution - Nitration of Acetophenone
The first stage involves the nitration of acetophenone to introduce the nitro group onto the aromatic ring. The acetyl group (-COCH₃) is a meta-directing deactivator. Therefore, electrophilic substitution with a nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) will direct the incoming nitro group (-NO₂) to the meta-position. This reaction yields 3'-nitroacetophenone.
Caption: Synthetic route to the key intermediate, 3'-nitroacetophenone.
Experimental Protocol: Synthesis of 3'-Nitroacetophenone[1]
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 37 mL of concentrated sulfuric acid.
-
Cool the flask in an appropriate bath (e.g., ethanol-dry ice) until the internal temperature is 0 °C.
-
While maintaining vigorous stirring, slowly add 0.125 mol of acetophenone dropwise, ensuring the temperature does not exceed 5 °C.
-
Prepare the nitrating mixture by carefully adding 11.5 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice, which will cause the 3'-nitroacetophenone product to precipitate.
-
Isolate the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol to obtain pure 3'-nitroacetophenone.
Stage 2: Functionalization and Final Assembly
With the 3'-nitroacetophenone intermediate in hand, the subsequent steps involve modifying the acetyl group to introduce the amine functionality.
-
Alpha-Bromination: The methyl carbon alpha to the carbonyl group is selectively brominated using a reagent like bromine (Br₂) in a suitable solvent. This reaction proceeds via an enol or enolate intermediate to form 2-bromo-1-(3-nitrophenyl)ethanone, also known as 3-nitrophenacyl bromide[1].
-
Amination: The resulting α-bromo ketone is a potent electrophile. It readily undergoes nucleophilic substitution with ammonia (or a protected ammonia equivalent) to displace the bromide and form the primary amine, 2-amino-1-(3-nitrophenyl)ethanone (the free base of our target compound)[2].
-
Salt Formation: Finally, treatment of the free base with hydrochloric acid (HCl) yields the stable, crystalline hydrochloride salt: this compound (CAS 36765-84-1)[3][4].
Caption: Workflow for the comprehensive structural verification of the target molecule.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this analysis, we consider the free base, 2-amino-1-(3-nitrophenyl)ethanone (C₈H₈N₂O₃), as the hydrochloride salt would dissociate in the MS source.
-
Expected Molecular Ion (M⁺): The calculated monoisotopic mass of the free base is 180.0535 g/mol .[2] A high-resolution mass spectrometry (HRMS) experiment should yield a peak at or very near m/z = 181.0608 for the [M+H]⁺ adduct.
-
Key Fragmentation Patterns: The structure contains several points for characteristic fragmentation under electron ionization (EI):
-
Acylium Ion: A prominent fragment would arise from the cleavage of the C-C bond between the carbonyl and the aminomethylene group, forming the 3-nitrophenylacylium ion at m/z = 150.
-
Loss of the Nitro Group: Fragmentation involving the loss of NO₂ (m/z = 46) is also possible.
-
Tropylium Ion Formation: The benzyl-like structure can lead to rearrangements and the formation of characteristic aromatic fragments.
-
The presence of these specific fragments provides strong evidence for the core components of the molecule: the 3-nitrophenyl group and the keto-amine side chain.
B. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be a composite of signals from the aromatic ring, the nitro group, the carbonyl group, and the ammonium group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Notes |
| Ammonium (R-NH₃⁺) | ~3000 - 2800 (broad) | The N-H stretching vibrations in the protonated amine appear as a broad, strong band, often with multiple sub-peaks. This is a key indicator of the hydrochloride salt form. |
| Carbonyl (C=O) | ~1690 - 1710 | The aryl ketone carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring.[5] |
| Nitro (NO₂) Asymmetric | ~1520 - 1550 | The asymmetric stretching vibration of the nitro group is typically a very strong and sharp absorption, providing clear evidence of its presence. |
| Nitro (NO₂) Symmetric | ~1340 - 1360 | The symmetric stretch of the nitro group is also strong and provides complementary evidence. |
| Aromatic C=C | ~1600, ~1475 | Medium to weak absorptions from the stretching of the carbon-carbon bonds within the benzene ring. |
| Aromatic C-H | ~3050 - 3100 | C-H stretching vibrations from the aromatic ring, appearing as sharp but weaker peaks just above 3000 cm⁻¹. |
The combination of a broad ammonium stretch, a sharp carbonyl peak around 1700 cm⁻¹, and two strong nitro group absorptions provides a definitive fingerprint for the proposed structure.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of every proton and carbon atom in the molecule.
The proton NMR spectrum will show signals for the aminomethylene protons and the four aromatic protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₂-NH₃⁺ | ~4.5 - 4.8 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing carbonyl group and the ammonium group, shifting them significantly downfield. With no adjacent protons, the signal will be a singlet. |
| Ar-H (H2) | ~8.7 - 8.8 | Triplet (t) or Singlet (s) | 1H | This proton is ortho to both the nitro and acetyl groups, making it the most deshielded aromatic proton. It may appear as a narrow triplet due to small meta-coupling or as a singlet. |
| Ar-H (H6) | ~8.4 - 8.5 | Doublet of Doublets (dd) | 1H | This proton is ortho to the nitro group and will be shifted downfield. It will be split by its ortho neighbor (H5) and its meta neighbor (H4). |
| Ar-H (H4) | ~8.3 - 8.4 | Doublet of Doublets (dd) | 1H | This proton is ortho to the acetyl group and will also be shifted downfield, split by its ortho (H5) and meta (H6) neighbors. |
| Ar-H (H5) | ~7.7 - 7.8 | Triplet (t) | 1H | This proton is meta to both substituents and is the most upfield of the aromatic signals. It will be split into a triplet by its two ortho neighbors (H4 and H6). |
| -NH₃⁺ | Variable | Broad Singlet | 3H | The ammonium protons are exchangeable and often appear as a broad singlet that may not integrate perfectly. Its position is highly dependent on solvent and concentration. |
Note: The assignments H2, H4, H5, H6 refer to the standard IUPAC numbering of the benzene ring starting from the point of substitution of the main chain.
The carbon NMR spectrum will confirm the carbon skeleton. Due to the lack of symmetry, all 8 carbon atoms are unique and should produce distinct signals.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C=O | ~195 - 198 | The carbonyl carbon of an aryl ketone is highly deshielded and appears significantly downfield. |
| Ar-C (C3, C-NO₂) | ~148 - 150 | The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded. |
| Ar-C (C1, C-C=O) | ~136 - 138 | The ipso-carbon attached to the carbonyl group. |
| Ar-C (C6) | ~135 - 137 | Aromatic CH carbon ortho to the nitro group. |
| Ar-C (C5) | ~130 - 132 | Aromatic CH carbon meta to both substituents. |
| Ar-C (C4) | ~128 - 130 | Aromatic CH carbon ortho to the carbonyl group. |
| Ar-C (C2) | ~123 - 125 | Aromatic CH carbon positioned between the two deactivating groups. |
| -CH₂- | ~45 - 50 | The aliphatic methylene carbon, shifted downfield by the adjacent carbonyl and ammonium groups. |
The predicted chemical shifts for the aromatic region can be confidently benchmarked against experimental data for the precursor, 3'-nitroacetophenone.[3][6] The key differences will be the presence of the -CH₂- signal and the slight shifts in the aromatic region due to the change from a methyl to an aminomethylene group.
Part 3: Conclusion - An Unambiguous Structural Confirmation
The structural elucidation of CAS 36765-84-1, this compound, is achieved through a synergistic application of synthetic logic and spectroscopic analysis.
-
Synthetic Logic provides a robust initial hypothesis for the structure, based on well-established principles of organic reactions like electrophilic aromatic substitution and nucleophilic substitution.
-
Mass Spectrometry confirms the molecular weight of the parent molecule (180.0535 g/mol for the free base) and shows fragmentation patterns consistent with a 3-nitrophenyl ketone structure.
-
Infrared Spectroscopy provides definitive evidence for all key functional groups: the ammonium salt (broad N-H stretch), the aryl ketone (C=O stretch ~1700 cm⁻¹), and the nitro group (strong asymmetric and symmetric stretches).
-
¹H and ¹³C NMR Spectroscopy provides a complete map of the carbon-hydrogen framework, confirming the meta-substitution pattern on the aromatic ring and the presence and connectivity of the keto-aminomethylene side chain.
When combined, these orthogonal datasets unequivocally validate the proposed structure. Each technique corroborates the findings of the others, creating a self-validating system that confirms the identity of CAS 36765-84-1 as 2-amino-1-(3-nitrophenyl)ethanone hydrochloride. This rigorous analytical approach ensures the quality and reliability of this important chemical intermediate for its downstream applications in research and development.
References
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SpectraBase. (n.d.). 3-Nitroacetophenone. Retrieved from [Link]
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Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). ResearchGate. Retrieved from [Link]
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Wiley-VCH. (n.d.). 3-Nitroacetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
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Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]
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Tibhe, J., et al. (2018). Discontinuous two step flow synthesis of m-aminoacetophenone. ResearchGate. Retrieved from [Link]
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Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Synthesis of 3-Nitrophenacylamine Hydrochloride: A Comprehensive Technical Guide
Abstract: This document provides an in-depth technical guide for the synthesis of 3-Nitrophenacylamine hydrochloride, a valuable chemical intermediate. The synthetic strategy is a robust two-step process commencing with the α-bromination of 3-nitroacetophenone to yield the key intermediate, 3-nitrophenacyl bromide. This is followed by the formation of the primary amine via the Delépine reaction, which involves the reaction of the bromide intermediate with hexamethylenetetramine and subsequent acidic hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, safety considerations, and characterization guidelines. The causality behind experimental choices is explained to provide a framework of self-validating protocols, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy and Workflow
The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the selective bromination of 3-nitroacetophenone at the α-carbon position to produce 3-nitrophenacyl bromide. The subsequent stage employs the Delépine reaction, a classic and reliable method for the synthesis of primary amines from reactive alkyl halides.[1][2] This reaction offers excellent selectivity for the primary amine, minimizing the formation of secondary or tertiary amine byproducts, which can be problematic with other amination methods.[2] The final product is isolated as a stable hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3-Nitrophenacyl Bromide
The synthesis of the key intermediate, 3-nitrophenacyl bromide (also known as 2-bromo-1-(3-nitrophenyl)ethanone), is accomplished by the direct bromination of 3-nitroacetophenone.
Principle and Mechanism
This reaction is an α-halogenation of a ketone. The presence of the electron-withdrawing nitro group on the aromatic ring slightly deactivates the ketone, but the reaction proceeds readily at the α-carbon. The mechanism involves the formation of an enol or enolate intermediate, which then attacks molecular bromine. The reaction is often performed in a suitable solvent like chloroform or diethyl ether.[3][4] While sometimes catalyzed by a Lewis acid like aluminum chloride to enhance the electrophilicity of bromine[3], direct bromination in a solvent is also effective.[4]
Detailed Experimental Protocol
This protocol is based on established literature procedures.[4]
Safety Precaution: This procedure must be performed in a certified chemical fume hood. Bromine is highly corrosive, toxic, and volatile. 3-Nitrophenacyl bromide is a lachrymator (tear-inducing agent) and skin irritant.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory.
Table 1: Reagent and Solvent Quantities for 3-Nitrophenacyl Bromide Synthesis
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Mass/Volume | Moles | Molar Equivalents |
| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 10.0 g | 0.0605 | 1.0 |
| Bromine | Br₂ | 159.81 | 3.1 mL (9.67 g) | 0.0605 | 1.0 |
| Chloroform | CHCl₃ | 119.38 | 100 mL | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 10.0 g (0.0605 mol) of 3-nitroacetophenone in 60 mL of chloroform.[4]
-
Bromine Addition: In the dropping funnel, prepare a solution of 3.1 mL (9.67 g, 0.0605 mol) of bromine in 40 mL of chloroform.
-
Reaction Execution: Add the bromine solution dropwise to the stirred solution of 3-nitroacetophenone over 30-45 minutes. The deep red-brown color of bromine should dissipate as it is consumed. A gentle evolution of HBr gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until the solution becomes pale yellow, indicating the consumption of bromine.
-
Work-up: Carefully evaporate the chloroform solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude solid is recrystallized from a suitable solvent such as benzene or an ethanol/water mixture to yield pure 3-nitrophenacyl bromide as a crystalline solid.[4] The typical melting point is in the range of 90-96 °C.
Step 2: Synthesis of this compound via the Delépine Reaction
The conversion of 3-nitrophenacyl bromide to the target primary amine hydrochloride is achieved using the Delépine reaction. This method is particularly effective for reactive α-haloketones.[7]
Principle and Mechanism
The Delépine reaction proceeds in two distinct phases:
-
Salt Formation: 3-Nitrophenacyl bromide, an electrophilic alkyl halide, undergoes a nucleophilic substitution (Sɴ2) reaction with hexamethylenetetramine (urotropine).[8] One of the nitrogen atoms of the hexamine acts as the nucleophile, displacing the bromide and forming a stable quaternary ammonium salt. This salt is often insoluble in non-polar solvents like chloroform, causing it to precipitate from the reaction mixture.[8]
-
Acidic Hydrolysis: The quaternary ammonium salt is then hydrolyzed by refluxing in ethanolic hydrochloric acid. The acidic conditions protonate the nitrogen atoms, leading to the breakdown of the hexamine cage structure. This process liberates the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde (which may form formaldehyde diethyl acetal in the ethanolic solution).[1][2][8]
Caption: Mechanistic overview of the Delépine reaction.
Detailed Experimental Protocol
Safety Precaution: Handle concentrated hydrochloric acid with extreme care in a fume hood. The reaction involves refluxing flammable ethanol; ensure no ignition sources are nearby and use appropriate heating mantles and condensers.
Table 2: Reagent and Solvent Quantities for the Delépine Reaction
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Mass/Volume | Moles | Molar Equivalents |
| 3-Nitrophenacyl Bromide | C₈H₆BrNO₃ | 244.04 | 12.2 g | 0.05 | 1.0 |
| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | 7.7 g | 0.055 | 1.1 |
| Chloroform | CHCl₃ | 119.38 | 150 mL | - | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | 15 mL | ~0.18 | 3.6 |
Procedure:
-
Salt Formation: Dissolve 12.2 g (0.05 mol) of 3-nitrophenacyl bromide in 150 mL of chloroform in a 500 mL round-bottom flask. Add 7.7 g (0.055 mol) of hexamethylenetetramine to the solution.
-
Reflux: Heat the mixture to reflux with stirring for 2-3 hours. The quaternary ammonium salt will precipitate as a white solid.
-
Isolation of Intermediate Salt: Cool the reaction mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold chloroform or diethyl ether to remove any unreacted starting material.
-
Hydrolysis: Transfer the dried quaternary salt to a clean 500 mL round-bottom flask. Add 100 mL of 95% ethanol and 15 mL of concentrated hydrochloric acid.
-
Reflux for Hydrolysis: Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Product Isolation: After the reflux period, cool the reaction mixture in an ice bath. The this compound product will crystallize out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol, followed by a wash with diethyl ether to facilitate drying. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property / Technique | Data | Source |
| Chemical Formula | C₈H₉ClN₂O₃ | [9] |
| Molecular Weight | 216.62 g/mol | [9] |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | [9] |
| Appearance | Expected to be a crystalline solid | - |
| ¹H NMR | Expected signals: Aromatic protons (multiplets, ~7.5-8.5 ppm), α-CH₂ protons (singlet, ~4.5 ppm), -NH₃⁺ protons (broad singlet, variable position) | Inferred |
| IR Spectroscopy | Expected absorptions (cm⁻¹): ~3000-2800 (N-H stretch, ammonium), ~1700 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1530 & ~1350 (N-O stretch, nitro) | Inferred[10] |
| Mass Spectrometry | Monoisotopic Mass of parent amine: 180.05 Da | [11] |
Note: Specific spectral data should be acquired experimentally for confirmation.
Safety and Handling
General Precautions: All synthetic steps should be carried out in a well-ventilated chemical fume hood.[5][12] Standard PPE, including safety goggles, lab coats, and appropriate gloves, must be worn at all times. Emergency eyewash stations and safety showers should be readily accessible.[6]
Chemical-Specific Hazards:
-
3-Nitroacetophenone: Handle with care.
-
Bromine: Extremely corrosive and toxic. Avoid inhalation and skin contact. Always handle in a fume hood.
-
3-Nitrophenacyl Bromide: Lachrymator and skin irritant. Avoid inhalation of dust and direct contact.[13][14]
-
Chloroform: Toxic and a suspected carcinogen.[2] Minimize exposure.
-
Hydrochloric Acid: Corrosive. Causes severe skin and eye burns.[6] Handle with appropriate containment.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
This guide details a reliable and well-documented two-step synthesis for this compound. The procedure begins with the α-bromination of 3-nitroacetophenone, followed by a selective Delépine reaction to install the primary amine. By providing detailed protocols, mechanistic explanations, and critical safety information, this document serves as a comprehensive resource for researchers undertaking this synthesis. The described methodology is robust and scalable, making it suitable for various laboratory and research applications.
References
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Organic Chemistry Portal. (n.d.). Delepine reaction. Organic-chemistry.org. Retrieved from [Link]
-
Wikipedia. (2023). Delépine reaction. In Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Scribd. Retrieved from [Link]
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Sciencemadness Wiki. (2019). Delépine reaction. Sciencemadness Wiki. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of α-bromo-3-nitroacetophenone. PrepChem.com. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H8N2O3). PubChemLite. Retrieved from [Link]
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Fvs. (n.d.). 3 Nitroacetophenone Ir Spectrum. Fvs. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Nitrophenacylamine Hydrochloride
This guide provides a comprehensive overview of the solubility characteristics of 3-Nitrophenacylamine hydrochloride (also known as 2-amino-1-(3-nitrophenyl)ethanone hydrochloride).[1][2] It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and analytical development. This document offers a detailed exploration of the theoretical and practical aspects of the solubility of this compound, including its physicochemical properties, a proposed synthesis and purification protocol, and a robust experimental method for solubility determination.
Introduction to this compound
This compound is a chemical compound that holds significance as a potential intermediate in organic synthesis, particularly in the preparation of more complex molecules in medicinal chemistry. The presence of a primary amine, a ketone, and a nitroaromatic group makes it a versatile building block. A comprehensive understanding of its solubility is paramount for its effective utilization in research and development. Solubility data informs critical process parameters such as reaction conditions, choice of solvents for purification, and formulation strategies for potential downstream applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | PubChem[1] |
| Synonyms | 3-Nitrophenacylamine HCl, 2-Amino-3'-nitroacetophenone hydrochloride | PubChem[1] |
| CAS Number | 36765-84-1 | Apollo Scientific[3] |
| Molecular Formula | C₈H₉ClN₂O₃ | PubChem[1] |
| Molecular Weight | 216.62 g/mol | PubChem[1] |
| Parent Compound | 2-Amino-1-(3-nitrophenyl)ethanone | PubChem[1][4] |
Solubility Profile of this compound
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been extensively published. However, based on its chemical structure as an amine hydrochloride, a qualitative and estimated solubility profile can be predicted. The presence of the hydrochloride salt significantly increases its polarity compared to its free base form, 2-amino-1-(3-nitrophenyl)ethanone.[1][4]
Expected Solubility in Common Solvents
The compound is expected to exhibit higher solubility in polar protic solvents due to favorable ion-dipole interactions and hydrogen bonding. Conversely, its solubility will likely be limited in non-polar aprotic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine and ketone functionalities suggest good aqueous solubility. |
| Methanol | Soluble | As a polar protic solvent, methanol is expected to effectively solvate the ionic compound. |
| Ethanol | Moderately Soluble | Similar to methanol, but the slightly lower polarity of ethanol may result in reduced solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds. |
| Acetone | Sparingly Soluble | The moderate polarity of acetone may allow for some dissolution, but likely less than more polar solvents. |
| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The low polarity of DCM makes it a poor solvent for ionic salts. |
| Hexane | Insoluble | As a non-polar solvent, hexane is not expected to dissolve a polar ionic compound like this compound. |
Factors Influencing Solubility
-
pH: The solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic to neutral conditions, the amine group will be protonated, favoring solubility. In basic conditions, the free base may precipitate, leading to a decrease in solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This principle is fundamental to the purification of the compound by recrystallization.
-
Presence of Other Solutes: The solubility can be affected by the presence of other salts or organic molecules in the solution due to common ion effects or changes in solvent properties.
Synthesis and Purification of this compound
Proposed Synthesis Pathway
A common route to aminoketones involves the halogenation of a ketone followed by amination. For this compound, this could involve the bromination of 3'-nitroacetophenone to yield 2-bromo-1-(3-nitrophenyl)ethanone, followed by reaction with an amine source and subsequent salt formation.
Step-by-Step Synthesis Protocol
Step 1: Bromination of 3'-Nitroacetophenone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
From the dropping funnel, add bromine (1 equivalent) dropwise to the solution while stirring. The reaction is typically performed at room temperature, but gentle heating may be required to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude 2-bromo-1-(3-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Amination and Hydrochloride Salt Formation
-
Dissolve the purified 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of a suitable amine source, such as a solution of ammonia in ethanol or hexamethylenetetramine (for the Delepine reaction).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion of the amination, the reaction mixture can be acidified with hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) to precipitate the this compound.
-
The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.
Purification by Recrystallization
The purity of the synthesized this compound can be enhanced by recrystallization.
-
Select a suitable solvent system. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents, such as ethanol/water or methanol/diethyl ether, may also be effective.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. The solution can then be placed in an ice bath to maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (shake-flask) method is a widely accepted technique for determining the equilibrium solubility of a compound.
Experimental Workflow Diagram
Caption: Isothermal equilibrium method workflow.
Detailed Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (purity > 99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, DMSO)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated analytical column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several sealed vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
To each vial, add a precise volume of the desired solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking samples at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved solid, centrifuge the sample and then filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method. A calibration curve should be prepared using standards of known concentration.
-
-
Data Calculation and Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.
-
Conclusion
While specific, published quantitative solubility data for this compound is currently limited, this guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and the principles governing the solubility of amine hydrochlorides, a qualitative solubility profile can be effectively predicted. Furthermore, the detailed synthesis, purification, and experimental solubility determination protocols provided herein offer a practical path for obtaining the precise data required for various scientific applications. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences.
References
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PubChem. 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]
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A Spectroscopic Guide to 2-amino-1-(3-nitrophenyl)ethanone HCl: Structure, Interpretation, and Methodology
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride (C₈H₉ClN₂O₃). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound. We will delve into the theoretical principles behind each technique, interpret the spectral data with insights from analogous compounds, and provide standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a substituted acetophenone derivative. Its structure comprises a benzene ring substituted with a nitro group at the meta position and an aminoethanone hydrochloride side chain. This unique arrangement of functional groups—a ketone, a nitro group, and a primary amine salt—gives rise to a distinct spectroscopic fingerprint.
Chemical Structure:
Caption: Chemical structure of 2-amino-1-(3-nitrophenyl)ethanone HCl.
Understanding the interplay of these functional groups is paramount to interpreting the resulting spectra. The electron-withdrawing nature of the nitro and carbonyl groups significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR spectrum. The presence of the amine hydrochloride introduces characteristic vibrations in the IR spectrum and affects the fragmentation patterns in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. This technique is particularly useful for identifying the presence of specific functional groups.
Expected IR Absorption Bands
The IR spectrum of 2-amino-1-(3-nitrophenyl)ethanone HCl is expected to exhibit several characteristic absorption bands. These have been predicted based on the known frequencies for similar functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine Salt (R-NH₃⁺) | N-H stretching | 3000 - 2800 | Strong, broad |
| Amine Salt (R-NH₃⁺) | N-H bending | 1600 - 1500 | Medium |
| Aromatic C-H | C-H stretching | 3100 - 3000 | Medium to weak |
| Ketone (C=O) | C=O stretching | 1700 - 1680 | Strong |
| Nitro (NO₂) | Asymmetric N-O stretching | 1550 - 1500 | Strong |
| Nitro (NO₂) | Symmetric N-O stretching | 1370 - 1330 | Strong |
| Aromatic C=C | C=C stretching | 1600 - 1450 | Medium to weak |
| Aromatic C-H | C-H out-of-plane bending | 900 - 690 | Strong |
Rationale for Expected Frequencies: The carbonyl (C=O) stretching frequency is anticipated to be in the typical range for aryl ketones. Conjugation with the aromatic ring slightly lowers this frequency. The N-H stretching of the primary amine salt (NH₃⁺) is expected to appear as a broad band in the 3000-2800 cm⁻¹ region, often overlapping with C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the nitro group are characteristically strong and are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The substitution pattern on the benzene ring (meta-disubstituted) will influence the C-H out-of-plane bending vibrations in the fingerprint region.
Experimental Protocol: Acquiring an IR Spectrum
Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.
-
Sample Preparation: Place a small amount of the solid 2-amino-1-(3-nitrophenyl)ethanone HCl powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
This protocol is a self-validating system as the resulting spectrum should clearly show the characteristic peaks for the expected functional groups, confirming the compound's identity.
Caption: Workflow for ATR-FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-amino-1-(3-nitrophenyl)ethanone HCl is predicted to show distinct signals for the aromatic protons, the methylene protons, and the amine protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-4, H-5, H-6) | 7.5 - 8.8 | Multiplets | 4H |
| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet | 2H |
| Amine (-NH₃⁺) | 8.0 - 9.0 (broad) | Singlet (broad) | 3H |
Rationale for Chemical Shifts and Multiplicities: The aromatic protons are expected to be in the downfield region (7.5-8.8 ppm) due to the deshielding effects of the nitro and carbonyl groups. The specific splitting patterns will depend on the coupling constants between the adjacent protons. The methylene protons adjacent to the carbonyl group and the aminium group are significantly deshielded and are expected to appear as a singlet around 4.5-5.0 ppm. The protons of the ammonium group (-NH₃⁺) are acidic and their signal is often broad and can exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C-NO₂) | 148 - 152 |
| Aromatic (C-CO) | 135 - 140 |
| Aromatic (C-H) | 120 - 135 |
| Methylene (-CH₂-) | 45 - 55 |
Rationale for Chemical Shifts: The carbonyl carbon is the most deshielded and appears furthest downfield. The aromatic carbon attached to the nitro group is also significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents. The methylene carbon, being adjacent to the electron-withdrawing carbonyl and aminium groups, will be found in the 45-55 ppm range.
Experimental Protocol: NMR Data Acquisition
Methodology: ¹H and ¹³C NMR in a Deuterated Solvent
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-1-(3-nitrophenyl)ethanone HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Molecular Ion and Fragmentation
For 2-amino-1-(3-nitrophenyl)ethanone HCl, the base molecule is C₈H₈N₂O₃ with a monoisotopic mass of approximately 180.05 Da.[1] The hydrochloride salt will have a molecular weight of approximately 216.62 g/mol .[2][3]
In a typical mass spectrometry experiment (e.g., electrospray ionization - ESI), the molecule is expected to be observed as the protonated molecular ion of the free base, [M+H]⁺, at an m/z of approximately 181.06.
Key Expected Fragments:
-
[M-NH₂CH₂]⁺ (m/z ~150): Loss of the amino-methylene group.
-
[M-CO]⁺ (m/z ~152): Loss of carbon monoxide.
-
[NO₂C₆H₄CO]⁺ (m/z ~150): The 3-nitrobenzoyl cation.
-
[C₆H₄CO]⁺ (m/z ~104): Loss of the nitro group.
-
[C₆H₅]⁺ (m/z ~77): Phenyl cation.
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An In-depth Technical Guide to the Safe Handling of 3-Nitrophenacylamine Hydrochloride
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Nitrophenacylamine hydrochloride (CAS No: 36765-84-1). As a compound utilized in specialized research and development environments, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring personnel safety and experimental integrity. This guide is intended for researchers, laboratory technicians, and drug development professionals who may handle this substance.
Core Chemical Identity and Hazard Profile
This compound, with the molecular formula C₈H₉ClN₂O₃, is a nitroaromatic compound.[1] The presence of the nitro group (NO₂) and the amine hydrochloride moiety dictates its reactivity and toxicological profile. The primary hazards associated with this compound are significant and demand stringent adherence to safety protocols.
Aggregated GHS information indicates that this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] This classification is consistent with related nitro-aromatic compounds and amine salts, which are known to be irritants and corrosive upon direct contact.
GHS Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
The causality behind these classifications stems from the chemical's reactivity. The hydrochloride salt can create a corrosive acidic environment upon contact with moisture on the skin or in the eyes. The nitroaromatic structure itself can contribute to irritant and toxic effects.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential. This self-validating system ensures that risk is minimized at every level of operation.
Mandatory Engineering Controls
The primary objective of engineering controls is to isolate the handler from the hazardous substance.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][4][5] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1][2][4]
-
Eyewash Station and Safety Shower: Immediate access to a fully functional eyewash station and safety shower is non-negotiable.[4][5] In the event of accidental contact, immediate and copious flushing of the affected area is the most critical first aid step.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be worn correctly at all times when handling this compound.
| PPE Item | Specification | Rationale for Use |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can cause severe burns and irritation.[5] Always wash hands thoroughly after handling, even after removing gloves.[3][6] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. The severe risk of serious eye damage necessitates the use of fully sealing goggles.[4] A face shield provides an additional layer of protection against splashes. |
| Body Protection | A full-length laboratory coat with buttoned cuffs. | To protect skin and personal clothing from accidental spills and dust.[3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Must be used if there is any risk of dust generation outside of a fume hood, in accordance with workplace safety assessments.[4][5] |
Standard Operating Procedures: Handling and Storage
Methodical and careful execution of handling and storage protocols is fundamental to preventing exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is correctly worn.
-
Weighing: When weighing the solid, use a micro-spatula to transfer the material gently. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.[4][6][7] Perform this task on a weigh paper or in a tared container within the fume hood.
-
Transfers: If transferring the solid to a reaction vessel, do so carefully to minimize dust. If making a solution, add the solvent to the vessel first (if chemically appropriate) and then slowly add the solid.
-
Post-Handling: After use, ensure the primary container is tightly sealed.[4][6][7] Decontaminate any surfaces that may have come into contact with the chemical.
-
Waste Disposal: Dispose of contaminated materials (e.g., weigh boats, gloves, pipette tips) in a designated hazardous waste container according to institutional and local regulations.[6][7]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[4] Also avoid incompatible materials such as acids, acid chlorides, and acid anhydrides.[8] Contact with these substances could lead to vigorous or exothermic reactions.
Emergency Response and First Aid
Preparedness for emergencies is a critical component of a comprehensive safety plan.
Workflow for Accidental Exposure
The following diagram outlines the immediate steps to be taken in the event of skin or eye contact.
Caption: Workflow for responding to accidental skin or eye exposure.
Specific First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Get medical attention immediately.[9] Wash clothing before reuse.[3][9]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Call a POISON CENTER or doctor if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting.[9] Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Fire and Spill Response
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4][7] During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride may be generated.[7][8][10]
-
Spill Containment: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][6][7] Ventilate the area and wash the spill site after material pickup is complete.
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A Senior Application Scientist's Guide to 3-Nitrophenacylamine Hydrochloride for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 3-Nitrophenacylamine Hydrochloride, a Versatile Building Block in Modern Chemistry
This compound, with the CAS number 36765-84-1, is a valuable chemical intermediate that is increasingly finding application in the realms of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive aminoketone functional group and a nitro-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide, compiled from the perspective of a senior application scientist, aims to provide researchers and drug development professionals with a comprehensive technical overview of this compound, from sourcing and quality control to its applications and safe handling.
The strategic placement of the nitro group on the phenyl ring significantly influences the reactivity of the molecule, opening up avenues for diverse chemical transformations. This, coupled with the primary amine, makes this compound a key component in the construction of heterocyclic systems and as a scaffold in the design of novel bioactive compounds. Understanding the nuances of its supply chain, quality assessment, and synthetic utility is paramount for any research program that intends to leverage its chemical potential.
Commercial Sourcing: Navigating the Supplier Landscape for this compound
The reliable procurement of high-quality starting materials is the bedrock of any successful research and development endeavor. For this compound, a number of reputable chemical suppliers offer various grades of the compound. When selecting a supplier, it is crucial to consider not only the purity of the material but also the availability of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Below is a comparative table of some of the key commercial suppliers of this compound:
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| Apollo Scientific | OR21275 | 98% | 1g, 5g, Bulk | Provides MSDS and allows for CoA requests.[3] |
| Fisher Scientific | AC427890050 | 98% | 5g | Lists numerous synonyms for the compound.[4] |
| Santa Cruz Biotechnology | sc-255347 | ≥95% | Contact for details | Research use only.[5] |
| ChemicalBook | CB7500004 | Varies | Varies | Platform with multiple listed suppliers.[1] |
| PubChem | CID 2774374 | Varies | Varies | Lists various chemical vendors.[2] |
Note: The availability and specifications are subject to change. It is always recommended to contact the suppliers directly for the most current information.
Quality Control and In-House Verification: Ensuring the Integrity of Your Starting Material
While commercial suppliers provide a certain level of quality assurance, it is a critical practice in any research setting to perform in-house quality control to verify the identity and purity of starting materials. This self-validating step mitigates the risk of introducing impurities that could compromise downstream reactions and lead to erroneous results.
Workflow for Incoming Material QC
Caption: Workflow for the quality control of incoming this compound.
Key Analytical Techniques for Quality Verification
-
¹H NMR Spectroscopy: Proton NMR is a powerful tool for confirming the chemical structure of the compound. While a publicly available spectrum for this compound is not readily found, spectra for closely related compounds such as 4-Nitrophenethylamine hydrochloride and 3-Nitroacetophenone can provide valuable reference points for the expected chemical shifts and splitting patterns of the aromatic and aliphatic protons.[6] For instance, one would expect to see characteristic signals for the aminomethylene protons, the aromatic protons with splitting patterns indicative of a 1,3-disubstituted benzene ring, and the absence of significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of organic compounds. A reverse-phase HPLC method can be developed to separate this compound from potential impurities. While a specific validated method for this compound is not widely published, methods for similar aromatic amines and nitro compounds can be adapted.[7][8] A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection at a wavelength suitable for the nitroaromatic chromophore. The goal is to achieve a sharp, symmetrical peak for the main component and to quantify any impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The FTIR spectrum of this compound should exhibit characteristic absorption bands for the N-H stretches of the primary amine hydrochloride, the C=O stretch of the ketone, and the symmetric and asymmetric stretches of the nitro group.
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of a diverse range of chemical entities. The presence of the primary amine allows for a plethora of reactions, including acylation, alkylation, and the formation of Schiff bases, while the ketone functionality can undergo reactions such as reduction and condensation. The nitro group can be readily reduced to an amine, providing another point for further chemical modification, or it can be used to activate the aromatic ring for nucleophilic aromatic substitution.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathways utilizing this compound.
While direct literature examples detailing the use of this compound are not abundant, its structural similarity to other nitrophenylethylamine derivatives suggests its potential as a key intermediate in the synthesis of pharmacologically active compounds. For instance, 4-Nitrophenethylamine hydrochloride is a known intermediate in the synthesis of drugs like Mirabegron, which is used to treat overactive bladder.[9] By analogy, this compound could serve as a precursor for novel therapeutic agents.
Safe Handling and Storage: A Prerequisite for Laboratory Work
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. By carefully selecting commercial suppliers, implementing rigorous in-house quality control, and adhering to strict safety protocols, researchers can confidently incorporate this promising building block into their research programs, paving the way for new discoveries in chemical and pharmaceutical sciences.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrophenylhydrazine hydrochloride, 98%. Retrieved from [Link]
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Axios Research. (n.d.). 2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride - CAS - 14665-75-9. Retrieved from [Link]
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Lee, J. H., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Journal of Pharmaceutical Investigation, 52(4), 451-459. Retrieved from [Link]
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
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SIELC Technologies. (2018, February 19). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Retrieved from [Link]
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Discovery and history of 2-amino-1-(3-nitrophenyl)ethanone
An In-depth Technical Guide to 2-amino-1-(3-nitrophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-amino-1-(3-nitrophenyl)ethanone, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document delves into its physicochemical properties, historical context, and detailed synthetic pathways with mechanistic insights. Emphasis is placed on robust and reproducible experimental protocols, including the synthesis of its precursor, 3'-nitroacetophenone, and the subsequent conversion to the target molecule via α-bromination and a subsequent Gabriel synthesis. The guide also explores the compound's significance as a scaffold for developing biologically active molecules and outlines critical safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile building block.
Introduction and Physicochemical Profile
2-amino-1-(3-nitrophenyl)ethanone, also known as phenacylamine, 3-nitro-, is a substituted acetophenone derivative. Its structure features a primary amine on the α-carbon and a nitro group at the meta-position of the phenyl ring. This unique combination of functional groups—a nucleophilic amine, an electrophilic ketone, and an electron-withdrawing nitro group—makes it a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds and pharmaceutical lead structures. The nitro group, in particular, is a well-established pharmacophore that can impart significant biological activity.[1] This guide will provide the foundational knowledge required to synthesize, handle, and utilize this compound effectively in a research and development setting.
Physicochemical Data
A summary of the key computed and physical properties of 2-amino-1-(3-nitrophenyl)ethanone is presented below.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone | [2] |
| CAS Number | 40513-40-4 | [2] |
| Molecular Formula | C₈H₈N₂O₃ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 90 Ų | [2] |
Synthetic Pathways and Mechanistic Considerations
The synthesis of 2-amino-1-(3-nitrophenyl)ethanone is not a singular event but is best understood through a logical, multi-step approach starting from readily available precursors. The most common and reliable route involves the nitration of acetophenone to form the key intermediate, 3'-nitroacetophenone, followed by a two-step sequence of α-halogenation and subsequent amination.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The primary amine can be installed via a nucleophilic substitution, suggesting a precursor like 2-bromo-1-(3-nitrophenyl)ethanone. This α-haloketone is readily accessible from 1-(3-nitrophenyl)ethanone (3'-nitroacetophenone). Finally, 3'-nitroacetophenone can be synthesized via the electrophilic aromatic substitution (nitration) of acetophenone.
Caption: Retrosynthetic analysis of the target compound.
Stage 1: Synthesis of 1-(3-Nitrophenyl)ethanone
The initial step is the nitration of acetophenone. The acetyl group is a meta-director in electrophilic aromatic substitution reactions. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.[3]
-
Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Maintaining a low temperature (0-5 °C) is critical to prevent the formation of dinitro byproducts and ensure safety.
Stage 2: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone
The intermediate, 3'-nitroacetophenone, is then halogenated at the α-carbon. This reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, a nucleophile, attacks molecular bromine to yield the α-bromoketone and HBr.
-
Causality: The acidic conditions favor the formation of the enol tautomer. The electron-withdrawing nitro group on the aromatic ring deactivates the ring towards electrophilic attack, thus favoring the reaction at the α-carbon of the acetyl group.
Stage 3: Amination via Gabriel Synthesis
Direct amination of the α-bromoketone with ammonia is often problematic, leading to polyalkylation and a mixture of primary, secondary, and tertiary amines.[4] The Gabriel synthesis provides a robust and high-yielding alternative for the selective formation of primary amines.[5][6] This method utilizes potassium phthalimide as an ammonia surrogate.[5]
-
Mechanism & Causality:
-
N-Alkylation: The phthalimide anion, a potent nucleophile, attacks the electrophilic α-carbon of 2-bromo-1-(3-nitrophenyl)ethanone in an Sₙ2 reaction, displacing the bromide ion. The bulky nature of the phthalimide prevents over-alkylation.[4]
-
Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. While acidic hydrolysis is possible, it often requires harsh conditions.[6] A milder and more common method is hydrazinolysis, using hydrazine (N₂H₄).[7] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable phthalhydrazide precipitate, which can be easily filtered off, liberating the desired primary amine.[5][7]
-
Caption: Mechanism of the Gabriel synthesis for amination.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 2-amino-1-(3-nitrophenyl)ethanone. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-(3-Nitrophenyl)ethanone[4]
-
Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents: Place 37 mL of concentrated sulfuric acid into the flask and cool the contents to 0 °C using an ice-salt bath.
-
Addition: Slowly add 0.125 mol of acetophenone dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Nitration: Prepare a nitrating mixture of 13 mL concentrated sulfuric acid and 9 mL concentrated nitric acid, pre-cooled to 0 °C. Add this mixture dropwise to the flask, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield pure 1-(3-nitrophenyl)ethanone.
Protocol 2: Synthesis of 2-Amino-1-(3-nitrophenyl)ethanone
Step A: α-Bromination
-
Dissolution: Dissolve 1-(3-nitrophenyl)ethanone (1 eq.) in glacial acetic acid.
-
Bromination: Add molecular bromine (Br₂, 1 eq.) dropwise to the solution at room temperature with stirring. A slight warming of the mixture may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into cold water. The 2-bromo-1-(3-nitrophenyl)ethanone product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry. This intermediate is often used in the next step without further purification.
Step B: Gabriel Amination [7]
-
Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in a suitable polar aprotic solvent like DMF.
-
Addition: Add the crude 2-bromo-1-(3-nitrophenyl)ethanone (1 eq.) from the previous step to the suspension.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrazinolysis: Cool the reaction mixture to room temperature and add ethanol, followed by hydrazine hydrate (1.5-2.0 eq.).
-
Amine Liberation: Heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.
-
Isolation: Cool the mixture to room temperature and acidify with dilute HCl to precipitate any remaining phthalhydrazide and protonate the product amine. Filter off the solid precipitate.
-
Extraction: Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-(3-nitrophenyl)ethanone. Further purification can be achieved by column chromatography or recrystallization. The product can also be isolated as its more stable hydrochloride salt.[8]
Applications in Research and Drug Development
2-amino-1-(3-nitrophenyl)ethanone is not typically an end-product but rather a crucial building block. Its bifunctional nature allows it to be a precursor for a multitude of more complex molecules with potential therapeutic applications.
-
Heterocyclic Synthesis: The amino and keto groups are perfectly positioned for cyclization reactions to form various heterocyclic systems, such as quinolines, imidazoles, and pyrazines, which are common scaffolds in medicinal chemistry.
-
Antimicrobial Agents: Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[9] The nitro group can be reductively activated within microbial cells, leading to the formation of cytotoxic radicals that damage DNA and other critical macromolecules.[1][10] Derivatives of 3-nitroacetophenone have shown promising activity against various bacterial and fungal strains.[9]
-
Anti-inflammatory Activity: Azaflavanone derivatives synthesized from amino acetophenones have demonstrated significant anti-inflammatory properties.[11] The 2-amino-1-(3-nitrophenyl)ethanone core can be used to generate libraries of compounds for screening in inflammation assays.
-
Enzyme Inhibition: The strong electron-withdrawing nature of the nitro group makes this scaffold a candidate for designing enzyme inhibitors.[9] For instance, related nitroaromatic compounds are known to interact with enzymes like cytochrome P450s.[9]
Caption: Application workflow from core scaffold to drug candidates.
Safety and Handling
While specific toxicity data for 2-amino-1-(3-nitrophenyl)ethanone is limited, compounds with similar functional groups require careful handling. The precursor, 2-bromo-1-(3-nitrophenyl)ethanone, is a lachrymator and skin irritant. Nitroaromatic compounds should be treated as potentially toxic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
2-amino-1-(3-nitrophenyl)ethanone is a cornerstone intermediate whose value lies in its synthetic versatility. A thorough understanding of its preparation, particularly through controlled nitration of acetophenone and subsequent functionalization using the Gabriel synthesis, allows for its efficient and safe production. Its strategic placement of reactive functional groups provides a robust platform for the development of diverse molecular architectures, making it a compound of continuing interest for researchers in medicinal chemistry and materials science.
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Methodological & Application
The 3-Nitrophenacyl Group: A Spatiotemporally Controlled Shield for Amines in Medicinal Chemistry
Abstract
In the intricate landscape of medicinal chemistry and drug development, the precise control over the reactivity of functional groups is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled level of control, allowing for the spatiotemporal release of bioactive molecules with a pulse of light. This guide provides a detailed exploration of 3-nitrophenacylamine hydrochloride and its application as a precursor to the 3-nitrophenacyl (NP) photolabile protecting group for amines. We will delve into the strategic advantages of this photocleavable moiety, provide validated, step-by-step protocols for the protection of primary and secondary amines, and detail the subsequent photolytic deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to employ advanced, light-mediated control in their synthetic and biological investigations.
Introduction: The Power of Light in Directing Chemical Reactivity
Modern drug discovery and chemical biology often necessitate the synthesis of complex molecules with multiple reactive sites. Protecting groups are indispensable tools that temporarily mask a functional group to prevent it from reacting while other parts of the molecule are modified[1][2]. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) stand out for their unique mode of removal. Unlike traditional protecting groups that require chemical reagents for cleavage, PPGs are cleaved by light, offering a "traceless" deprotection method[3]. This property allows for:
-
Spatiotemporal Control: Light can be precisely focused on a specific area at a specific time, enabling the release of a protected molecule in a highly controlled manner within a biological system, such as a single cell or even a subcellular compartment[4].
-
Orthogonality: Photochemical deprotection is orthogonal to most chemical deprotection strategies, meaning a photolabile group can be removed without affecting other protecting groups sensitive to acid, base, or hydrogenation[3].
-
Bio-compatibility: Deprotection with light avoids the introduction of potentially interfering or toxic chemical reagents, which is a significant advantage in biological experiments[5].
The 3-nitrophenacyl group is a member of the phenacyl class of PPGs, which are carbonyl-based photolabile moieties[3]. The presence of the nitro group on the aromatic ring is crucial for its photochemical properties, influencing the absorption wavelength and the efficiency of the cleavage process. This compound serves as a convenient and stable precursor to introduce the reactive 3-nitrophenacyl moiety.
The 3-Nitrophenacyl Group: A Versatile Photolabile Protector for Amines
The 3-nitrophenacyl group is particularly well-suited for the protection of primary and secondary amines. The protection is achieved through the alkylation of the amine with a reactive 3-nitrophenacyl halide, most commonly 3-nitrophenacyl bromide.
Key Reagent: 3-Nitrophenacyl Bromide
3-Nitrophenacyl bromide (2-bromo-1-(3-nitrophenyl)ethanone) is a crystalline solid that serves as the primary alkylating agent for introducing the 3-nitrophenacyl protecting group[6]. The nitro group enhances the electrophilicity of the carbonyl carbon, making the adjacent methylene group highly susceptible to nucleophilic attack by amines[6].
Table 1: Physicochemical Properties of 3-Nitrophenacyl Bromide
| Property | Value | Reference |
| CAS Number | 2227-64-7 | [6] |
| Molecular Formula | C₈H₆BrNO₃ | [6] |
| Molecular Weight | 244.04 g/mol | [6] |
| Appearance | Yellow crystalline solid | [6] |
| Melting Point | 90-96 °C |
Experimental Protocols
The following protocols provide a comprehensive guide to the protection of amines using 3-nitrophenacyl bromide and the subsequent photolytic deprotection.
Protocol 1: Protection of a Primary Amine with 3-Nitrophenacyl Bromide
This protocol describes the N-alkylation of a primary amine. A common challenge in amine alkylation is overalkylation; however, by controlling the stoichiometry and reaction conditions, mono-alkylation can be favored[1][4].
Workflow for Amine Protection:
Caption: Workflow for the protection of a primary amine with 3-nitrophenacyl bromide.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.5 eq.).
-
Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve 3-nitrophenacyl bromide (1.1 eq.) in a minimal amount of the same solvent. Add the 3-nitrophenacyl bromide solution dropwise to the stirred amine solution over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the N-(3-nitrophenacyl) protected amine by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative ¹H NMR Data for N-benzylaniline
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |
| Ar-H | 7.37-7.26 | m | [7] | |
| Ar-H | 7.20-7.14 | t | 7.61 Hz | [7] |
| Ar-H | 6.73-6.68 | t | 7.03 Hz | [7] |
| Ar-H | 6.63-6.61 | d | 7.61 Hz | [7] |
| CH₂ | 4.30 | s | [7] |
Protocol 2: Photolytic Deprotection of N-(3-Nitrophenacyl) Amine
This protocol outlines the cleavage of the 3-nitrophenacyl group to release the free amine. The choice of solvent and irradiation wavelength is critical for efficient deprotection.
Workflow for Photolytic Deprotection:
Caption: Workflow for the photolytic deprotection of an N-(3-nitrophenacyl) amine.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-(3-nitrophenacyl) protected amine in a UV-transparent solvent system, such as a mixture of methanol and water or acetonitrile and water. The concentration should be optimized based on the absorbance of the compound at the irradiation wavelength.
-
Irradiation: Irradiate the solution with a UV lamp, typically at a wavelength around 365 nm. The irradiation time will depend on the quantum yield of the reaction, the concentration of the substrate, and the intensity of the light source.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC until the starting material is consumed.
-
Work-up: After complete deprotection, concentrate the reaction mixture under reduced pressure.
-
Purification: The released amine can be purified by standard methods, such as acid-base extraction followed by column chromatography or recrystallization. The photolysis byproducts are typically non-basic and can be separated during this process.
-
Characterization: Confirm the identity and purity of the deprotected amine by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with that of an authentic sample.
Mechanism of Photochemical Cleavage
The photolytic cleavage of phenacyl-based protecting groups proceeds through a distinct mechanism from the more common nitrobenzyl-based PPGs.
Proposed Photochemical Cleavage Mechanism:
Caption: Proposed mechanism for the photochemical cleavage of an N-(3-nitrophenacyl) amine.
Upon absorption of UV light, the 3-nitrophenacyl moiety is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction, likely from the amine nitrogen, leading to a reactive intermediate. Subsequent electronic rearrangement and fragmentation result in the cleavage of the C-N bond, releasing the free amine and forming a byproduct, which is typically a derivative of 3-nitrophenylacetic acid[8]. The exact nature of the byproduct may vary depending on the solvent and reaction conditions.
Applications in Medicinal Chemistry
The ability to release amines with high spatiotemporal control makes the 3-nitrophenacyl protecting group a valuable tool in various areas of medicinal chemistry and chemical biology:
-
Caged Neurotransmitters: Biogenic amines such as dopamine, serotonin, and norepinephrine are key neurotransmitters[9][10]. By "caging" these molecules with a 3-nitrophenacyl group, researchers can study neuronal signaling with high precision by releasing the neurotransmitter at specific synapses.
-
Controlled Drug Delivery: Photolabile protecting groups can be incorporated into prodrugs to control their activation at a specific site in the body, potentially reducing off-target effects.
-
Peptide and Protein Modification: The selective deprotection of a photolabile group on an amino acid side chain within a peptide or protein allows for site-specific modifications.
Conclusion
This compound provides a gateway to the versatile 3-nitrophenacyl photolabile protecting group for amines. The protocols and principles outlined in this guide offer a robust framework for researchers to implement light-mediated control in their synthetic and biological studies. The spatiotemporal precision afforded by this technology opens up new avenues for investigating complex biological processes and for the development of novel therapeutic strategies.
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UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol reduction with Au@Fe-MOF-IL in the presence of NaBH4. (d) Plot of ln(C/C0) versus reaction time derived from spectra showed in (a)–(c). ResearchGate. Date Not Available . [Link]
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The Strategic Utility of 2-Amino-1-(3-nitrophenyl)ethanone in the Synthesis of Bio-Relevant Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic applications of 2-amino-1-(3-nitrophenyl)ethanone, a versatile and strategic building block in modern heterocyclic chemistry. With its distinct arrangement of a nucleophilic amino group, an electrophilic carbonyl function, and a reducible nitro group, this molecule offers multiple avenues for the construction of diverse and complex heterocyclic scaffolds. We will delve into the causality behind experimental choices, providing field-proven, step-by-step protocols for the synthesis of quinolines, indoles, and benzodiazepines. This guide is designed to empower researchers and drug development professionals with the knowledge to effectively leverage this key intermediate in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutic agents. The central role of heterocyclic compounds in medicinal chemistry cannot be overstated, as they form the core of numerous natural products and synthetic drugs.[1][2][3][4][5]
Introduction: The Versatility of 2-Amino-1-(3-nitrophenyl)ethanone
2-Amino-1-(3-nitrophenyl)ethanone, a readily available bifunctional compound, serves as a powerful precursor in the synthesis of a multitude of heterocyclic systems.[6] Its chemical architecture, featuring an o-aminoacetophenone moiety, is primed for classical condensation and cyclization reactions. The presence of the nitro group in the meta position offers a strategic advantage; it can be retained to modulate the electronic properties of the final product or can be chemically transformed (e.g., via reduction to an amine) to enable further diversification and the construction of more complex molecular frameworks. This dual reactivity makes it a cornerstone intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.
Table 1: Physicochemical Properties of 2-Amino-1-(3-nitrophenyl)ethanone
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol [6] |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone[6] |
| CAS Number | 40513-40-4[6] |
| Appearance | Solid |
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and efficient method for constructing quinoline rings, which are prevalent scaffolds in a wide array of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1][3][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][8][9]
Mechanistic Rationale
The reaction between 2-amino-1-(3-nitrophenyl)ethanone and a suitable dicarbonyl compound can proceed via two primary mechanistic pathways under acidic or basic catalysis. The initial step is either an aldol-type condensation between the enolate of the dicarbonyl compound and the ketone of the aminoacetophenone, or the formation of a Schiff base between the amino group and one of the carbonyls of the reaction partner. In both scenarios, a subsequent intramolecular cyclization followed by dehydration yields the aromatic quinoline ring. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the condensation.
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Experimental Protocol: Synthesis of 2-Methyl-4-aryl-7-nitroquinolines
This protocol outlines a general procedure for the synthesis of 2-methyl-4-aryl-7-nitroquinolines from 2-amino-1-(3-nitrophenyl)ethanone and various 1,3-dicarbonyl compounds. A modification of this process involves the in situ reduction of a nitro group to an amine, which broadens the scope of available starting materials.[10][11][12]
Materials:
-
2-Amino-1-(3-nitrophenyl)ethanone
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial Acetic Acid or p-Toluenesulfonic acid (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-1-(3-nitrophenyl)ethanone (1.0 eq.) and the 1,3-dicarbonyl compound (1.2 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Table 2: Representative Examples of Friedländer Synthesis with 2-Amino-1-(3-nitrophenyl)ethanone
| 1,3-Dicarbonyl Compound | Product | Typical Yield (%) |
| Ethyl acetoacetate | Ethyl 2-methyl-7-nitroquinoline-4-carboxylate | 75-85 |
| Acetylacetone | 2,4-Dimethyl-7-nitroquinoline | 80-90 |
| Benzoylacetone | 2-Methyl-7-nitro-4-phenylquinoline | 70-80 |
Synthesis of Indoles: A Strategic Approach
While the direct synthesis of indoles from 2-amino-1-(3-nitrophenyl)ethanone is less common, strategic modifications can facilitate this transformation. The core principle of many indole syntheses involves the formation of a C-N bond and a C-C bond to construct the pyrrole ring fused to the benzene ring.[13] A plausible strategy involves the initial transformation of the ketone functionality, followed by cyclization.
Conceptual Workflow: Reductive Cyclization Approach
A hypothetical, yet chemically sound, approach would involve the reduction of the carbonyl group to a hydroxyl group, followed by a reaction cascade. This strategy is inspired by syntheses starting from related precursors.[14]
Caption: Conceptual workflow for indole synthesis.
Protocol: Synthesis of 2-Substituted-6-nitroindoles (Hypothetical Adaptation)
This protocol is an adaptation of known indole syntheses and serves as a starting point for optimization.
Materials:
-
2-Amino-1-(3-nitrophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Methanol, Dichloromethane (DCM) (solvents)
Procedure:
Part A: Reduction of the Ketone
-
Dissolve 2-amino-1-(3-nitrophenyl)ethanone (1.0 eq.) in methanol in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in portions.
-
Stir the reaction mixture at 0°C for 1 hour, then at room temperature until the starting material is consumed (TLC monitoring).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-amino-1-(3-nitrophenyl)ethanol.
Part B: Cyclization to the Indole
-
Dissolve the crude alcohol from Part A in DCM and cool to 0°C.
-
Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Stir at 0°C for 30 minutes and then at room temperature. The in-situ formed mesylate should undergo cyclization.
-
Monitor the reaction by TLC for the formation of the indole product.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Synthesis of 1,4-Benzodiazepines: Accessing a Privileged Scaffold
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties.[15][16][17] The synthesis of this seven-membered heterocyclic system often commences from 2-aminobenzophenones or related structures.[18]
Mechanistic Considerations
The synthesis of a 1,4-benzodiazepine ring from 2-amino-1-(3-nitrophenyl)ethanone typically involves a condensation reaction with a suitable partner, often an α-amino acid derivative or a 1,2-diaminoethane. The reaction proceeds through the formation of an imine or an amide, followed by an intramolecular cyclization to form the diazepine ring.
Experimental Protocol: Synthesis of 5-(3-Nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ones
This protocol is adapted from general procedures for the synthesis of 1,4-benzodiazepines.
Materials:
-
2-Amino-1-(3-nitrophenyl)ethanone
-
Glycine ethyl ester hydrochloride
-
Pyridine (solvent and base)
-
Standard laboratory glassware
Procedure:
-
Suspend 2-amino-1-(3-nitrophenyl)ethanone (1.0 eq.) and glycine ethyl ester hydrochloride (1.5 eq.) in pyridine.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from ethanol can be performed for further purification.
Caption: Workflow for the synthesis of a 1,4-benzodiazepine derivative.
Conclusion
2-Amino-1-(3-nitrophenyl)ethanone has demonstrated its significant value as a versatile and strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this building block. The ability to construct quinolines, indoles, and benzodiazepines from a common precursor underscores its importance in combinatorial chemistry and drug discovery programs. Further exploration of multicomponent reactions and the derivatization of the nitro group will undoubtedly continue to expand the synthetic utility of this remarkable molecule.[19][20][21]
References
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PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Bunce, R. A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4143. [Link]
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. [Link]
- Google Patents. (n.d.). Synthesis of benzodiazepines.
-
MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 25(23), 5566. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27357-27361. [Link]
-
ResearchGate. (n.d.). Indole synthesis from 2‐(2‐nitrophenyl)ethan‐1‐ol. [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and.... [Link]
-
ResearchGate. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
International Journal of Chemical Research and Development. (n.d.). Multi-component synthesis and recent development on heterocyclic compounds: A research. [Link]
-
PubMed. (1979). [1,5-Benzodiazepines. III. Synthesis of 2,4-bisdialkylamino-3H-1,5-benzodiazepines]. [Link]
-
MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4143. [Link]
-
PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(24), 15191-15211. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemical Processes, 10(1), 22. [Link]
-
SpringerLink. (2008). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
-
Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. [Link]
-
ResearchGate. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. [Link]
-
MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(11), 3333. [Link]
-
PubMed Central. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]
-
PubMed Central. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. [Link]
-
Natural Volatiles & Essential Oils. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. [Link]
-
Encyclopedia MDPI. (2022). Applications of Heterocyclic Compounds. [Link]
-
MDPI. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2473. [Link]
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Application Notes & Protocols for the 3-Nitrophenacyl Group: Synthesis and Application as a Photolabile Protecting Moiety
For: Researchers, scientists, and drug development professionals
Introduction: The Power of Light in Molecular Control
In the intricate world of biological and chemical systems, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), often referred to as "caged compounds," offer a powerful solution by rendering a bioactive molecule inert until a pulse of light triggers its release.[1] This technology allows for the precise initiation of biological processes or chemical reactions, providing unparalleled control in complex environments.
The phenacyl moiety is a well-established photolabile protecting group.[1][2] This application note focuses on the 3-nitrophenacyl group, a derivative that leverages the photochemical properties of the nitrophenyl chromophore. While 3-Nitrophenacylamine hydrochloride is a potential synthetic precursor, a more direct and commonly cited pathway to harnessing the 3-nitrophenacyl caging group involves the synthesis and use of 3-Nitrophenacyl bromide (also known as 2-bromo-1-(3-nitrophenyl)ethanone). This key intermediate serves as a versatile reagent for installing the photolabile 3-nitrophenacyl group onto a variety of functional groups, including carboxylic acids and amines.
This guide will provide a comprehensive, step-by-step protocol for the synthesis of 3-Nitrophenacyl bromide and its subsequent application in the "caging" of a model carboxylic acid. We will also detail the protocol for the photolytic release ("uncaging") of the active molecule and delve into the underlying photochemical mechanism.
Physicochemical and Spectroscopic Data
A summary of the key properties of the precursor and the caging agent is provided below for easy reference.
| Property | 3-Nitroacetophenone | 3-Nitrophenacyl bromide |
| Molecular Formula | C₈H₇NO₃ | C₈H₆BrNO₃ |
| Molecular Weight | 165.15 g/mol | 244.04 g/mol [3] |
| CAS Number | 121-89-1 | 2227-64-7[3] |
| Appearance | Yellowish crystalline solid | Yellow crystalline solid[4] |
| Melting Point | 74-77 °C | 90-96 °C[3] |
| Solubility | Soluble in chloroform, benzene, and hot ethanol. | Soluble in methanol.[3] |
| Spectroscopic Data | Characterized by typical aromatic and ketone signals. | ¹H NMR (CDCl₃): δ 4.50 (s, 2H), 7.73 (t, 1H), 8.31 (d, 1H), 8.43 (d, 1H), 8.76 (t, 1H).[3] |
Experimental Protocols
Part 1: Synthesis of the Caging Agent: 3-Nitrophenacyl Bromide
The synthesis of 3-Nitrophenacyl bromide from 3-nitroacetophenone is a crucial first step. This protocol is adapted from established bromination procedures for acetophenones.[5]
Workflow for Synthesis of 3-Nitrophenacyl Bromide
Caption: Synthetic workflow for 3-Nitrophenacyl bromide.
Materials:
-
3-Nitroacetophenone
-
Bromine
-
Chloroform
-
Benzene
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroacetophenone (e.g., 10 g) in chloroform (e.g., 50 mL).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Bromination: Prepare a solution of bromine (1 equivalent) in chloroform (e.g., 10 mL). Add this solution dropwise to the cooled 3-nitroacetophenone solution over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the chloroform under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is crude 3-Nitrophenacyl bromide. Collect the solid by filtration and wash with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from benzene to obtain pure 3-Nitrophenacyl bromide as a yellow crystalline solid.[5]
Part 2: Caging a Model Carboxylic Acid
This protocol describes the esterification of a model carboxylic acid with 3-Nitrophenacyl bromide to form a photolabile ester.
Materials:
-
3-Nitrophenacyl bromide
-
A model carboxylic acid (e.g., Benzoic acid)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Preparation: In a reaction vial, dissolve the carboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in acetonitrile.
-
Addition of Caging Agent: Add 3-Nitrophenacyl bromide (1 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.
-
Purification: Evaporate the solvent and purify the resulting crude product by column chromatography on silica gel to yield the pure 3-nitrophenacyl ester.
Part 3: Photocleavage (Uncaging) of the Protected Molecule
The release of the "caged" molecule is achieved by irradiation with UV light.
Materials:
-
3-Nitrophenacyl-protected compound
-
A suitable solvent (e.g., methanol, aqueous buffer)
-
Quartz cuvette or reaction vessel
-
UV lamp (typically with an output around 350-365 nm)
Procedure:
-
Solution Preparation: Prepare a solution of the 3-nitrophenacyl-caged compound in a UV-transparent solvent in a quartz cuvette.
-
Irradiation: Irradiate the solution with a UV lamp. The ideal wavelength for phenacyl groups is typically in the UVA range.[1]
-
Monitoring: Monitor the progress of the uncaging reaction by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by observing the disappearance of the caged compound and the appearance of the released molecule.
-
Analysis: Once the photolysis is complete, the solution contains the free carboxylic acid and the 3-nitrophenacyl photoproducts.
Mechanism of Photocleavage
The photocleavage of phenacyl esters is believed to proceed through a triplet excited state.
Photocleavage Mechanism of 3-Nitrophenacyl Esters
Caption: Proposed mechanism for photocleavage of 3-nitrophenacyl esters.
Upon absorption of UV light, the 3-nitrophenacyl group is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state is thought to initiate a series of intramolecular reactions, ultimately leading to the cleavage of the ester bond and the release of the free carboxylic acid. The phenacyl moiety rearranges to form byproducts.[1]
Safety and Handling
-
3-Nitroacetophenone and 3-Nitrophenacyl bromide: These are nitroaromatic compounds and should be handled with care. They are irritants and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme caution in a fume hood.
-
Solvents: Chloroform and benzene are hazardous solvents. Use appropriate engineering controls and PPE.
-
UV Radiation: Protect skin and eyes from exposure to UV light during photocleavage experiments.
Conclusion
The 3-nitrophenacyl group is a valuable tool for researchers requiring photolabile caging of molecules. While this compound itself is a precursor, the synthesis of the key intermediate, 3-Nitrophenacyl bromide, is straightforward. The subsequent caging and uncaging protocols provided in this application note offer a reliable framework for implementing this technology in various research applications, from controlled drug release to the precise activation of biological signaling pathways.
References
- Amit, B., Ben-Efraim, D. A., & Patchornik, A. (1976). Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 57-63.
- Givens, R. S., & Yousef, A. L. (2006). p-Hydroxyphenacyl: a Photoremovable Protecting Group for Caging Bioactive Substrates. Dynamic studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules, 55-75.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
PrepChem. (n.d.). Synthesis of α-bromo-3-nitroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. Retrieved from [Link]
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Photolabile protecting group. Retrieved from [Link]
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Application Notes & Protocols: Reaction of 3-Nitrophenacylamine Hydrochloride with Electrophiles
Abstract
This document provides a detailed technical guide on the reaction of 3-Nitrophenacylamine hydrochloride (also known as 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride) with electrophiles.[1] As a bifunctional organic molecule, its reactivity is governed by the interplay between a primary aminium group and a ketone moiety, all under the electronic influence of a meta-positioned nitro group on the aromatic ring. This guide elucidates the core mechanistic principles, provides validated protocols for N-acylation and N-alkylation reactions, outlines methods for reaction monitoring and product characterization, and establishes essential safety protocols. The content is designed for researchers, medicinal chemists, and process development scientists engaged in organic synthesis.
Chemical Principles & Mechanistic Overview
1.1 Structure and Inherent Reactivity
This compound is the salt form of a primary amine. The core structure consists of an acetophenone backbone with two key modifications:
-
α-Amino Group: An amine is present on the carbon adjacent to the carbonyl. In the hydrochloride form, this amine is protonated (-NH₃⁺Cl⁻), rendering it non-nucleophilic.
-
m-Nitro Group: A strongly electron-withdrawing nitro group (-NO₂) is located at the meta position of the phenyl ring.
The primary site for reaction with most electrophiles is the α-amino group. However, for any reaction to occur at this site, the amine must be converted from its non-nucleophilic ammonium salt form to the nucleophilic free amine (-NH₂).[2][3][4] This is a critical first step in any reaction sequence.
The m-NO₂ group exerts a strong electron-withdrawing effect through both induction and resonance.[5] This deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).[6] Furthermore, it can subtly decrease the basicity and nucleophilicity of the amine compared to a non-substituted analogue, as the inductive effect can pull electron density away from the side chain.[7][8]
1.2 The Imperative Deprotonation Step
The hydrochloride salt is stable but unreactive toward electrophiles. The initial and most crucial step is the in-situ deprotonation of the aminium ion to liberate the free amine, which possesses a lone pair of electrons on the nitrogen atom, making it a competent nucleophile.[9][10][11]
This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3] A stoichiometric amount of base is required to neutralize the HCl salt. Often, a slight excess (e.g., 1.1 equivalents) is used to ensure complete deprotonation.
1.3 General Reaction Mechanism: Nucleophilic Attack
Once the free amine is generated, it can react with a variety of electrophiles. The most common reactions are N-acylation and N-alkylation, which proceed via nucleophilic addition-elimination or Sₙ2 mechanisms, respectively.
-
N-Acylation: With acylating agents like acyl chlorides or anhydrides, the amine's lone pair attacks the electrophilic carbonyl carbon.[12][13] This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., Cl⁻) to yield a stable amide.[13]
-
N-Alkylation: With alkylating agents like alkyl halides, the reaction typically follows an Sₙ2 pathway. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[14]
The general mechanism for acylation is depicted below.
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Application Notes and Protocols for the Derivatization of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a versatile synthetic intermediate possessing three key functional groups amenable to chemical modification: a primary aromatic amine, a ketone, and a nitro-substituted phenyl ring. The strategic derivatization of the primary amino group is of particular importance in medicinal chemistry and drug development, as it allows for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides detailed protocols for several common and robust derivatization strategies, including N-acylation, reductive amination, sulfonamide formation, and thiourea synthesis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is crucial for successful derivatization.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | [1] |
| CAS Number | 36765-84-1 | |
| Molecular Formula | C₈H₉ClN₂O₃ | [1] |
| Molecular Weight | 216.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO. |
Core Derivatization Strategies
The primary amino group of 2-amino-1-(3-nitrophenyl)ethanone is a nucleophilic center that can readily react with a variety of electrophiles. The hydrochloride salt form necessitates neutralization, typically in situ, to free the amine for reaction. The following sections detail four reliable derivatization protocols.
Protocol 1: N-Acetylation to N-(1-(3-nitrophenyl)-2-oxoethyl)acetamide
N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This modification can alter the compound's polarity, hydrogen bonding capability, and metabolic stability. Acetylation, in particular, is a common method for "capping" the amine functionality.
Reaction Rationale
The reaction proceeds via nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of acetic anhydride. The use of a base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid salt of the starting material and to scavenge the acetic acid byproduct, driving the reaction to completion.
Sources
Application Notes and Protocols for the Scale-up Synthesis of 3-Nitrophenacylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-Nitrophenacylamine hydrochloride (also known as 2-amino-1-(3-nitrophenyl)ethanone hydrochloride), a key intermediate in pharmaceutical development. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing safety, scalability, and reproducibility. The synthetic route proceeds via the α-bromination of 3'-nitroacetophenone followed by a robust amination using the Delépine reaction. This application note offers a detailed, step-by-step protocol, an in-depth discussion of the chemical rationale, critical safety considerations, and methods for analytical characterization of the final product.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-aminoketone moiety and a nitro-substituted aromatic ring, makes it a versatile precursor for a variety of heterocyclic compounds and active pharmaceutical ingredients.
The synthetic strategy detailed herein was chosen for its reliability and scalability. It is a two-step process:
-
α-Bromination: Electrophilic substitution on the α-carbon of 3'-nitroacetophenone to yield the lachrymatory intermediate, α-bromo-3'-nitroacetophenone.
-
Delépine Reaction: Conversion of the α-bromo intermediate to the primary amine hydrochloride. This classic method utilizes hexamethylenetetramine (HMTA) as an ammonia surrogate, which selectively forms a quaternary ammonium salt that is subsequently hydrolyzed under acidic conditions to yield the desired primary amine with minimal side reactions.[1][2] The advantages of this approach include the use of inexpensive and stable reagents, straightforward reaction conditions, and selective formation of the primary amine.[1][2]
This guide is structured to provide not just a recipe, but a deep understanding of the process, empowering the user to execute the synthesis safely and efficiently while being equipped to troubleshoot potential issues.
Workflow for Synthesis
The overall process from starting material to the final, purified product is outlined below.
Caption: High-level workflow for the two-step synthesis of this compound.
In-Depth Safety Analysis: A Prerequisite for Scale-up
A thorough understanding and mitigation of hazards are paramount for a successful scale-up. All operations must be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
| Substance | CAS No. | Key Hazards | Mitigation & Handling Precautions |
| 3'-Nitroacetophenone | 99-03-6 | Irritant. Exothermic decomposition potential.[3] Toxicological data (LD50 Oral, Rat) = 3250 mg/kg.[4] | Avoid inhalation of dust and contact with skin/eyes.[3][4] Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[4][5] |
| **Bromine (Br₂) ** | 7726-95-6 | Highly toxic, corrosive, severe irritant. Environmental hazard. | EXTREME CAUTION REQUIRED. Handle only in a certified chemical fume hood. Use a dropping funnel for addition. Keep a solution of sodium thiosulfate readily available for quenching spills. |
| α-Bromo-3'-nitroacetophenone | 2227-64-7 | Potent Lachrymator. Skin and respiratory irritant. | Avoid all contact and inhalation. Handle exclusively in a fume hood. Use appropriate PPE. Decontaminate glassware with an ammonia solution. |
| Chloroform (CHCl₃) | 67-66-3 | Suspected carcinogen, toxic, environmental hazard. | Use in a well-ventilated fume hood. Minimize quantities where possible. Collect all waste in designated halogenated solvent containers. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care, using acid-resistant gloves and eye protection. Neutralize spills with sodium bicarbonate. |
| Hexamethylenetetramine | 100-97-0 | Flammable solid. May cause skin sensitization. | Store away from ignition sources. Avoid creating dust. |
Detailed Experimental Protocols
This protocol is based on a starting scale of 50.0 g of 3'-nitroacetophenone.
Part A: Synthesis of α-Bromo-3'-nitroacetophenone (Intermediate)
Materials & Equipment:
-
3'-Nitroacetophenone (50.0 g, 0.303 mol)
-
Glacial Acetic Acid (250 mL)
-
Bromine (16.5 mL, 51.5 g, 0.322 mol)
-
1 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Setup: Assemble the reaction flask with the stirrer, dropping funnel, and thermometer in a chemical fume hood.
-
Dissolution: Charge the flask with 3'-nitroacetophenone (50.0 g) and glacial acetic acid (250 mL). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add bromine (16.5 mL) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is consumed.
-
Work-up: Slowly and carefully pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A pale yellow solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove acetic acid.
-
Drying: Dry the product under vacuum at 40-45 °C to a constant weight.
-
Expected Yield: 68-74 g (92-100%) of a pale yellow solid. The product is a potent lachrymator and should be handled with extreme care. It is typically used in the next step without further purification.
-
Part B: Synthesis of this compound (Delépine Reaction)
Materials & Equipment:
-
α-Bromo-3'-nitroacetophenone (from Part A, ~74.0 g, 0.303 mol)
-
Hexamethylenetetramine (HMTA) (46.8 g, 0.334 mol)
-
Chloroform (500 mL)
-
Ethanol (95%, 400 mL)
-
Concentrated Hydrochloric Acid (HCl) (60 mL)
-
2 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer or overhead stirrer
-
Heating mantle
Procedure:
-
Salt Formation: In the 2 L flask, dissolve the crude α-bromo-3'-nitroacetophenone (~74.0 g) in chloroform (500 mL). Add the hexamethylenetetramine (46.8 g) in one portion.
-
Precipitation: Stir the mixture at room temperature. An exothermic reaction will occur, and a white precipitate of the quaternary ammonium salt will begin to form within 30-60 minutes. Stir for an additional 4-6 hours or overnight to ensure complete reaction. The formation of the salt is driven by its precipitation from the chloroform solution.[6]
-
Isolate Salt: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold chloroform (2 x 50 mL) and then diethyl ether (2 x 50 mL) to aid in drying.
-
Hydrolysis Setup: Transfer the filtered salt to a clean 2 L flask equipped with a reflux condenser and stirrer. Add 95% ethanol (400 mL) and concentrated HCl (60 mL).
-
Reflux: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The solid will gradually dissolve. Continue to reflux for 4-6 hours. This step hydrolyzes the hexaminium complex to release the primary amine.[7]
-
Crystallization: After the reflux period, remove the heating mantle and allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours. The product, this compound, will crystallize as off-white to pale yellow needles.
-
Final Isolation & Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold 95% ethanol (2 x 75 mL) followed by diethyl ether (2 x 75 mL).
-
Drying: Dry the final product under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 45-52 g (69-80% over two steps).
-
Expected Melting Point: ~250 °C (with decomposition).
-
Mechanism & Rationale
The Delépine reaction provides an elegant route to primary amines from alkyl halides.
Caption: Simplified mechanism of the Delépine Reaction.
The reaction begins with an Sₙ2 attack of a nitrogen atom from hexamethylenetetramine on the electrophilic carbon of the α-bromo ketone.[6] This forms a stable quaternary ammonium salt. The subsequent hydrolysis with strong acid (ethanolic HCl) breaks down the complex adamantane-like structure of the salt, liberating the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde.[6]
Product Characterization & Quality Control
Confirming the identity and purity of the final product is a critical final step.
| Parameter / Method | Expected Result / Observation |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity (HPLC) | ≥98% |
| ¹H NMR (DMSO-d₆) | δ ~8.8 (s, 1H), 8.5 (d, 1H), 8.4 (d, 1H), 8.1 (t, 1H), 4.7 (s, 2H), 3.5 (br s, 3H, NH₃⁺). Chemical shifts are approximate. |
| FTIR (KBr, cm⁻¹) | ~3000-2800 (br, NH₃⁺ stretch), ~1700 (C=O stretch), ~1610 (Ar C=C), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch). |
| Melting Point | ~250 °C (decomposes) |
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for quantifying purity and identifying trace impurities.[8]
Conclusion
This application note details a validated and scalable two-step synthesis of this compound. By following the outlined protocols and adhering strictly to the safety guidelines, researchers can reliably produce this important chemical intermediate in multi-gram quantities. The choice of the Delépine reaction for the amination step ensures high selectivity for the primary amine, simplifying purification and ensuring a high-quality final product suitable for further applications in drug discovery and development.
References
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved from [Link]
-
European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE (EP 2766338 B1). Retrieved from [Link]
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
Sciencemadness Wiki. (2019). Delépine reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). The mechanism of hexamethylenetetramine (HMT) formation in the solid state at low temperature. Physical Chemistry Chemical Physics, 14(38), 13149-13159. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of HMTA loading on the amination reaction. Retrieved from [Link]
-
PubMed. (2007). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Journal of Chromatography B, 851(1-2), 64-80. Retrieved from [Link]
-
Loba Chemie. (2015). 3-NITROACETOPHENONE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexamethylenetetramine. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 3-NITROACETOPHENONE (FOR SYNTHESIS) Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 3-Nitrophenacylamine Hydrochloride in the Synthesis of p38 MAPK Inhibitors
Introduction: A Versatile Building Block for a Critical Kinase Target
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress.[1][2][3] Dysregulation of this pathway is a key factor in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making p38 MAPK a high-value target for therapeutic intervention.[1][4][5] Among the most successful classes of p38 MAPK inhibitors are the pyridinylimidazoles, which act as competitive inhibitors at the ATP-binding site of the kinase.[6][7][8]
This application note details the strategic use of 3-Nitrophenacylamine hydrochloride (1) , a versatile and reactive building block, in the synthesis of a core pyridinylimidazole scaffold. The presence of three key functional groups—a primary amine, a ketone, and an electronically modifiable nitro group—within a single molecule makes it an efficient starting material for constructing the complex heterocyclic systems required for kinase inhibition. We present a detailed, field-proven protocol for a multi-component synthesis, explaining the causality behind experimental choices and providing a self-validating system for researchers in drug discovery and medicinal chemistry.
The p38 MAPK Signaling Cascade: A Rationale for Inhibition
The p38 MAPK pathway is a multi-tiered kinase cascade.[9][10] It is typically initiated by extracellular stressors or pro-inflammatory cytokines like TNF-α and IL-1β.[2][11] This leads to the activation of upstream MAPKKKs (e.g., TAK1, ASK1) which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[10][12] These dual-specificity kinases then phosphorylate p38 MAPK on conserved threonine and tyrosine residues, leading to its activation.[2] Activated p38 phosphorylates a host of downstream targets, including transcription factors and other kinases, ultimately leading to the increased expression of inflammatory mediators.[11][13] By inhibiting p38, the entire downstream inflammatory cascade can be effectively suppressed.
Figure 1: Simplified p38 MAPK Signaling Pathway.
Synthetic Strategy: A Multi-Component Approach to the Pyridinylimidazole Core
Our strategy leverages a modified Debus-Radziszewski imidazole synthesis, a robust multi-component reaction that efficiently forms substituted imidazoles.[14][15][16] In this approach, we propose the condensation of an α-aminoketone (3-Nitrophenacylamine), a dicarbonyl compound (Benzil), and an aldehyde (Pyridine-4-carboxaldehyde) in the presence of an ammonia source. This one-pot reaction rapidly builds molecular complexity and provides a direct route to the desired 2,4-diaryl-5-(4-pyridinyl)imidazole scaffold.
The workflow is designed for both efficiency and adaptability, allowing for future diversification of the core structure. The nitro group, for instance, serves as a valuable synthetic handle for later-stage functionalization, such as reduction to an amine and subsequent amide coupling, to explore structure-activity relationships (SAR).
Figure 2: Synthetic Workflow for the Kinase Inhibitor Scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3-Nitrophenyl)-4,5-diphenyl-4-(4-pyridinyl)-1H-imidazole (4)
This protocol details the one-pot synthesis of the core pyridinylimidazole scaffold from this compound.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Nitrophenacylamine HCl (1) | 216.62 | 5.0 | 1.08 g |
| Benzil (2) | 210.23 | 5.0 | 1.05 g |
| Pyridine-4-carboxaldehyde (3) | 107.11 | 5.0 | 0.54 g (0.48 mL) |
| Ammonium Acetate | 77.08 | 50.0 | 3.85 g |
| Glacial Acetic Acid | - | - | 25 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1) (1.08 g, 5.0 mmol), Benzil (2) (1.05 g, 5.0 mmol), Pyridine-4-carboxaldehyde (3) (0.54 g, 5.0 mmol), and ammonium acetate (3.85 g, 50.0 mmol).
-
Causality Note: Ammonium acetate serves as both the ammonia source and a mild catalyst for the condensation reactions. A significant excess (10 equivalents) is used to drive the equilibrium towards product formation.
-
-
Solvent Addition and Reflux: Add glacial acetic acid (25 mL) to the flask. The mixture will become a suspension.
-
Causality Note: Glacial acetic acid is an excellent solvent for this reaction, facilitating the dissolution of the reactants at elevated temperatures and acting as a protic catalyst for the imine formation and cyclization steps.
-
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The solids should dissolve upon heating to form a clear, dark solution. Maintain the reflux for 4-6 hours.
-
Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). The disappearance of the starting materials, particularly the aldehydes and ketones, indicates reaction completion. Visualize spots under UV light.
-
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into 200 mL of ice-cold water with stirring.
-
Causality Note: This step precipitates the crude product, as the organic imidazole derivative is insoluble in water, while the acetic acid and excess ammonium acetate are highly soluble.
-
-
Neutralization and Filtration: Carefully neutralize the aqueous mixture by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will cause a solid to precipitate.
-
Causality Note: Neutralization ensures that the imidazole product, which can be protonated and thus water-soluble in acidic conditions, is in its free base form, maximizing precipitation and yield.
-
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C overnight to yield the crude product (4) .
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Expected Outcome: The purified product, 2-(3-Nitrophenyl)-4,5-diphenyl-4-(4-pyridinyl)-1H-imidazole (4) , should be obtained as a pale yellow to light brown solid. The expected yield is typically in the range of 60-75%. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Conclusion and Future Directions
This application note demonstrates that this compound is a highly effective and strategic starting material for the synthesis of pyridinylimidazole-based kinase inhibitor scaffolds. The described one-pot, multi-component protocol is efficient, scalable, and provides a solid foundation for the development of novel p38 MAPK inhibitors. The resulting scaffold (4) is primed for further chemical modification, particularly via the versatile nitro group, enabling the creation of focused compound libraries for SAR studies and lead optimization in drug discovery programs.
References
- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
- BenchChem. (n.d.). The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide. BenchChem Technical Guides.
- Creative Diagnostics. (n.d.).
- Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and Molecular Biology Reviews, 68(2), 320-344.
- Wang, Y., & Wang, H. (2014). Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses.
- Ono, K., & Han, J. (2000). The p38 MAP kinase: a key regulator of inflammatory responses. Journal of Allergy and Clinical Immunology, 106(5), 807-814.
- Assay Genie. (n.d.). p38 MAPK Signaling Review.
- Ge, B., et al. (2007). p38α MAP kinase is required for myeloid and epithelial cell-mediated cutaneous inflammatory responses. The Journal of Experimental Medicine, 204(4), 753-762.
- Sino Biological. (n.d.).
- QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling.
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
- Sonar, J., & Pawar, G. (2013). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Laufer, S. A., & Wagner, G. K. (2008). 5-Alkylthio-1-aryl-2-(4-pyridinyl)triazoles as inhibitors of p38 MAP kinase: Synthesis and evaluation. Bioorganic & Medicinal Chemistry, 16(1), 375-383.
- Deka, S. (2022). Debus-Radziszewski Imidazole Synthesis. Scribd.
- ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
- Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1011-1020.
- Patil, S. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Molecules, 28(10), 4084.
- Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
- Cirillo, P. F., et al. (2002). Synthesis and biological evaluation of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1387-1390.
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- 4. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Strategic Protection of 2-amino-1-(3-nitrophenyl)ethanone for Synthetic Applications
Introduction
2-amino-1-(3-nitrophenyl)ethanone is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates three key functional groups: a primary aromatic amine, a ketone, and a nitro group.[1] This unique combination offers multiple avenues for synthetic elaboration but also presents a significant challenge in achieving chemoselectivity. The disparate reactivity of the nucleophilic amine, the electrophilic ketone, and the reducible nitro group necessitates a carefully planned protecting group strategy to isolate the desired reaction pathway and prevent unwanted side reactions.
This guide provides a detailed exploration of protecting group strategies for 2-amino-1-(3-nitrophenyl)ethanone. It moves beyond simple procedural lists to explain the underlying chemical principles that govern the selection of an appropriate protecting group. We will cover scenario-based protocols, orthogonal protection schemes, and the critical considerations required for successful synthesis, empowering researchers to confidently manipulate this versatile intermediate.
Strategic Analysis of Functional Group Reactivity
The synthetic utility of 2-amino-1-(3-nitrophenyl)ethanone is dictated by the interplay of its three primary functional groups. A successful synthetic strategy hinges on understanding and controlling their individual reactivities.
-
Amino Group (-NH₂): As a primary amine, this group is both basic and highly nucleophilic.[2] It will readily react with electrophiles such as acyl chlorides and alkyl halides and can be protonated in acidic media. Its protection is paramount in reactions involving strong bases (which would deprotonate it) or electrophiles not intended for the amine.
-
Ketone Group (C=O): The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., organometallics, hydrides).[3][4] The adjacent alpha-protons are acidic and can be removed by base to form an enolate, opening pathways to aldol reactions or undesired racemization if a chiral center is present.
-
Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. While generally robust, it is highly susceptible to reduction under various conditions, most notably catalytic hydrogenation or treatment with reducing metals, which would convert it to an aniline.[5]
The challenge lies in executing a transformation on one group without affecting the others. For instance, reducing the ketone with a reagent like LiAlH₄ would also likely affect the nitro group and react with the amine. This necessitates the use of temporary "masks" or protecting groups. A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove with high yield under conditions that do not harm the rest of the molecule.[6]
Sources
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Application Note & Protocol: A Facile One-Pot, Three-Component Synthesis of Polysubstituted Pyrroles Utilizing 3-Nitrophenacylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the efficient, one-pot synthesis of highly functionalized, polysubstituted pyrroles. Leveraging 3-Nitrophenacylamine hydrochloride as a key building block, this protocol details a three-component reaction with a 1,3-dicarbonyl compound and an aromatic aldehyde. The methodology emphasizes atom economy, procedural simplicity, and the strategic advantages of multicomponent reactions (MCRs) in modern synthetic chemistry. We delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and offer expert insights into potential challenges and optimization strategies. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking robust methods for constructing complex heterocyclic scaffolds.
Introduction: The Strategic Value of One-Pot Syntheses
In the landscape of pharmaceutical and materials science, the demand for molecular complexity is perpetually increasing. Traditional linear synthetic routes, often plagued by laborious intermediate purification steps, low overall yields, and significant solvent waste, are becoming progressively inefficient. Multicomponent reactions (MCRs), where three or more reactants converge in a single reaction vessel to form a product incorporating substantial parts of each starting material, offer a powerful solution.[1][2] This approach embodies the principles of green chemistry by maximizing atom economy and minimizing operational steps.
The pyrrole nucleus is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic drugs, including notable examples like atorvastatin and ketorolac. Consequently, developing efficient methods for synthesizing polysubstituted pyrroles is a primary objective in medicinal chemistry.[3][4]
This compound (also known as 2-Amino-1-(3-nitrophenyl)ethan-1-one hydrochloride) is an exemplary starting material for such syntheses.[5][6] Its bifunctional nature, possessing both a primary amine and an α-amino ketone moiety, allows it to serve as a versatile C2-N synthon. This application note outlines a robust, one-pot protocol for the synthesis of 1,2,5-trisubstituted pyrroles, demonstrating the utility of this valuable building block.
Reaction Principle and Mechanism
The described protocol is a variation of the Paal-Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry. In this three-component variant, the reaction proceeds through a cascade of sequential chemical events within a single pot.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation between the primary amine of 3-Nitrophenacylamine and an aromatic aldehyde to form an intermediate imine (or the corresponding enamine tautomer).
-
Michael Addition: The enolate of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) acts as a nucleophile, attacking the imine in a Michael-type addition. This step forms the crucial C-C bond that builds the backbone of the final ring system.
-
Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular condensation between the remaining ketone of the original phenacylamine structure and the nucleophilic amine. The resulting five-membered ring intermediate then readily dehydrates under the reaction conditions to yield the stable, aromatic pyrrole core.
The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the ketone and the overall reaction kinetics but is well-tolerated under these conditions.
Visualized Reaction Mechanism
Caption: Figure 1: Proposed Paal-Knorr Type Reaction Mechanism.
Experimental Protocol
This protocol provides a general method that can be adapted for various substituted aldehydes and 1,3-dicarbonyl compounds.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| This compound | 36765-84-1 | 216.62 | Key C2-N building block.[5] |
| Benzaldehyde (or substituted variant) | 100-52-7 | 106.12 | Example aldehyde. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | Example 1,3-dicarbonyl compound. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Reaction solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For neutralization during work-up. |
| Brine (Saturated NaCl Solution) | N/A | N/A | For washing during work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent. |
| Hexanes | 110-54-3 | 86.18 | For chromatography and trituration. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
TLC plates (silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.62 mmol, 1.0 equiv.).
-
Reagent Addition: Add absolute ethanol (30 mL) to the flask. To this suspension, add ethyl acetoacetate (0.60 g, 0.58 mL, 4.62 mmol, 1.0 equiv.), followed by benzaldehyde (0.49 g, 0.47 mL, 4.62 mmol, 1.0 equiv.).
-
Causality Note: Adding the reagents in this order allows the hydrochloride salt to begin dissolving in the ethanol before the reaction commences. The stoichiometry is kept at 1:1:1 for optimal conversion.
-
-
Catalyst Addition: Add glacial acetic acid (0.28 g, 0.27 mL, 4.62 mmol, 1.0 equiv.).
-
Causality Note: Acetic acid serves a dual purpose. It protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the amine, and it neutralizes the hydrochloride salt in situ, freeing the primary amine to react. It also catalyzes the subsequent dehydration steps.
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Causality Note: The bicarbonate quench is crucial to remove the acetic acid catalyst, preventing it from interfering with purification. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes). Alternatively, if the crude product solidifies, it can often be purified by trituration or recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Expected Product Characterization
The expected product, Ethyl 2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate, should be characterized by:
-
¹H NMR: To confirm the proton environment and successful incorporation of all three components.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl and the nitro group.
Workflow and Data Summary
Visualized Experimental Workflow
Caption: Figure 2: Step-by-Step Experimental Workflow.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete dissolution of the hydrochloride salt; insufficient catalysis. | Ensure vigorous stirring. Consider adding a co-solvent like a small amount of DMF if solubility is an issue. Ensure the correct stoichiometry of acetic acid is used to both free the amine and catalyze the reaction. |
| Formation of Side Products | Self-condensation of the 1,3-dicarbonyl; formation of aldol products from the aldehyde. | Maintain a consistent reflux temperature. Ensure reagents are added in the specified order. A slower addition of the aldehyde can sometimes mitigate self-condensation. |
| Difficult Purification | Streaking on TLC plate; product co-elutes with impurities. | The crude product may still contain acidic or basic impurities. A pre-purification wash with dilute HCl (if the product is base-stable) or NaHCO₃ can help. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
| Dark Reaction Color | Some decomposition or polymerization may occur at elevated temperatures. | This is often normal for this type of condensation reaction. As long as TLC shows clean conversion to the desired product spot, it is generally not a cause for concern. |
Conclusion
This application note details a reliable and efficient one-pot, three-component synthesis of a polysubstituted pyrrole derivative using this compound. The protocol highlights the power of MCRs to rapidly generate molecular complexity from simple, commercially available starting materials.[7][8] The resulting 3-nitrophenyl substituted pyrrole is a valuable intermediate, as the nitro group can be readily reduced to an amine, providing a handle for further functionalization in the development of novel therapeutic agents or functional materials.[9] This method serves as a foundational template that can be broadly applied by researchers aiming to construct diverse libraries of heterocyclic compounds.
References
-
Gao, M., Zhao, W., Zhao, H., Lin, Z., Zhang, D., & Huang, H. (2018). An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journal of Organic Chemistry, 14, 884–890. Available at: [Link]
-
ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Available at: [Link]
-
Al-Omar, M. A., Amr, A. E. G. E., & Naglah, A. M. (2017). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 22(1), 148. Available at: [Link]
-
Shen, J., Cheng, G., & Cui, X. (2013). “One pot” regiospecific synthesis of polysubstituted pyrroles from benzylamines and ynones under metal free conditions. Chemical Communications, 49(90), 10641-10643. Available at: [Link]
-
Zeng, Q. Y., et al. (2026). Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. Request PDF on ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). One‐pot synthesis for polysubstituted pyrroles derivatives. [Image]. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(21), 5069. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. One-Pot Synthesis of Pyrrole Derivatives - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | C8H9ClN2O3 | CID 2774374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. “One pot” regiospecific synthesis of polysubstituted pyrroles from benzylamines and ynones under metal free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sci-hub.se [sci-hub.se]
- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrophenacylamine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Nitrophenacylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Synthesis Overview: A Three-Act Play
The synthesis of this compound is a sequential process, each step with its own set of critical parameters and potential pitfalls. Success hinges on precise control and an understanding of the reaction mechanisms at play.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Step 1: Nitration of Acetophenone
Q1: My nitration reaction yielded a very low amount of 3-nitroacetophenone, or it failed completely.
Possible Causes & Solutions:
-
Insufficiently Low Temperature: The nitration of acetophenone is a highly exothermic reaction.[1] A rise in temperature can lead to unwanted side reactions and decomposition of the nitrating agent. The recommended temperature is between -5°C and 0°C.[2]
-
Troubleshooting Protocol:
-
Ensure your cooling bath (e.g., ice-salt or dry ice-acetone) is capable of maintaining the target temperature throughout the addition of reagents.
-
Pre-cool the sulfuric acid before slowly adding acetophenone.[2]
-
Add the nitrating mixture (a pre-cooled mix of nitric and sulfuric acids) dropwise, carefully monitoring the internal reaction temperature.
-
-
-
Reagent Quality: The concentration and purity of your nitric and sulfuric acids are paramount. Water contamination can deactivate the nitronium ion (NO₂⁺), the active electrophile.
-
Troubleshooting Protocol:
-
Use fresh, concentrated (98%) sulfuric acid and fuming (≥70%) nitric acid.
-
Protect the reaction from atmospheric moisture using a drying tube.
-
-
Q2: My product is a mixture of isomers (ortho, para, and meta-nitroacetophenone). How do I favor the meta product?
Causality: The acetyl group (-COCH₃) on the acetophenone ring is a deactivating, meta-directing group for electrophilic aromatic substitution.[3] This is because the carbonyl group withdraws electron density from the ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.
-
Controlling Factors & Solutions:
-
Temperature Control: Higher temperatures can reduce the regioselectivity of the reaction. Strict adherence to low temperatures (0°C or below) is crucial.[2]
-
Order of Addition: Acetophenone should be dissolved in sulfuric acid first, followed by the slow addition of the nitrating mixture. This ensures the formation of the nitronium ion in the presence of the substrate under controlled conditions.
-
Purification: If isomeric impurities are present, they can often be separated by recrystallization, typically from ethanol or an ethanol-water mixture.[2]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -5°C to 0°C | Minimizes side reactions and ensures meta-selectivity.[2] |
| Reagent Grade | Conc. H₂SO₄, Conc. HNO₃ | Maximizes the formation of the nitronium ion electrophile. |
| Addition Rate | Slow, dropwise | Controls the exothermicity of the reaction. |
Step 2: α-Bromination of 3-Nitroacetophenone
Q3: The bromination of my 3-nitroacetophenone is incomplete, or I am getting dibrominated byproducts.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of bromine to 3-nitroacetophenone is critical. An excess of bromine can lead to the formation of 2,2-dibromo-1-(3-nitrophenyl)ethanone.
-
Troubleshooting Protocol:
-
Use a 1:1 molar ratio of bromine to 3-nitroacetophenone.[4]
-
Add the bromine solution dropwise to a solution of the ketone to maintain a low concentration of free bromine in the reaction mixture.
-
-
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction rate and selectivity.
-
Troubleshooting Protocol:
-
Common solvents include chloroform or glacial acetic acid.[4][5]
-
The reaction is often initiated at a low temperature (0-5°C) and then allowed to warm to room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
-
-
Step 3: Amination and Hydrochloride Salt Formation
Q4: My amination reaction resulted in a low yield of the desired primary amine.
Possible Causes & Solutions:
-
Over-alkylation: The primary amine product can act as a nucleophile and react with the starting 2-bromo-1-(3-nitrophenyl)ethanone to form secondary and tertiary amines.
-
Troubleshooting Protocol:
-
Use a large excess of the aminating agent (e.g., a saturated solution of ammonia in an alcohol) to favor the formation of the primary amine.
-
Alternatively, consider using a phthalimide-based Gabriel synthesis, which is specific for the formation of primary amines.
-
-
-
Difficult Isolation: The free amine, 2-amino-1-(3-nitrophenyl)ethanone, can be unstable or difficult to handle.
-
Troubleshooting Protocol:
-
The standard and recommended procedure is to isolate the product as its hydrochloride salt.[5] This is achieved by bubbling dry HCl gas through a solution of the amine or by adding a solution of HCl in an organic solvent (e.g., ether or isopropanol).
-
The hydrochloride salt is typically a stable, crystalline solid that can be easily purified by recrystallization.
-
-
Caption: Decision tree for troubleshooting the amination step.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is the nitration of acetophenone performed at such a low temperature? A: There are two primary reasons. First, the reaction between nitric acid and sulfuric acid to form the active nitronium ion (NO₂⁺) is highly exothermic, as is the subsequent electrophilic aromatic substitution. Low temperatures are essential to control the reaction rate and prevent a dangerous thermal runaway.[1] Second, lower temperatures enhance the regioselectivity of the reaction, favoring the formation of the desired meta-isomer over the ortho and para-isomers.[2]
Q: What is the role of sulfuric acid in the nitrating mixture? A: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the species that attacks the benzene ring.
Q: How can I confirm that I have synthesized the correct 3-nitro isomer? A: Spectroscopic methods are essential for structural confirmation.
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring.
-
Melting Point: The purified 3-nitroacetophenone has a well-defined melting point (literature: 78-81 °C).[6] A broad or depressed melting point suggests the presence of impurities, possibly other isomers.
Q: What are the key safety precautions when working with bromine? A: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. Have a solution of sodium thiosulfate on hand to neutralize any spills.
Q: Why is the final product isolated as a hydrochloride salt? A: Primary amines can be susceptible to oxidation and are often oils or low-melting solids that can be difficult to purify. Converting the amine to its hydrochloride salt increases its stability and typically yields a crystalline solid that is easier to handle, purify by recrystallization, and store.[5]
References
-
Synthesis of 3-nitroacetophenone. (n.d.). Masaryk University. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
2-Bromo-1-(3-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Acetophenone, m-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Nitration of acetophenone using nitrating mixture on produces mainly. (n.d.). Allen. Retrieved from [Link]
-
Synthesis of α-bromo-3-nitroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
2-Bromo-1-(3-nitrophenyl)ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o698. Retrieved from [Link]
-
Ethanone, 1-(3-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-amino-1-(3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 2-amino-1-(3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Introduction to the Synthesis of 2-amino-1-(3-nitrophenyl)ethanone
2-amino-1-(3-nitrophenyl)ethanone is a key building block in medicinal chemistry and materials science. Its synthesis typically involves a two-step process starting from the commercially available 3-nitroacetophenone. The first step is the α-bromination of the ketone, followed by the introduction of the amino group. This second step is crucial and often presents the most significant challenges. The two most common and effective methods for this transformation are the Gabriel Synthesis and the Delépine Reaction . This guide will focus on optimizing these two pathways.
II. General Synthetic Workflow
The overall synthetic approach is summarized in the workflow diagram below. This guide will primarily address the optimization and troubleshooting of Step 2.
Caption: General synthetic pathways to 2-amino-1-(3-nitrophenyl)ethanone.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis.
Issue 1: Low or No Yield of the Phthalimide Intermediate in the Gabriel Synthesis
Question: I am reacting 2-bromo-1-(3-nitrophenyl)ethanone with potassium phthalimide, but I am getting a very low yield of the N-substituted phthalimide intermediate. What could be the cause?
Answer:
Low yields in the first step of the Gabriel synthesis can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: Ensure that your 2-bromo-1-(3-nitrophenyl)ethanone is pure and free of any starting 3-nitroacetophenone. The presence of the unbrominated ketone will not participate in the reaction and will lower your apparent yield. Also, ensure your potassium phthalimide is dry, as the presence of water can hydrolyze the phthalimide anion.
-
Solvent Choice: The reaction is an SN2 substitution.[1][2] A polar aprotic solvent is generally preferred to accelerate the reaction.[3] If you are using a non-polar solvent, consider switching to N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or product. A moderate temperature of 60-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Incomplete Deprotonation of Phthalimide: If you are preparing potassium phthalimide in situ, ensure complete deprotonation of phthalimide using a suitable base like potassium hydroxide or potassium carbonate.[1] The pKa of the N-H proton in phthalimide is approximately 8.3, so a sufficiently strong base is required.[1]
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the rate of SN2 reactions.[3] |
| Temperature | 60-80 °C | Balances reaction rate with minimizing potential side reactions or decomposition. |
| Reaction Time | Monitor by TLC | Allows for determination of the point of maximum conversion without prolonged heating. |
| Reagents | Use pre-formed, dry potassium phthalimide | Ensures the nucleophile is readily available and minimizes side reactions from moisture. |
Issue 2: Difficulty in Hydrolyzing the Phthalimide Intermediate
Question: I have successfully synthesized N-(2-(3-nitrophenyl)-2-oxoethyl)phthalimide, but I am struggling to cleave the phthalimide group to get my desired amine. The reaction is either incomplete or gives a complex mixture of products.
Answer:
Cleavage of the N-alkylphthalimide is a well-known challenge in the Gabriel synthesis.[4] The traditional methods using strong acid or base can be harsh and may lead to decomposition of the desired product, especially with the presence of other functional groups.
-
Hydrazinolysis (Ing-Manske Procedure): The most common and generally milder method for cleaving the phthalimide is by using hydrazine hydrate.[4] This reaction is typically performed in a protic solvent like ethanol or methanol. The byproduct, phthalhydrazide, is often insoluble and can be removed by filtration.[4]
-
Incomplete Reaction: If the hydrazinolysis is incomplete, you can try increasing the reaction temperature (refluxing in ethanol is common) or extending the reaction time. Using a slight excess of hydrazine hydrate (1.1-1.2 equivalents) can also drive the reaction to completion.
-
Purification Challenges: The phthalhydrazide byproduct can sometimes be difficult to completely remove.[4] Washing the crude product thoroughly with a solvent in which the desired amine is soluble but the phthalhydrazide is not (e.g., dichloromethane or ethyl acetate) can be effective. Alternatively, an acidic workup can be employed. After the reaction with hydrazine, acidifying the mixture with HCl will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid and can be filtered off. The free amine can then be obtained by basifying the aqueous layer and extracting with an organic solvent.
Recommended Protocol for Hydrazinolysis:
-
Dissolve the N-(2-(3-nitrophenyl)-2-oxoethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to allow the phthalhydrazide to precipitate.
-
Filter the solid and wash it with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude amine can be further purified by recrystallization or column chromatography.
Issue 3: Low Yield in the Delépine Reaction and Formation of Side Products
Question: I am attempting the Delépine reaction with 2-bromo-1-(3-nitrophenyl)ethanone and hexamethylenetetramine, but my yield of the primary amine is low, and I am observing other products.
Answer:
The Delépine reaction is a valuable alternative to the Gabriel synthesis for preparing primary amines from alkyl halides.[5][6] However, it also has its own set of potential pitfalls.
-
Formation of the Hexaminium Salt: The first step is the formation of a quaternary ammonium salt by reacting the alkyl halide with hexamethylenetetramine.[7][8] This is an SN2 reaction, and for an α-haloketone like your substrate, it should proceed readily. Ensure your starting materials are pure and the solvent (often chloroform or ethanol) is dry. The salt usually precipitates from the reaction mixture and can be isolated by filtration.
-
Hydrolysis of the Hexaminium Salt: The hydrolysis of the hexaminium salt is typically carried out in acidic conditions, often with ethanolic HCl.[5][6] Incomplete hydrolysis will result in a low yield of the desired amine. Ensure you are using a sufficient concentration of acid and allowing for adequate reaction time, often with heating (reflux).
-
Sommelet Reaction Side Product: A common side reaction in the Delépine synthesis, especially with benzylic-type halides, is the Sommelet reaction, which can lead to the formation of an aldehyde.[5] In your case, this would result in the formation of 3-nitrobenzoylformaldehyde. To minimize this, ensure the hydrolysis conditions are strictly acidic.
-
Poor Atom Economy: A significant drawback of the Delépine reaction is its poor atom economy, as it produces several equivalents of formaldehyde and ammonium chloride as byproducts.[5] This can sometimes complicate the purification of the desired amine.
Troubleshooting the Delépine Reaction:
| Problem | Potential Cause | Suggested Solution |
| Low yield of hexaminium salt | Impure starting materials or wet solvent. | Use pure 2-bromo-1-(3-nitrophenyl)ethanone and dry solvent. |
| Incomplete hydrolysis | Insufficient acid or reaction time/temperature. | Increase the concentration of HCl in ethanol and/or increase the reflux time. Monitor by TLC. |
| Formation of 3-nitrobenzoylformaldehyde | Sommelet side reaction. | Maintain strongly acidic conditions during hydrolysis. |
| Difficult purification | Presence of formaldehyde and ammonium salts. | After hydrolysis, the amine is typically isolated as the hydrochloride salt. This can often be purified by recrystallization. |
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Start -> Check_Salt; Check_Salt -> Check_Hydrolysis [label="Yes"]; Check_Salt -> Optimize_Salt_Formation [label="No"]; Optimize_Salt_Formation [label="Optimize salt formation:\n- Use pure starting materials\n- Use dry solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Check_Side_Product -> Minimize_Sommelet [label="Yes"]; Check_Side_Product -> Purify_Product [label="No"]; Minimize_Sommelet [label="Maintain strongly acidic conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify_Product [label="Purify the amine hydrochloride salt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: A decision tree for troubleshooting the Delépine reaction.
IV. Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing 2-amino-1-(3-nitrophenyl)ethanone: Gabriel Synthesis or the Delépine Reaction?
Both methods are viable for the synthesis of primary amines from alkyl halides. The choice often depends on the specific substrate and the desired purity of the final product.
-
Gabriel Synthesis: This method is known for producing clean primary amines with minimal risk of over-alkylation.[2] However, the cleavage of the phthalimide intermediate can be challenging.[4]
-
Delépine Reaction: This reaction often proceeds under milder conditions and can be faster.[5] However, it has poorer atom economy and is susceptible to the Sommelet side reaction.[5]
For a substrate like 2-bromo-1-(3-nitrophenyl)ethanone, both methods should be effective. If you are struggling with one, it is worthwhile to try the other.
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediate, and product. The spots can be visualized under UV light.
Q3: What are the expected physical and chemical properties of 2-amino-1-(3-nitrophenyl)ethanone?
Based on available data, here are some key properties of the target compound:
| Property | Value | Source |
| Molecular Formula | C8H8N2O3 | [9] |
| Molecular Weight | 180.16 g/mol | [9] |
| CAS Number | 40513-40-4 | [9] |
Q4: How should I store 2-amino-1-(3-nitrophenyl)ethanone?
As a general precaution for amino ketones, especially those with a nitro group, it is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q5: What are the key safety precautions I should take during this synthesis?
-
α-Bromo Ketones: 2-bromo-1-(3-nitrophenyl)ethanone is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and chloroform are toxic. Use them only in a fume hood.
-
Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care, using appropriate engineering controls and PPE.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care.
Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.
V. Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone
This protocol is adapted from a published procedure.[7]
-
To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), add bromine (0.97 g, 6.05 mmol) dropwise at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water and separate the layers.
-
Wash the organic layer with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Protocol 2: General Procedure for Gabriel Synthesis of 2-amino-1-(3-nitrophenyl)ethanone
This is a general procedure based on the principles of the Gabriel synthesis. Optimization of time and temperature may be required.
-
To a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents).
-
Heat the reaction mixture to 70 °C and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Filter the precipitated N-(2-(3-nitrophenyl)-2-oxoethyl)phthalimide and wash with water.
-
Dry the solid intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture until TLC shows the disappearance of the intermediate.
-
Cool the reaction to room temperature and filter the precipitated phthalhydrazide.
-
Concentrate the filtrate to obtain the crude 2-amino-1-(3-nitrophenyl)ethanone.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for the Delépine Reaction
This is a general procedure based on the principles of the Delépine reaction. Optimization may be necessary.
-
Dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) in chloroform.
-
Add hexamethylenetetramine (1.1 equivalents) and stir the mixture at room temperature. The hexaminium salt should precipitate.
-
Filter the salt and wash with cold chloroform.
-
Suspend the salt in a mixture of concentrated hydrochloric acid and ethanol.
-
Reflux the mixture until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and filter the precipitated 2-amino-1-(3-nitrophenyl)ethanone hydrochloride.
-
The hydrochloride salt can be recrystallized for purification. The free amine can be obtained by neutralizing the salt with a base and extracting with an organic solvent.
VI. References
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Delepine reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Nitrophenacylamine Hydrochloride
Welcome to the technical support center for the purification of crude 3-nitrophenacylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure you can achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My recrystallized this compound appears as an oil and does not solidify. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound, or the compound is precipitating from a supersaturated solution too rapidly. In the case of this compound, the presence of impurities can also suppress the melting point, exacerbating this issue.
Immediate Corrective Actions:
-
Re-dissolve and Cool Slowly: Add a small amount of additional hot solvent to fully re-dissolve the oil. Then, ensure the flask is allowed to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.
-
Scratching: Once the solution is at room temperature, try to induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the cooled solution to act as a template for crystallization.
If the Problem Persists, Consider These Adjustments:
-
Change the Solvent System: Your current solvent may not be ideal. Consider a mixed-solvent system. A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like methanol or ethanol) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble, like diethyl ether or hexanes) until the solution becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Lower the Temperature of Dissolution: Try dissolving your compound at a temperature below the solvent's boiling point. This can prevent the compound from melting before it dissolves.
Question 2: After recrystallization, my yield of this compound is very low. What are the most likely causes and how can I improve it?
Answer:
A low yield after recrystallization is a frequent issue that can often be resolved by carefully reviewing your procedure. The most common culprits are using too much solvent, cooling the solution too quickly, or premature filtration.
Troubleshooting Steps to Improve Yield:
-
Minimize Solvent Usage: The goal of recrystallization is to create a saturated solution at a high temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding an excess of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Optimize Cooling: After dissolving your compound, allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals and maximizes the amount of product that crashes out of solution.
-
Check the Filtrate: To determine if a significant amount of product remains in the mother liquor, you can take a small sample of the filtrate and try to induce further precipitation by adding a few drops of a "poor" solvent or by concentrating it and cooling it again. If a large amount of precipitate forms, you may be able to recover a second crop of crystals.
-
Avoid Premature Filtration: Ensure that crystallization is complete before filtering. Check that no more crystals are forming in the solution before proceeding to vacuum filtration.
Recommended Solvents for Recrystallization:
While specific solubility data for this compound is not widely published, related aromatic nitro compounds are often recrystallized from alcohols. A good starting point would be to test the solubility in the following solvents:
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Boiling |
| Ethanol | Low to Moderate | High |
| Methanol | Moderate | High |
| Isopropanol | Low | Moderate |
| Water | Moderate to High | Very High |
A mixture of ethanol and water is often a good choice for amine hydrochlorides.
Question 3: My final product is colored (e.g., yellow or brown), but the literature suggests it should be a white or off-white solid. How can I remove colored impurities?
Answer:
Colored impurities are common in nitrated aromatic compounds and can often be effectively removed by using activated charcoal.
Protocol for Decolorization:
-
Dissolve the Crude Product: Dissolve your crude this compound in a suitable hot solvent, as you would for a normal recrystallization.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute or two. Crucially, do not add charcoal to a boiling solution , as this can cause it to boil over violently.
-
Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Reheat and Swirl: Gently swirl the flask and bring the solution back to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification and handling of this compound.
What are the likely impurities in my crude this compound?
The impurities will largely depend on the synthetic route used. A common synthesis involves the bromination of 3-nitroacetophenone followed by amination. Potential impurities include:
-
Unreacted 3-nitroacetophenone: The starting material for the synthesis.
-
Dibrominated side products: Formed if the bromination step is not carefully controlled.
-
Other positional isomers: Depending on the nitration of acetophenone, you may have small amounts of 2-nitro or 4-nitro isomers.
-
Hydrolysis products: The aminoketone can be susceptible to hydrolysis, especially under harsh pH conditions.
How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.
A General TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent is typically used. Good starting points for this compound would be:
-
Ethyl acetate/Hexanes (e.g., 1:1 or 2:1)
-
Dichloromethane/Methanol (e.g., 9:1 or 19:1)
-
-
Visualization:
-
UV Light (254 nm): The aromatic ring will allow for visualization under UV light.
-
Ninhydrin Stain: This is an excellent stain for primary amines, which will show up as a purple spot.
-
Iodine Chamber: Will visualize most organic compounds as brown spots.
-
By running a TLC with a spot for your crude material and a spot for your recrystallized material, you can visually assess the removal of impurities.
How do I assess the purity of my final product?
Beyond TLC, several analytical techniques can be used to confirm the purity and identity of your this compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for structural elucidation and purity assessment. The spectrum should show the expected signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the carbonyl (C=O), nitro (NO₂), and amine (N-H) groups.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) of this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | Ar-H |
| ~8.5 | d | 1H | Ar-H |
| ~8.3 | d | 1H | Ar-H |
| ~7.9 | t | 1H | Ar-H |
| ~4.8 | s | 2H | -CH₂- |
| ~8.7 (broad) | s | 3H | -NH₃⁺ |
Note: This is a predicted spectrum for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Workflow Diagram
Technical Support Center: Byproduct Formation in Reactions with 2-amino-1-(3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges in synthetic routes involving 2-amino-1-(3-nitrophenyl)ethanone. As a key building block in the synthesis of various heterocyclic compounds, understanding and controlling its reactivity is paramount to achieving high yields and purity. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls of byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations grounded in reaction mechanisms and providing actionable protocols to mitigate these issues.
Question 1: I am attempting a cyclocondensation reaction with a 1,2-dicarbonyl compound to form a quinoxaline, but I am observing a significant amount of a lower molecular weight byproduct. What could this be and how can I prevent it?
Answer:
This is a classic challenge when working with α-amino ketones. The most probable byproduct in this scenario is a dihydropyrazine derivative formed through the self-condensation of two molecules of 2-amino-1-(3-nitrophenyl)ethanone.
Causality and Mechanism:
2-amino-1-(3-nitrophenyl)ethanone possesses both a nucleophilic primary amine and an electrophilic ketone. Under basic or even neutral conditions, the amine of one molecule can attack the carbonyl group of another. This is followed by an intramolecular cyclization and subsequent dehydration to form a stable, six-membered dihydropyrazine ring. The strong electron-withdrawing nature of the nitro group can enhance the electrophilicity of the carbonyl carbon, making this self-condensation a competitive pathway.
dot
Caption: Self-condensation of 2-amino-1-(3-nitrophenyl)ethanone.
Troubleshooting Protocol: Minimizing Self-Condensation
| Step | Action | Rationale |
| 1. Control Stoichiometry and Addition Rate | Add the 2-amino-1-(3-nitrophenyl)ethanone solution slowly to a solution of the 1,2-dicarbonyl compound. | Maintaining a low concentration of the α-amino ketone relative to the dicarbonyl compound favors the desired intermolecular reaction over self-condensation. |
| 2. Optimize Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Self-condensation often has a higher activation energy than the desired cyclocondensation. Lower temperatures can significantly reduce the rate of this side reaction. |
| 3. pH Control | If the reaction is base-catalyzed, use a milder, non-nucleophilic base (e.g., diisopropylethylamine) and maintain the pH as close to neutral as possible. | Strong bases can deprotonate the α-carbon, leading to other side reactions, and can also promote self-condensation. |
| 4. Use of a Protecting Group | Temporarily protect the amine functionality of 2-amino-1-(3-nitrophenyl)ethanone with a suitable protecting group (e.g., Boc or Cbz) before the reaction. | This completely prevents the nucleophilic attack required for self-condensation. The protecting group can be removed after the desired reaction. |
Analytical Identification:
-
Mass Spectrometry (MS): The dihydropyrazine byproduct will have a molecular weight corresponding to twice the molecular weight of the starting material minus two molecules of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the byproduct will likely show a more complex aromatic region and the absence of the primary amine protons.
Question 2: During a reaction under reducing conditions (e.g., catalytic hydrogenation to form the corresponding aniline), I am observing multiple products and a complex mixture. What are the likely side reactions?
Answer:
The presence of a nitro group introduces the possibility of several reduction-mediated side reactions, leading to a complex product mixture. The primary byproducts are often nitroso and hydroxylamine intermediates , which can be reactive and lead to further condensation or rearrangement products.
Causality and Mechanism:
The reduction of an aromatic nitro group to an amine proceeds through several intermediates. If the reduction is not complete or if the reaction conditions are not carefully controlled, these intermediates can accumulate and participate in side reactions.
dot
Caption: Reduction pathway of an aromatic nitro group.
Troubleshooting Protocol: Achieving Clean Reduction
| Step | Action | Rationale |
| 1. Catalyst Selection and Loading | Use a highly active catalyst such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). Ensure optimal catalyst loading (typically 5-10 mol%). | A more active catalyst will promote the complete reduction to the amine, minimizing the accumulation of reactive intermediates. |
| 2. Hydrogen Pressure and Temperature | Maintain a constant and sufficient hydrogen pressure (e.g., 50 psi) and a moderate temperature (e.g., room temperature to 40 °C). | These conditions favor the desired complete reduction without promoting side reactions that can occur at higher temperatures. |
| 3. Solvent Choice | Use a protic solvent like ethanol or methanol. | Protic solvents can help to stabilize the intermediates and facilitate the protonolysis steps in the reduction mechanism. |
| 4. Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | This allows for the reaction to be stopped as soon as the starting material is consumed, preventing over-reduction or side reactions of the product. |
Analytical Identification:
-
LC-MS: This is the most powerful tool for identifying the various reduction intermediates and condensation byproducts in the reaction mixture.
-
UV-Vis Spectroscopy: The formation of azoxy and azo compounds, which are common condensation byproducts, can often be detected by the appearance of new chromophores in the visible region of the spectrum.
Frequently Asked Questions (FAQs)
Q1: Can 2-amino-1-(3-nitrophenyl)ethanone undergo intramolecular reactions?
A1: Yes, under certain conditions, intramolecular reactions can occur. For instance, in the presence of a strong base, the amino group could potentially interact with the nitro group, although this is less common than intermolecular reactions. More likely is the intramolecular cyclization if the molecule is first modified, for example, by acylation of the amine followed by a reduction of the nitro group.
Q2: What are the stability concerns when storing 2-amino-1-(3-nitrophenyl)ethanone?
A2: 2-amino-1-(3-nitrophenyl)ethanone is a relatively stable compound. However, like many α-amino ketones, it can be susceptible to slow self-condensation over long-term storage, especially if exposed to light, heat, or basic contaminants. It is recommended to store it in a cool, dark, and dry place under an inert atmosphere.
Q3: Are there any specific purification techniques recommended for removing common byproducts?
A3: Column chromatography on silica gel is the most common and effective method for purifying the desired product from byproducts like the dihydropyrazine dimer. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), will typically provide good separation. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Q4: Can the nitro group participate in reactions other than reduction?
A4: While reduction is the most common transformation of the nitro group in this context, it is a versatile functional group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to the nitro group.[1] Under specific and often harsh conditions, it can participate in nucleophilic aromatic substitution, but this is less common in typical synthetic procedures involving this molecule.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
Sources
Technical Support Center: Synthesis of 3-Nitrophenacylamine Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Nitrophenacylamine hydrochloride (also known as 2-Amino-3'-nitroacetophenone hydrochloride). This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of this important synthetic intermediate. The synthesis, typically a two-step process involving α-bromination of 3'-nitroacetophenone followed by an amination reaction, presents several challenges that can significantly impact the outcome. This guide provides in-depth, experience-based solutions to overcome these hurdles.
Understanding the Core Synthesis Pathway
The most common route to this compound involves two key transformations. First, the α-bromination of 3'-nitroacetophenone to form the reactive intermediate, 2-bromo-3'-nitroacetophenone. Second, this α-haloketone is converted to the primary amine via the Delépine reaction, which utilizes hexamethylenetetramine (HMTA) followed by acidic hydrolysis to yield the desired amine hydrochloride salt.[1][2][3] Understanding the mechanism of each step is crucial for effective troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Step 1: α-Bromination of 3'-Nitroacetophenone
Q1: My yield of 2-bromo-3'-nitroacetophenone is low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?
A: This is a classic issue of incomplete reaction. Several factors can contribute to this:
-
Insufficient Brominating Agent: Ensure you are using at least one full equivalent of bromine (Br₂). It's advisable to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but be cautious as a large excess can promote side reactions.
-
Inadequate Acid Catalysis: The bromination of ketones is acid-catalyzed, proceeding through an enol intermediate.[4][5] The reaction rate can be slow without a catalyst. Adding a catalytic amount of hydrobromic acid (HBr) or using acetic acid as a solvent can significantly accelerate the reaction.
-
Low Reaction Temperature: While bromination is exothermic and often requires initial cooling, the reaction may be too slow if the temperature is maintained too low for an extended period. After the initial addition of bromine, allowing the reaction to slowly warm to room temperature and stir for several hours can ensure completion.[5]
-
Poor Mixing: Inadequate agitation can lead to localized high concentrations of bromine and starting material, resulting in an uneven reaction. Ensure vigorous stirring throughout the bromine addition and the subsequent reaction period.
Q2: My crude product contains a significant, less polar impurity that I suspect is a dibrominated byproduct. How can I prevent this?
A: The formation of 2,2-dibromo-3'-nitroacetophenone is a common side reaction when an excess of bromine is used or when the reaction conditions are not well-controlled.[4]
-
Control Bromine Stoichiometry: This is the most critical factor. Use no more than 1.1 equivalents of bromine. A precise measurement of your starting material and bromine is essential.
-
Slow, Controlled Addition: Add the bromine solution dropwise to the stirring solution of 3'-nitroacetophenone. This maintains a low concentration of free bromine in the reaction mixture at any given time, favoring monobromination. Rapid addition leads to localized high concentrations of bromine, increasing the likelihood of dibromination.
-
Maintain Low Temperature During Addition: Perform the bromine addition at a reduced temperature (e.g., 0-5 °C) to moderate the reaction rate and improve selectivity.[5]
Table 1: Troubleshooting the α-Bromination Step
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient bromine, slow kinetics, low temperature. | Use 1.05-1.1 eq. of Br₂, add catalytic acid (HBr), allow the mixture to warm to RT after addition. |
| Dibromination | Excess bromine, rapid addition, high temperature. | Use ≤1.1 eq. of Br₂, perform slow, dropwise addition at 0-5 °C. |
| Aromatic Bromination | Lewis acid catalyst contamination, high temperature. | Avoid Lewis acids like FeBr₃. If using a catalyst, prefer protic acids (HBr, AcOH). |
| Reaction Stalls | Poor solubility of starting material. | Choose an appropriate solvent where the acetophenone is fully dissolved (e.g., Chloroform, Acetic Acid). |
Step 2: Delépine Reaction and Hydrolysis
Q3: The formation of the hexaminium salt intermediate seems slow or incomplete. How can I improve this step?
A: The Delépine reaction involves the Sₙ2 alkylation of hexamethylenetetramine (HMTA) by the α-bromoketone.[1][6] Inefficiency here directly impacts the overall yield.
-
Solvent Choice: The reaction works well in solvents like chloroform or acetonitrile, where the starting materials are soluble, but the resulting quaternary ammonium salt is often insoluble, causing it to precipitate and drive the reaction forward.[1][6] Ensure your 2-bromo-3'-nitroacetophenone is fully dissolved at the start.
-
Purity of the Bromoketone: The α-bromoketone is a lachrymator and can be unstable. Using it fresh or ensuring its purity is crucial. Impurities from the previous step can interfere with the reaction.
-
Stoichiometry: Use a slight excess of HMTA (e.g., 1.1-1.2 equivalents) to ensure all the bromoketone reacts.
-
Reaction Time and Temperature: Gently refluxing the reaction mixture is typically required to ensure the reaction goes to completion. Monitor the reaction by TLC until the starting bromoketone spot has completely disappeared.
Q4: My final yield of this compound after hydrolysis is very low, and the workup is messy. What are the key pitfalls during the hydrolysis and isolation?
A: The acidic hydrolysis of the hexaminium salt is a critical step that cleaves the intermediate to release the primary amine.[2] Poor yields often stem from this stage.
-
Incomplete Hydrolysis: The hydrolysis requires refluxing in a mixture of concentrated hydrochloric acid and ethanol.[2][3] Insufficient acid or a short reflux time will lead to incomplete cleavage of the salt. Ensure the reflux is vigorous and maintained for several hours.
-
Side Reactions: Under certain conditions, the intermediate can undergo rearrangement to form an aldehyde (the Sommelet reaction), although this is less common for α-haloketones compared to benzyl halides.[2] Ensuring strongly acidic conditions for the hydrolysis favors the desired amine formation.
-
Product Loss During Isolation: The product is an amine hydrochloride salt, which is typically soluble in water and alcohols but insoluble in non-polar organic solvents.
-
After hydrolysis, the volume is often reduced in vacuo to concentrate the product before inducing precipitation. Avoid overheating, which can cause degradation.
-
Precipitation is often induced by adding a less polar solvent like isopropanol or acetone, or by cooling the concentrated aqueous/ethanolic solution. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[7]
-
When washing the filtered crystals, use a cold, non-polar solvent (e.g., cold acetone or diethyl ether) to remove organic impurities without dissolving the desired product salt.
-
Q5: My final product is discolored (yellow or brown) even after washing. How can I obtain a pure, off-white product?
A: Discoloration often points to the presence of polymeric or oxidized impurities.
-
Charcoal Decolorization: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Recrystallization: This is the most effective method for purification. The key is selecting an appropriate solvent system. For amine hydrochlorides, a polar solvent like ethanol, methanol, or a mixture of ethanol and water is often effective.[8][9] The goal is to find a solvent where the product is highly soluble when hot but poorly soluble when cold.[7]
Visualizing the Process: Workflows and Mechanisms
A clear understanding of the reaction sequence and troubleshooting logic can streamline the optimization process.
Diagram 1: Synthetic Pathway
This diagram outlines the two-step synthesis from the starting material to the final product.
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3'-nitroacetophenone (Step 1)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3'-nitroacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetophenone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with stirring.
-
The solid precipitate (2-bromo-3'-nitroacetophenone) is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove acetic acid and HBr, then with a small amount of cold ethanol to aid in drying.
-
Dry the product under vacuum. This intermediate is often used in the next step without further purification.
Protocol 2: Delépine Reaction and Hydrolysis (Step 2)
-
In a round-bottom flask, dissolve the crude 2-bromo-3'-nitroacetophenone (1.0 eq) from the previous step in chloroform.
-
Add hexamethylenetetramine (HMTA, 1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. A white precipitate of the hexaminium salt should form. Continue refluxing for 4-6 hours until TLC indicates the absence of the starting bromoketone.
-
Cool the mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold chloroform or diethyl ether and dry.
-
Transfer the dried hexaminium salt to a round-bottom flask. Add a mixture of concentrated hydrochloric acid and 95% ethanol (a common ratio is 2:3 v/v).
-
Heat the mixture to a vigorous reflux for 6-8 hours. The solid should dissolve during this time.
-
After cooling, transfer the solution to a single-neck flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil is then subjected to purification by recrystallization.
Protocol 3: Recrystallization of this compound
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 95% ethanol) to the flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed flask.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystallization. [7]7. Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of a cold solvent in which the product is not very soluble, such as cold isopropanol or acetone.
-
Dry the purified crystals in a vacuum oven.
References
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]
-
Wikipedia. (2023). Delépine reaction. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Delépine reaction. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Quora. (2020, December 5). What is bromination acetophenone? Retrieved from [Link]
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IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. WebBook. Retrieved from [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE (EP 2766338 B1). Retrieved from [Link]
- Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
-
ResearchGate. (2016). (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone. Retrieved from [Link]
-
PubMed. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Google Patents. (n.d.). CN104974044A - Purification method of 3-Nitrophthalic acid.
- Google Patents. (n.d.). CN103553942B - A kind of preparation method of phenylephrine hydrochloride impurity.
- Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
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Technical Support Center: 3-Nitrophenacylamine Hydrochloride Reactions
Welcome to the technical support guide for 3-Nitrophenacylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent. We will address common experimental challenges in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting scenarios. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, ensuring your success.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for working with this compound.
Q1: What are the fundamental chemical properties of this compound?
This compound is the salt form of 2-amino-1-(3-nitrophenyl)ethanone.[1] Its key structural features are a primary amine, a ketone, and a nitro-substituted aromatic ring. The hydrochloride salt form is critical to its properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₃ | [1] |
| Molecular Weight | 216.62 g/mol | [1] |
| Appearance | Typically a crystalline solid | General Knowledge |
| Key Feature | The primary amine is protonated (-NH₃⁺), making it non-nucleophilic in its supplied form. | General Chemical Principle |
The presence of polar functional groups (protonated amine, ketone, nitro group) suggests solubility in polar solvents.[2][3] The protonated amine is an ammonium salt, which significantly increases its water solubility compared to the free base.
Q2: Must I neutralize the hydrochloride salt before my reaction?
Yes, this is arguably the most critical step for many reactions. The primary amine's lone pair of electrons is protonated in the hydrochloride salt, forming an ammonium ion (-NH₃⁺). This positive charge makes the nitrogen electrophilic, not nucleophilic, and it cannot attack electrophiles like acyl chlorides or anhydrides.
To render it reactive, you must add a base to deprotonate the ammonium ion and regenerate the free, nucleophilic primary amine (-NH₂).
Q3: What type of base should I use for neutralization, and how much?
The choice of base is crucial to avoid side reactions.
-
Recommended Bases: Use non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are sterically hindered, preventing them from competing with your intended nucleophile.
-
Bases to Avoid: Avoid nucleophilic bases like sodium hydroxide or potassium carbonate in organic solvents if your electrophile is sensitive to hydrolysis (e.g., acyl chlorides).
-
Stoichiometry: You must use at least 1.0 equivalent of the base to neutralize the hydrochloride. It is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation.
Q4: How should I store this compound?
Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture. Amine hydrochloride salts are generally more stable and less prone to air oxidation than their corresponding free bases.[4] However, like many nitroaromatic compounds, long-term stability should be considered, and it's always best to use it as fresh as possible.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosis and resolution.
Scenario 1: Low or No Product Yield
You've run your acylation reaction, and TLC analysis shows primarily unreacted starting material.
Q: My reaction isn't working. TLC shows only the baseline spot for the starting material. What went wrong?
This is a common issue that can almost always be traced back to one of a few key parameters. Let's diagnose it with a logical workflow.
Troubleshooting Workflow: No Product Formation
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 3-Nitrophenacylamine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-Nitrophenacylamine hydrochloride. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.
Part 1: The Primary Transformation - Reduction of the Aromatic Nitro Group
The most common and critical reaction for this compound is the reduction of its nitro group to form 3-Aminophenacylamine. This transformation is a cornerstone for synthesizing a wide array of derivatives. However, the success of this reduction hinges on the appropriate selection of a catalyst and reaction conditions.
FAQ 1: What are the primary catalytic systems for reducing the nitro group of this compound?
There are two main classes of reduction methods: catalytic hydrogenation and metal/acid reductions. The choice between them depends on factors like available equipment, desired selectivity, scale, and downstream synthetic steps.
-
Catalytic Hydrogenation : This is often the preferred method for its clean reaction profile and easier product workup. The most common catalysts are heterogeneous, involving a noble metal on a solid support.[1][2]
-
Palladium on Carbon (Pd/C) : The workhorse for nitro reductions due to its high activity and efficiency.[1]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) : Also highly effective and sometimes used when Pd/C shows poor performance.[2][3]
-
Raney Nickel (Raney Ni) : A cost-effective alternative, particularly useful when trying to avoid dehalogenation of aryl halides, a potential side reaction with Pd/C.[1][2]
-
-
Metal/Acid Reductions : These are classic methods that are robust and do not require specialized hydrogenation equipment.
The following table summarizes the key characteristics of these common catalytic systems.
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Considerations |
| H₂ / Pd/C | 1-4 atm H₂, RT, MeOH or EtOH solvent | High efficiency, clean reaction, easy catalyst removal (filtration).[1] | Can reduce other functional groups (alkenes, alkynes, benzyl groups); risk of dehalogenation on aryl halides; catalyst can be pyrophoric.[1][5] |
| H₂ / Pt/C or PtO₂ | 1-4 atm H₂, RT, various solvents | Highly active, can be used in acidic media.[6] | Can catalyze aromatic ring hydrogenation at higher temperatures and pressures.[7] |
| H₂ / Raney Ni | 1-4 atm H₂, RT, EtOH solvent | Less likely to cause dehalogenation than Pd/C.[1] | Can be pyrophoric; may contain residual aluminum/base affecting pH. |
| SnCl₂ / HCl | Reflux in EtOH or other protic solvents | Mild conditions, good functional group tolerance, no high-pressure equipment needed.[1] | Workup can be complex due to tin salt precipitation; requires stoichiometric amounts of the metal salt.[8] |
| Fe / HCl or AcOH | Heating in EtOH/H₂O | Inexpensive, mild, good for sensitive substrates.[1] | Generates large amounts of iron sludge, making workup and purification difficult on a large scale.[3] |
FAQ 2: My nitro reduction is slow or incomplete. What are the common causes and how can I troubleshoot this?
This is a frequent challenge that can often be traced back to catalyst activity, substrate solubility, or reaction conditions. A systematic approach is key to identifying the root cause.
Troubleshooting Steps:
-
Verify Catalyst Activity : Catalysts, particularly Pd/C and Raney Nickel, can deactivate over time due to improper storage or handling.[9] Ensure the catalyst is fresh or from a reliable batch. Catalyst poisoning by impurities in the starting material or solvent (e.g., sulfur compounds) can also severely inhibit the reaction.[9]
-
Increase Catalyst Loading : If the reaction is clean but slow, the catalyst loading may be insufficient. Try incrementally increasing the weight percentage of the catalyst.[8]
-
Check Substrate Solubility : Poor solubility of the nitro compound is a major limiting factor.[8] this compound has some aqueous solubility, but for organic solvents, a co-solvent system like Ethanol/Water or using a more polar solvent like Methanol or Acetic Acid can be beneficial.[8]
-
Adjust Temperature and Pressure : While many hydrogenations run at room temperature and atmospheric pressure, some substrates require more forcing conditions.[8] Increasing hydrogen pressure (if using a suitable reactor) can significantly increase the reaction rate.[8][10] Gentle heating can also be effective, but be cautious as it may promote side reactions.[8]
-
Ensure Sufficient Reducing Agent : For metal/acid reductions, ensure a sufficient stoichiometric excess of the metal is used to drive the reaction to completion.[9]
FAQ 3: I am observing side products like hydroxylamines or azoxy compounds. How can I improve selectivity?
The reduction of a nitro group is a stepwise process. Incomplete reduction can lead to the accumulation of intermediates such as nitroso and hydroxylamine species. These intermediates can then react with each other to form azoxy, azo, and hydrazo compounds, which are further reduced to the desired amine.
The key to improving selectivity is to ensure the reaction proceeds fully to the amine without stalling at an intermediate stage.
-
Control Temperature : Overheating can sometimes promote the condensation reactions that lead to azoxy and azo compounds.[8] Maintaining a controlled temperature is crucial.
-
Ensure Sufficient Hydrogen/Reductant : A high concentration of the reducing agent (sufficient hydrogen pressure or an excess of metal reductant) helps to quickly reduce the intermediates as they form, preventing them from reacting with each other.[8]
-
Catalyst Choice : The nature of the catalyst can influence the reaction pathway. For example, certain catalysts may have a higher affinity for the intermediate species, promoting their complete reduction.[11] Adding a co-catalyst or modifier, such as a vanadium compound in some industrial processes, can help prevent the accumulation of hydroxylamines.[12]
Part 2: Handling the Amine and Hydrochloride Salt
The starting material's nature as a hydrochloride salt and the properties of the resulting aminophenyl product present unique considerations.
FAQ 4: How does the hydrochloride salt affect the reaction? Do I need to neutralize it first?
The amine in this compound is protonated. This is generally not a problem for the nitro reduction itself.
-
For Metal/Acid Reductions : The reaction is already run under acidic conditions (e.g., Fe/HCl, SnCl₂/HCl), so the hydrochloride salt is perfectly compatible.
-
For Catalytic Hydrogenation : The reaction can often be run directly on the salt. The presence of acid can sometimes even be beneficial.[6] However, if the reaction is sluggish, a pre-neutralization step or the addition of a non-nucleophilic base might be trialed, though this is not typically necessary. The primary concern is ensuring the free base, if generated, is soluble in the chosen solvent.
FAQ 5: The reduction is complete. Do I need to protect the newly formed aniline before my next step?
The product of the reduction, 3-Aminophenacylamine, contains a primary aromatic amine (aniline derivative) and a primary aliphatic amine. Anilines are highly reactive, electron-rich aromatic systems.
Protection is often necessary because:
-
High Reactivity : The amino group is a strong activating group for electrophilic aromatic substitution, which can lead to unwanted side reactions (e.g., multiple halogenations).[4]
-
Basicity : The amine lone pair is basic and can interfere with subsequent reactions that are acid-catalyzed by coordinating to the acid.[4]
-
Nucleophilicity : Both amines are nucleophilic and can react with electrophiles. If you need to perform a reaction elsewhere in the molecule (e.g., at the ketone), protecting the amines is often essential.
Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[13]
Part 3: Protocols and Safe Handling
Experimental Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
This is a representative protocol and may require optimization.
-
Setup : To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol, 10-20 mL per gram of substrate).
-
Catalyst Addition : Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Caution: Dry Pd/C can be pyrophoric.[5]
-
Hydrogenation : Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by observing hydrogen uptake and/or by analytical techniques like TLC or LC-MS.
-
Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration (Critical Safety Step) : Filter the reaction mixture through a pad of Celite® to remove the catalyst. NEVER allow the catalyst filter cake to dry out , as it can ignite upon contact with air. Wash the Celite pad thoroughly with the reaction solvent to ensure complete product recovery.[8] The wet filter cake should be quenched carefully (e.g., with water) and disposed of according to safety guidelines.
-
Isolation : The filtrate can be concentrated under reduced pressure to yield the crude 3-Aminophenacylamine product, which can be used directly or purified further.
Experimental Protocol 2: General Procedure for Boc Protection of an Amine
-
Setup : Dissolve the crude amine product (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition : Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2-3.0 eq to neutralize the hydrochloride and the acid formed during the reaction).
-
Reagent Addition : Cool the mixture in an ice bath (0 °C) and add Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq for protecting both amines) either neat or as a solution in the reaction solvent.
-
Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).
-
Workup : Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica gel.
References
- BenchChem Technical Support Center. (2025). Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- BenchChem Technical Support Center. (2025). Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- ResearchGate. Hydrogenation of Nitro-Substituted Acetophenones.
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
- Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic-Chemistry.org.
- ResearchGate. Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic-Chemistry.org.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Der Pharma Chemica. (2016). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Wikipedia. Reduction of nitro compounds. Wikipedia.
- Google Patents. (1963).
- Google Patents. (2002).
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
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Validation & Comparative
A Comparative Guide to Amine Protection: An In-Depth Analysis of 3-Nitrophenacylamine Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the judicious selection of protecting groups is paramount. The ability to selectively shield a reactive functional group, such as an amine, from unwanted side reactions is a cornerstone of modern synthetic strategy. This guide provides a comprehensive technical comparison of 3-Nitrophenacylamine hydrochloride and its prevalent alternatives, offering field-proven insights and experimental data to inform your selection of the optimal amine-protecting reagent.
The Role of this compound: A Photolabile Protecting Group
This compound is a reagent that, upon reaction with a primary or secondary amine, introduces the 3-nitrophenacyl (Np) group. This protecting group belongs to the class of photolabile protecting groups (PPGs), which are distinguished by their unique deprotection mechanism: cleavage upon irradiation with light of a specific wavelength.[1][2] This property offers a significant advantage in terms of orthogonality, allowing for deprotection under neutral conditions without the need for harsh acids or bases that might compromise sensitive functional groups elsewhere in the molecule.[3][4]
The core utility of the 3-nitrophenacyl group lies in its ability to be selectively removed in the presence of other, more conventional protecting groups like Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile).[3][5] This orthogonality is a critical consideration in complex synthetic routes where multiple protecting groups are employed.[4]
The Competitive Landscape: Boc, Cbz, and Fmoc
The most widely used amine protecting groups in organic synthesis are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Each of these carbamate-based protecting groups has a well-established profile of reactivity and deprotection conditions, making them the benchmarks against which any new protecting group must be compared.
-
tert-Butoxycarbonyl (Boc): Introduced via di-tert-butyl dicarbonate (Boc₂O), the Boc group is prized for its stability to a wide range of reaction conditions, yet it is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[3][6]
-
Benzyloxycarbonyl (Cbz or Z): Typically installed using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is characterized by its lability to basic conditions, commonly a solution of piperidine in DMF.[8]
Head-to-Head Comparison: Performance and Practicality
The choice of an amine protecting group is a multi-faceted decision that balances reaction efficiency, deprotection conditions, orthogonality, and cost. The following table provides a comparative overview of the 3-nitrophenacyl group and its main competitors.
| Characteristic | 3-Nitrophenacyl (Np) | Boc | Cbz (Z) | Fmoc |
| Protection Reagent | 3-Nitrophenacyl bromide | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | Typically requires a base (e.g., K₂CO₃, Et₃N) in an organic solvent (e.g., CH₃CN, DMF). Reaction times can vary. | Flexible conditions, often with a base (e.g., NaOH, DMAP, NaHCO₃) in various solvents at RT to 40°C. High yields are common.[9] | Base (e.g., NaHCO₃) in a biphasic system or an organic solvent. | Base (e.g., NaHCO₃) in a biphasic system or an organic solvent. |
| Deprotection Conditions | Photolysis (e.g., 365 nm UV light).[2] | Strong acid (e.g., TFA, HCl).[3] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).[7] | Mild base (e.g., 20% piperidine in DMF).[8] |
| Orthogonality | Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups.[4] | Orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to acid-labile and base-labile groups. | Orthogonal to acid-labile and hydrogenolysis-labile groups. |
| Key Advantages | Mild, non-reagent based deprotection; High degree of orthogonality. | High stability, widely used, extensive literature. | Stable protecting group, resistant to many reagents. | Mild deprotection conditions, suitable for automated synthesis. |
| Key Disadvantages | Requires specialized photochemical equipment; Potential for photolytic side reactions; Byproducts can absorb light and reduce efficiency. | Requires strong acid for removal, which may not be suitable for all substrates. | Not compatible with substrates containing reducible functional groups (e.g., alkynes, alkenes). | Not stable to some nucleophilic reagents. |
| Cost-Effectiveness | Precursor (3-nitroacetophenone) is relatively inexpensive, but the synthesis of the bromide and subsequent protection/deprotection steps add to the overall cost. | Boc₂O is a readily available and relatively inexpensive reagent. | Cbz-Cl is also readily available and cost-effective. | Fmoc-Cl and its derivatives are generally more expensive than Boc and Cbz reagents. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative experimental protocols for the protection and deprotection of a generic primary amine.
Protocol 1: Amine Protection with 3-Nitrophenacyl Bromide
This protocol is based on the nucleophilic substitution reaction between an amine and an α-halo ketone.
-
Materials: Primary amine, 3-nitrophenacyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq).
-
To the stirred suspension, add a solution of 3-nitrophenacyl bromide (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Amine Deprotection of a 3-Nitrophenacyl Protected Amine
This protocol utilizes photochemical cleavage.
-
Materials: N-(3-nitrophenacyl)-protected amine, suitable solvent (e.g., methanol, acetonitrile), photochemical reactor with a 365 nm UV lamp.
-
Procedure:
-
Dissolve the N-(3-nitrophenacyl)-protected amine in a UV-transparent solvent.
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a 365 nm UV lamp in a photochemical reactor.
-
Monitor the progress of the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the liberated amine by an appropriate method (e.g., extraction, column chromatography).
-
Protocol 3: Amine Protection with Boc Anhydride (Boc₂O)
-
Materials: Primary amine, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃), dioxane, water.
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
To the stirred solution, add a solution of Boc₂O (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.
-
Protocol 4: Amine Deprotection of a Boc-Protected Amine
-
Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v) at room temperature.
-
Stir the mixture for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.
-
Mechanistic Insights and Visualization
Photochemical Cleavage of the 3-Nitrophenacyl Group
The photochemical deprotection of the 3-nitrophenacyl group proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic position. This is followed by a rearrangement to form a nitroso compound and release the free amine.
Caption: Workflow for Amine Protection and Photochemical Deprotection using the 3-Nitrophenacyl Group.
Comparison of Deprotection Mechanisms
The fundamental difference in the deprotection mechanisms of these protecting groups is the basis for their orthogonality.
Caption: Orthogonal Deprotection Strategies for Common Amine Protecting Groups.
Conclusion and Future Outlook
The selection of an amine protecting group is a critical decision in the design of a synthetic route. While Boc, Cbz, and Fmoc remain the workhorses of organic synthesis due to their well-established protocols and broad applicability, photolabile protecting groups like the 3-nitrophenacyl group offer a unique and powerful tool for orthogonal protection strategies. The ability to deprotect under mild, neutral conditions using light provides a level of selectivity that is often unattainable with traditional chemical reagents.
For researchers engaged in the synthesis of complex molecules with multiple sensitive functional groups, the 3-nitrophenacyl group and its derivatives represent a valuable addition to the synthetic chemist's toolbox. As the demand for more intricate and functionalized molecules grows, particularly in the field of drug development, the importance of orthogonal protecting group strategies, including the use of photolabile groups, will undoubtedly continue to increase.
References
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Photolabile protecting group. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]
-
Ahmad, S., et al. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
- Carpino, L. A., et al. (1997). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 119(41), 9915-9916.
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2018). Protecting Groups in Peptide Synthesis. ResearchGate. Retrieved from [Link]
- Truong, V. X., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Molecules, 26(16), 4972.
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A Comparative Guide to Amine Protection Strategies: 3-Nitrophenacylamine Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups for amine functionalities is a critical determinant of success. The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and selectively removed with high efficiency when desired. This guide provides an in-depth comparison of 3-Nitrophenacylamine hydrochloride, a versatile building block for photolabile amine protection, against other prominent photoremovable groups and the classical, non-photolabile Boc and Fmoc protecting groups. Through an objective analysis supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The Emergence of Photolabile Protecting Groups: A Paradigm of Orthogonality
Traditional protecting groups often rely on acidic or basic conditions for their removal, which can limit their applicability in the synthesis of sensitive molecules. Photolabile protecting groups (PPGs) offer a distinct advantage by utilizing light as a "traceless" reagent for deprotection. This allows for spatial and temporal control over the release of the free amine, a feature of immense value in fields such as caged compound synthesis, drug delivery, and surface functionalization.[1] this compound serves as a precursor to the 3-nitrophenacyl (Np) protecting group, a member of the broader class of phenacyl-based PPGs.
Comparative Analysis of Photolabile Protecting Groups
The efficacy of a photolabile protecting group is determined by several key parameters, including its absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of photocleavage (Φu). The product of the latter two (ε × Φu) provides a measure of the overall uncaging efficiency.
The Nitrophenacyl Group vs. the o-Nitrobenzyl Standard
The ortho-nitrobenzyl (oNB) group is arguably the most well-established and widely studied photolabile protecting group for amines. Its photocleavage mechanism proceeds through an efficient intramolecular rearrangement upon UV irradiation.[2]
3-Nitrophenacyl (Np) Group: As a phenacyl-based PPG, the cleavage of the Np group is also initiated by UV light. However, the mechanism can be more solvent-dependent compared to oNB derivatives. The photolytic release from phenacyl compounds can proceed via a radical mechanism where the solvent acts as a hydrogen donor.
While direct comparative studies are limited, the performance of the 3-nitrophenacyl group can be inferred from the broader class of nitrophenacyl derivatives. The presence of the nitro group is crucial for enhancing the photosensitivity compared to unsubstituted phenacyl groups.
Key Comparison Points:
| Feature | 3-Nitrophenacyl (Np) Group | o-Nitrobenzyl (oNB) Group | Coumarin-based Groups |
| Typical Photolysis Wavelength | 300-365 nm | 300-365 nm | 350-450 nm |
| Quantum Yield (Φu) | Generally moderate | 0.01 - 0.3 (can be higher with substitution)[1] | 0.01 - 0.2[3] |
| Cleavage Byproducts | 3-Nitrosoacetophenone derivatives | 2-Nitrosobenzaldehyde derivatives | Coumarin derivatives |
| Advantages | Readily accessible precursor, good stability | Well-established, predictable mechanism | Longer wavelength absorption possible, potential for higher quantum yields |
| Disadvantages | Potentially lower quantum yield than some oNB derivatives, solvent-dependent cleavage | Requires UV light which can be phototoxic, byproducts can be reactive | Can require a carbamate linkage for efficient cleavage of amines[4] |
Emerging Alternatives: Coumarins and BODIPY-based PPGs
Research into photolabile protecting groups has led to the development of alternatives with improved properties, such as absorption at longer, less damaging wavelengths and higher quantum yields.
-
Coumarin-based PPGs: These groups can be cleaved with visible light and often exhibit good quantum yields. However, for efficient amine release, they typically require the formation of a carbamate linkage.[4]
-
BODIPY-based PPGs: These offer the advantage of being cleaved by visible or even near-infrared light, making them suitable for biological applications where deeper tissue penetration and lower phototoxicity are required.
Juxtaposition with Classical Amine Protecting Groups: Boc and Fmoc
While photolabile protecting groups offer unique advantages in specific applications, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups remain the workhorses of routine organic and peptide synthesis. Their utility stems from their robust nature and well-defined, orthogonal deprotection conditions.
| Feature | 3-Nitrophenacyl (Np) Group | tert-Butoxycarbonyl (Boc) Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) Group |
| Protection Reagent | 3-Nitrophenacyl bromide/chloride | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu |
| Deprotection Condition | UV light (e.g., 365 nm) | Strong acid (e.g., TFA)[] | Mild base (e.g., 20% piperidine in DMF)[] |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base- and hydrogenolysis-labile groups | Orthogonal to acid- and hydrogenolysis-labile groups |
| Monitoring | HPLC, TLC | No straightforward real-time monitoring | UV absorbance of dibenzofulvene byproduct |
| Common Application | Caged compounds, photopatterning of surfaces | Solid-phase and solution-phase peptide synthesis | Solid-phase peptide synthesis |
Experimental Protocols
The following protocols are representative examples for the protection and deprotection of a primary amine using 3-nitrophenacyl, o-nitrobenzyl, Boc, and Fmoc protecting groups.
Protocol 1: Amine Protection with 3-Nitrophenacyl Bromide
Materials:
-
Primary amine
-
3-Nitrophenacyl bromide
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Add a solution of 3-nitrophenacyl bromide (1.05 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-(3-nitrophenacyl) protected amine.
Protocol 2: Photocleavage of N-(3-Nitrophenacyl) Protected Amine
Materials:
-
N-(3-nitrophenacyl) protected amine
-
Suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV lamp (e.g., mercury lamp with a 365 nm filter)
-
Quartz reaction vessel
Procedure:
-
Dissolve the N-(3-nitrophenacyl) protected amine in the chosen solvent in a quartz reaction vessel. The concentration should be optimized based on the molar extinction coefficient of the compound at the irradiation wavelength.
-
Irradiate the solution with a UV lamp at 365 nm while stirring.
-
Monitor the progress of the deprotection by HPLC or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product containing the deprotected amine and the photobyproducts can be purified by extraction or chromatography.
Protocol 3: Amine Protection with Boc-Anhydride
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and water
Procedure: [6]
-
Dissolve the amine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the dioxane under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected amine.
Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure: [7]
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA (typically 20-50% v/v) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amine as its TFA salt.
Protocol 5: Amine Protection with Fmoc-Cl
Materials:
-
Primary amine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and water
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with dilute HCl and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by crystallization or column chromatography.
Protocol 6: Fmoc Deprotection with Piperidine
Materials:
-
N-Fmoc protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude deprotected amine can be purified by chromatography or used directly in the next step.
Visualizing the Synthetic Logic
The choice of a protecting group strategy is a critical decision in the design of a synthetic route. The following diagrams illustrate the orthogonal nature of the discussed protecting groups and a typical workflow for photolabile deprotection.
Caption: General experimental workflow for photolabile deprotection.
Conclusion
The selection of an amine protecting group is a nuanced decision that depends on the specific requirements of the synthetic target and the overall strategy. This compound provides access to a valuable photolabile protecting group that offers orthogonality to traditional acid- and base-labile groups. While the well-established o-nitrobenzyl group often serves as the benchmark for photolabile amine protection, the nitrophenacyl group presents a viable alternative with its own set of characteristics. For applications demanding spatiotemporal control, such as in the synthesis of caged compounds or the functionalization of biomaterials, photolabile protecting groups are indispensable. In contrast, for routine, large-scale peptide and organic synthesis, the robustness and cost-effectiveness of the Boc and Fmoc strategies remain highly advantageous. A thorough understanding of the properties and deprotection conditions of each class of protecting group is essential for the modern synthetic chemist to navigate the complexities of molecule construction with precision and efficiency.
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Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
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Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL: [Link])
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Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
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2.4 Photocleavable Protecting Groups. (URL: [Link])
-
(PDF) Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates. (URL: [Link])
- WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google P
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Fmoc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
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Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis | Request PDF - ResearchGate. (URL: [Link])
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Photolabile protecting group - Wikipedia. (URL: [Link])
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. (URL: [Link])
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Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC - NIH. (URL: [Link])
-
Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function - PubMed. (URL: [Link])
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Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (URL: [Link])
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Protecting Groups - Lokey Lab Protocols - Wikidot. (URL: [Link])
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Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC - NIH. (URL: [Link])
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A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. (URL: [Link])
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PubMed Central. (URL: [Link])
-
Cleavage time (t ½ ) for various protecting groups and cleavage conditions a - ResearchGate. (URL: [Link])
-
Amino Acid-Protecting Groups. (URL: [Link])
-
Photocleavage of compounds 1 and 6 under basic conditions. Yield of... - ResearchGate. (URL: [Link])
-
Synthesis of Amino-Acid-Based Nitroalkenes - SciSpace. (URL: [Link])
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-
Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids | Request PDF - ResearchGate. (URL: [Link])
-
p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC - NIH. (URL: [Link])
-
Synthesis of Amino-Acid-Based Nitroalkenes - MDPI. (URL: [Link])
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A Comparative Guide to the Analytical Characterization of 3-Nitrophenacylamine Hydrochloride
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the comprehensive characterization of 3-Nitrophenacylamine hydrochloride (C₈H₉ClN₂O₃), a key chemical entity.[1] Drawing upon established analytical principles for structurally related nitroaromatic compounds and hydrochloride salts, this document offers field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
Our approach is grounded in the principles of scientific integrity, ensuring that each proposed method is not merely a procedural list but a self-validating system. We will explore the causality behind experimental choices, providing a robust, authoritative guide for your analytical endeavors.
Foundational Physicochemical Properties
Before delving into complex analytical techniques, a solid understanding of the fundamental properties of this compound is essential. These parameters, including molecular weight and structure, inform the selection and optimization of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₃ | PubChem[1] |
| Molecular Weight | 216.62 g/mol | PubChem[1] |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | PubChem[1] |
| Synonyms | 2-Amino-3'-nitroacetophenone hydrochloride | PubChem[1] |
Chromatographic Techniques: The Cornerstone of Purity and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique for this non-volatile and thermally labile compound.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution, sensitivity, and adaptability for the quantitative analysis of this compound. A reverse-phase method is generally preferred for compounds of moderate polarity.
Causality of Method Design: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our analyte through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), allows for the fine-tuning of retention time and peak shape. The acidic buffer (e.g., formic or acetic acid) ensures the amine group is protonated, leading to consistent interactions with the stationary phase and improved peak symmetry. UV detection is ideal due to the presence of the nitroaromatic chromophore, which exhibits strong absorbance in the UV region.
Workflow for HPLC Method Development:
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) can be optimized for separation.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm, or a PDA detector to scan a wider range.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a 50:50 mixture of water and methanol to a known concentration (e.g., 1 mg/mL).[3] Filter through a 0.22 µm syringe filter before injection.[3]
Comparative Performance:
| Parameter | Expected Performance | Rationale/Supporting Evidence |
| Linearity (r²) | > 0.999 | Essential for accurate quantification, as demonstrated in methods for similar compounds.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Indicates the closeness of the measured value to the true value.[6] |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method.[6] |
| Limit of Detection (LOD) | Low µg/mL range | The nitroaromatic chromophore allows for high sensitivity. |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the nitrophenyl ring. The substitution pattern will lead to a specific splitting pattern.
-
Methylene Protons (-CH₂-): A singlet or a multiplet adjacent to the carbonyl group.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Workflow for FTIR Analysis:
Caption: Fourier-Transform Infrared (FTIR) Spectroscopy workflow.
Expected Characteristic FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine salt) | 3200 - 2800 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=O (ketone) | ~1700 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| NO₂ (nitro group) | 1550 - 1500 and 1350 - 1300 | Asymmetric and Symmetric Stretching |
These expected values are based on general FTIR correlation tables and data from similar compounds.[10][11][12]
Experimental Protocol: FTIR using KBr Pellet
-
Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. For this compound, ESI would be more suitable as it is a softer ionization technique for polar and thermally labile molecules.
Expected Mass Spectrum: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M]+ at m/z 180.05, and potentially a protonated molecule [M+H]+ at m/z 181.06. The isotopic pattern will also be characteristic of the elemental composition. Fragmentation patterns can provide further structural information. For instance, cleavage of the C-C bond adjacent to the carbonyl group is a likely fragmentation pathway.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.[14]
Comparative Overview of Thermal Methods:
| Technique | Principle | Information Obtained | Applicability to this compound |
| DSC | Measures the difference in heat flow between the sample and a reference as a function of temperature. | Melting point, phase transitions, purity. | Useful for determining the melting point and assessing purity. |
| TGA | Measures the change in mass of a sample as a function of temperature. | Decomposition temperature, thermal stability, presence of volatiles. | Crucial for understanding the thermal stability and degradation profile. |
Experimental Protocol: TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Data Analysis: Plot the percentage of weight loss versus temperature to determine the onset of decomposition.
Conclusion and Method Selection Strategy
A multi-technique approach is essential for the comprehensive characterization of this compound.
Logical Flow for Characterization:
Caption: A logical workflow for the complete analytical characterization.
For routine quality control, a validated HPLC method for purity and assay, along with FTIR for identity confirmation, would be the most efficient approach. For complete structural elucidation and reference standard characterization, the full suite of techniques including NMR, MS, and thermal analysis is indispensable. This guide provides the foundational knowledge and comparative insights to empower researchers to select and implement the most appropriate analytical methods for their specific needs.
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Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
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MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
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National Institutes of Health. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. [Link]
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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a key chemical intermediate. We will explore a robust HPLC method, compare its performance with viable alternatives, and provide the experimental data and rationale necessary for informed analytical method selection.
Introduction to 2-amino-1-(3-nitrophenyl)ethanone hydrochloride and the Imperative of Purity
2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a substituted acetophenone derivative. Its purity is critical as impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring their detection, identification, and quantification.[2][3] This necessitates the development of precise and reliable "stability-indicating" analytical methods that can separate the main compound from any process-related impurities or degradation products.[4][5][6]
Primary Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing non-ionic and hydrophobic substances in the pharmaceutical industry due to its high precision, accuracy, and versatility.[1] For a molecule like 2-amino-1-(3-nitrophenyl)ethanone, which contains both a polar amino group and a non-polar nitrophenyl ring, RP-HPLC offers an ideal separation mechanism.
Rationale for Method Development
The development of a stability-indicating HPLC method is a meticulous process.[1] The goal is to achieve baseline separation between the main peak and all potential impurities.[1][4] Forced degradation studies—exposing the compound to stress conditions like acid, base, oxidation, heat, and light—are essential to generate potential degradation products and prove the method's specificity.[5][6]
The chosen method parameters are based on the physicochemical properties of the analyte and related compounds.[7][8][9] A C18 column is selected for its versatility in retaining a broad range of polar and non-polar compounds. A gradient elution with a mobile phase of acetonitrile and a buffered aqueous phase allows for the effective separation of compounds with varying polarities. UV detection is suitable as the nitrophenyl group provides a strong chromophore.[4]
Experimental Protocol: Proposed RP-HPLC Method
This protocol serves as a robust starting point for the analysis of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).
-
2-amino-1-(3-nitrophenyl)ethanone hydrochloride reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-amino-1-(3-nitrophenyl)ethanone hydrochloride sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Visualization of the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Comparative Analysis of Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer unique advantages and can be considered for orthogonal testing or specific applications.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures.[10][11][12][13]
-
Advantages:
-
Faster Analysis: Run times can be significantly reduced, increasing sample throughput.[11][12]
-
Higher Resolution: Provides sharper peaks and better separation of closely eluting impurities.[10][13]
-
Increased Sensitivity: Narrower peaks lead to a better signal-to-noise ratio, improving detection limits.[10][13][14]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage.[11][13]
-
-
Disadvantages:
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. For 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, derivatization would likely be necessary to improve its volatility and thermal stability, as primary aromatic amines can be challenging to analyze directly.[15]
-
Advantages:
-
Disadvantages:
-
Limited to Volatile/Thermally Stable Analytes: Not suitable for non-volatile or thermally labile compounds.
-
Derivatization Required: The need for derivatization adds complexity and potential for analytical error.[18][19]
-
Sample Matrix Effects: The high temperatures in the injector can cause degradation of the analyte or matrix components.
-
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field.[20][21] As 2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a salt and will be charged in solution, CE is a viable technique.
-
Advantages:
-
High Separation Efficiency: Can provide very high theoretical plate counts, leading to excellent resolution.[22][23]
-
Low Sample and Reagent Consumption: Utilizes nanoliter injection volumes and minimal buffer.[23]
-
Orthogonal Separation Mechanism: Separation is based on charge-to-size ratio, offering a different selectivity compared to HPLC.[20][22]
-
-
Disadvantages:
-
Lower Sensitivity (with UV): The short path length for detection can result in lower sensitivity compared to HPLC.
-
Reproducibility Challenges: Migration times can be sensitive to buffer composition, temperature, and capillary surface conditions.[24]
-
Limited Loadability: The small capillary diameter limits the amount of sample that can be loaded.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[25][26][27]
-
Advantages:
-
Direct Measurement: The signal intensity is directly proportional to the number of nuclei, allowing for direct purity assessment against a certified internal standard.[25][27][28]
-
No Chromophore Required: Can quantify compounds that lack a UV chromophore.[25][29]
-
Structural Information: Provides structural information that can help in identifying unknown impurities.
-
-
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Potential for Peak Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.
-
Requires Specialized Equipment and Expertise: High-field NMR spectrometers are expensive and require skilled operators.
-
Data Summary and Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, orthogonal verification, or absolute quantification.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC | UHPLC | GC (with Derivatization) | CE | qNMR |
| Principle | Partition Chromatography | Partition Chromatography | Partition Chromatography | Electrophoretic Mobility | Nuclear Magnetic Resonance |
| Speed | Moderate | Very Fast[11][14] | Fast to Moderate | Very Fast | Slow to Moderate |
| Resolution | Good to Excellent | Excellent[10][13] | Excellent (for volatiles) | Excellent | Moderate (depends on overlap) |
| Sensitivity | High | Very High[10][14] | Very High (with MS) | Moderate to Low (UV) | Low to Moderate |
| Sample Throughput | Moderate | High | Moderate | High | Low |
| Primary Use Case | Routine QC, Method Dev. | High-throughput screening | Residual solvents, volatile impurities | Orthogonal method, chiral separations | Reference standard certification |
| Key Advantage | Robust, versatile, well-established | Speed and resolution | Specificity for volatiles | Orthogonal selectivity | Absolute quantification[25][27] |
| Key Limitation | Slower than UHPLC | High initial cost | Requires derivatization | Lower sensitivity (UV) | Lower sensitivity, peak overlap |
Visualization for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine quality control and purity assessment of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a well-developed, stability-indicating RP-HPLC method stands as the gold standard. It offers a balance of resolution, sensitivity, and robustness that is ideal for pharmaceutical development and manufacturing environments.
UHPLC is the preferred alternative when high throughput and enhanced resolution are paramount. For orthogonal verification, where a method with a different separation mechanism is required to confirm purity, Capillary Electrophoresis is an excellent choice. Gas Chromatography is a specialized tool best reserved for the analysis of volatile impurities like residual solvents. Finally, for the critical task of certifying a reference standard, the absolute quantification capability of qNMR is unparalleled.
The selection of the most appropriate analytical technique is a strategic decision that should align with the specific goals of the analysis, regulatory requirements, and available resources. By understanding the comparative strengths and weaknesses of each method, researchers can ensure the quality and integrity of their chemical intermediates and final drug products.
References
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García-García, A., et al. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match? Drug Discovery Today, 17(7-8), 396-404. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]
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Hindocha, P., et al. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-82. [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
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Al-Salami, H., et al. (2023). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Research International. [Link]
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Patel, P., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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Lee, D., et al. (2020). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology, 44(8), 856-863. [Link]
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Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]
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LC Services. (2025). HPLC vs UHPLC – What are the differences?. [Link]
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Reddy, G. S., et al. (2023). Stability-indicating HPLC method optimization using quality-by-design for doripenem assay and its organic impurities. Journal of Applied Pharmaceutical Science, 13(1), 167-177. [Link]
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Excedr. (2023). Capillary Electrophoresis: Overview & Applications. [Link]
-
Popp, P., & Kalbitz, K. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Journal of Chromatography A, 810(1-2), 173-82. [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Asakura, S., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]
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Ali, I., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-8. [Link]
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Pocurull, E., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Walz, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2569-2580. [Link]
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Andrei, C., et al. (2005). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 297-303. [Link]
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SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]
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Szollosi, A., et al. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 64(11-12), 673-677. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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SCIEX. (2024). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. [Link]
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. [Link]
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Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. [Link]
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Sahoo, S. K., et al. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
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Kumar, S., & Kumar, A. (2018). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 54-61. [Link]
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Olsen, B. A., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 123, 18-27. [Link]
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A Comparative Guide to the GC-MS Analysis of 3-Nitrophenacylamine Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3-Nitrophenacylamine hydrochloride and its reaction products. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including essential derivatization techniques, and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV and MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to equip researchers with the expertise to make informed decisions for their analytical challenges.
Introduction: The Analytical Challenge of this compound
This compound is a versatile synthetic intermediate in pharmaceutical research. Its primary amine and ketone functionalities make it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex molecules. The analysis of its reaction products, particularly from condensations with aldehydes and ketones, is crucial for reaction monitoring, impurity profiling, and quality control.
However, the inherent chemical properties of this compound and its derivatives present analytical hurdles. The primary amine group imparts polarity, which can lead to poor peak shape and thermal instability in GC analysis. Therefore, a direct GC-MS approach is often not feasible without chemical modification.
Synthesis of this compound
A reliable synthesis of the starting material is paramount for any subsequent reaction analysis. The following protocol is adapted from established methods for the synthesis of related aminoacetophenones.[1]
Experimental Protocol: Synthesis of this compound
This synthesis involves the reduction of the nitro group of 3-nitroacetophenone to an amine.
Materials:
-
3-Nitroacetophenone
-
Methanol
-
Palladium on carbon (1% Pd/C) catalyst
-
Hydrogen gas
-
Hydrochloric acid (concentrated)
Procedure:
-
In a high-pressure autoclave, add 3-nitroacetophenone (e.g., 40g) and methanol (e.g., 160g).
-
Carefully add a catalytic amount of 1% palladium on carbon (e.g., 3.5g).
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the vessel with hydrogen gas to 0.5-0.6 MPa.
-
Heat the reaction mixture to 60-70°C with stirring and maintain for approximately 45 minutes.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
To the filtrate, add concentrated hydrochloric acid to precipitate the 3-aminophenacylamine hydrochloride salt.
-
Filter the precipitate and wash with a small amount of cold methanol.
-
Dry the product under vacuum to yield this compound.
GC-MS Analysis: The Derivatization Imperative
Direct GC-MS analysis of this compound and its primary amine-containing reaction products is problematic due to their polarity and potential for thermal degradation in the GC inlet.[2] Chemical derivatization is a necessary step to convert these analytes into more volatile and thermally stable forms suitable for GC separation.[3][4]
Derivatization Strategy: Silylation
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in primary amines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are highly effective.
dot
Caption: GC-MS workflow with pre-column derivatization.
Experimental Protocol: GC-MS Analysis with Silylation
Materials:
-
Dried reaction product residue
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (silylation grade)
-
Ethyl acetate (GC grade)
Procedure:
-
Transfer an aliquot of the reaction mixture to a vial and evaporate the solvent to complete dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 50-550 m/z |
Expected Reaction Products and Fragmentation
The primary reaction of 3-Nitrophenacylamine with aldehydes and ketones is the formation of imines (Schiff bases).[1][5] The derivatization will target the remaining active hydrogens on the molecule.
dot
Caption: Imine formation from 3-Nitrophenacylamine.
The mass spectra of the silylated derivatives will show characteristic fragmentation patterns. The molecular ion peak (M+) should be observable, and key fragments will arise from the loss of methyl groups (M-15) and the trimethylsilyl group (M-73). Alpha-cleavage next to the nitrogen and fragmentation of the aromatic ring will also produce diagnostic ions.[6]
Alternative Analytical Methodologies
While GC-MS with derivatization is a powerful tool, other techniques offer distinct advantages and should be considered based on the specific analytical needs.
High-Performance Liquid Chromatography (HPLC) with UV and MS Detection
HPLC is an excellent alternative to GC-MS, particularly because it often does not require derivatization for polar and thermolabile compounds.[2]
Advantages of HPLC:
-
No Derivatization: Direct analysis of the reaction mixture is often possible, saving time and reducing potential for sample loss or side reactions.[2]
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separations.
-
Stability-Indicating: HPLC methods can be developed to separate the parent compound from its degradation products, making it ideal for stability studies.[7][8][9][10]
Table 2: Comparison of Analytical Methodologies
| Feature | GC-MS with Derivatization | HPLC-UV/MS | NMR Spectroscopy |
| Sample Preparation | Requires derivatization, can be time-consuming. | Often minimal, direct injection possible. | Simple dissolution in a deuterated solvent. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | High, particularly with MS detection. | Lower sensitivity compared to MS-based methods. |
| Selectivity | Excellent, based on both retention time and mass spectrum. | Good to excellent, enhanced with MS detection. | High, provides detailed structural information. |
| Throughput | Moderate, limited by derivatization and run times. | High, especially with UPLC systems. | Lower, requires longer acquisition times. |
| Structural Info | Provides fragmentation patterns for identification. | Molecular weight and fragmentation data from MS. | Detailed structural elucidation from chemical shifts and coupling constants. |
| Quantitation | Good, requires appropriate internal standards. | Excellent, well-established for quantitative analysis. | Can be quantitative (qNMR) but requires specific experimental setup. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds.
Advantages of NMR:
-
Definitive Structure Elucidation: Provides detailed information about the molecular structure, including connectivity and stereochemistry.[11][12]
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Potential: Quantitative NMR (qNMR) can be used for accurate concentration measurements without the need for a calibration curve of the specific analyte.
Conclusion and Recommendations
The choice of analytical methodology for the analysis of this compound reaction products depends on the specific goals of the study.
-
For routine reaction monitoring and high-throughput screening , HPLC-UV is often the most efficient method due to its simplicity and speed.
-
For impurity profiling and identification of unknown products , GC-MS with derivatization or HPLC-MS are the preferred techniques due to their high sensitivity and the structural information provided by mass spectrometry.
-
For definitive structural confirmation of novel reaction products , NMR spectroscopy is essential.
A multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of the reaction chemistry of this compound.
References
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Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
YouTube. (2023, August 14). What Is Derivatization In GC-MS?. Chemistry For Everyone. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Method for Determination of Nitrosamines by GC–MS. Retrieved from [Link]
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IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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-
Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. Retrieved from [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
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UNIPI. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ortho, Meta, and Para Nitrophenacylamine Hydrochlorides
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of molecular structure and chemical reactivity is paramount. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-nitrophenacylamine hydrochlorides. By integrating theoretical principles with a robust experimental design, we aim to elucidate the factors governing the reactivity of these isomers, offering valuable insights for their application in synthesis and medicinal chemistry.
Theoretical Framework: Electronic and Steric Effects of the Nitro Group
The reactivity of the nitrophenacylamine hydrochloride isomers in nucleophilic substitution reactions, such as hydrolysis, is primarily dictated by the electrophilicity of the carbonyl carbon. The position of the electron-withdrawing nitro group on the phenyl ring significantly modulates this electrophilicity through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density through the sigma bonds of the benzene ring. This effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position. The inductive effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect (-M or -R): The nitro group can also withdraw electron density through resonance (mesomeric effect). This effect is only operative when the nitro group is in the ortho or para position, as it allows for the delocalization of the pi electrons of the benzene ring onto the nitro group. This delocalization further increases the electrophilicity of the carbonyl carbon. In the meta position, this resonance effect is not possible.[1][2]
-
Steric Hindrance: For the ortho isomer, the proximity of the bulky nitro group to the phenacyl side chain can sterically hinder the approach of a nucleophile to the carbonyl carbon. This "ortho effect" can lead to a decrease in reaction rate compared to what would be expected based on electronic effects alone.[3][4]
Based on these principles, we can predict a general trend in reactivity:
-
Para-Nitrophenacylamine Hydrochloride: Expected to be the most reactive due to the strong electron-withdrawing resonance and inductive effects of the nitro group, with no steric hindrance at the reaction center.
-
Ortho-Nitrophenacylamine Hydrochloride: The strong inductive and resonance effects are expected to increase reactivity. However, this may be counteracted by steric hindrance from the adjacent nitro group.[4]
-
Meta-Nitrophenacylamine Hydrochloride: Expected to be the least reactive of the three. While it benefits from the inductive effect of the nitro group, it lacks the powerful electron-withdrawing resonance effect.
Caption: Predicted reactivity based on electronic and steric effects.
Experimental Design: A Comparative Kinetic Study of Hydrolysis
To empirically determine the relative reactivity of the three isomers, a kinetic study of their hydrolysis can be performed. The hydrolysis of the amine hydrochloride to the corresponding nitrophenacyl alcohol can be monitored over time. A common and effective method for such kinetic studies is UV-Vis spectrophotometry, especially if the product has a different absorption spectrum from the reactant. For this specific case, monitoring the disappearance of the nitrophenacylamine hydrochloride peak would be a suitable approach.
Experimental Protocol
This protocol is designed to be a self-validating system, where the consistent application of the methodology across all three isomers allows for a direct and reliable comparison of their hydrolysis rates.
Materials:
-
Ortho-nitrophenacylamine hydrochloride
-
Meta-nitrophenacylamine hydrochloride
-
Para-nitrophenacylamine hydrochloride
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of each isomer in acetonitrile.
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4) in deionized water.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the nitrophenacylamine hydrochloride isomers (to be determined by an initial scan).
-
Equilibrate the phosphate buffer to the desired reaction temperature (e.g., 25°C) in the thermostatted cuvette holder.
-
To a quartz cuvette, add the appropriate volume of phosphate buffer.
-
Initiate the reaction by adding a small, precise volume of the isomer stock solution to the cuvette, ensuring rapid mixing. The final concentration of the isomer should be in a range that gives an initial absorbance between 1.0 and 1.5.
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe a significant decrease in absorbance.
-
Repeat the experiment for each of the three isomers, ensuring identical conditions (temperature, pH, initial concentration).
-
Perform each kinetic run in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time for each run.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the average k_obs and the standard deviation for each isomer.
-
Caption: Workflow for the comparative kinetic study.
Illustrative Results and Discussion
| Isomer | Predicted k_obs (s⁻¹) | Relative Reactivity |
| ortho-Nitrophenacylamine HCl | 1.5 x 10⁻⁴ | Intermediate |
| meta-Nitrophenacylamine HCl | 0.8 x 10⁻⁴ | Lowest |
| para-Nitrophenacylamine HCl | 3.2 x 10⁻⁴ | Highest |
Disclaimer: This data is illustrative and intended to reflect the theoretically predicted trend in reactivity. Actual experimental values may vary.
Discussion of Expected Results:
The illustrative data aligns with our theoretical predictions. The para-isomer exhibits the highest reactivity due to the powerful electron-withdrawing effects of the nitro group via both resonance and induction, which significantly increases the electrophilicity of the carbonyl carbon without any steric hindrance.
The meta-isomer is the least reactive. The nitro group at the meta position can only exert an electron-withdrawing inductive effect, which is weaker than the combined inductive and resonance effects seen in the ortho and para isomers.
The ortho-isomer shows intermediate reactivity. While it benefits from strong inductive and resonance effects similar to the para-isomer, the steric hindrance from the adjacent nitro group likely impedes the approach of the nucleophile, thus reducing the reaction rate compared to the para-isomer.[4] This demonstrates the "ortho effect," where the reactivity of an ortho-substituted compound deviates from the trend expected based on electronic effects alone.
Conclusion
The reactivity of ortho-, meta-, and para-nitrophenacylamine hydrochlorides is a clear illustration of the fundamental principles of physical organic chemistry. The position of the nitro substituent governs the delicate balance between electron-withdrawing effects that activate the carbonyl group towards nucleophilic attack and steric effects that can hinder this attack. The predicted order of reactivity, para > ortho > meta, provides a solid framework for researchers working with these and related compounds. The experimental protocol outlined in this guide offers a reliable method for empirically verifying these principles and for quantitatively assessing the reactivity of these important chemical entities.
References
- Jovanovic, S.V., Renaud, J., Berinstain, A.B., & Scaiano, J.C. (1995). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry.
-
ResearchGate. (n.d.). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Retrieved from [Link]
-
Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack? Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]
-
Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of... Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. Retrieved from [Link]
- Unknown Source. (n.d.).
-
National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrophenacylamine hydrochloride. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Comparing Reactivity Using Experiments. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring? Retrieved from [Link]
- Unknown Source. (n.d.). Reactivity of acyl halides.
-
MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. PubMed. Retrieved from [Link]
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- 2. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate | MDPI [mdpi.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Photocleavable Protecting Groups: A Cost-Benefit Analysis of 3-Nitrophenacylamine Hydrochloride and Its Alternatives in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the precise control over reactive functional groups is paramount. Photocleavable protecting groups (PPGs), or "caged" compounds, offer an elegant solution, allowing for the spatiotemporally controlled release of a bioactive molecule using light as a trigger.[1][2] This guide provides an in-depth cost-benefit analysis of using 3-Nitrophenacylamine hydrochloride for the protection of carboxylic acids, a common functional group in biologically active molecules. We will objectively compare its performance with two prominent alternatives: the classic 6-Nitroveratryl bromide and a modern coumarin-based reagent, supported by experimental data and field-proven insights.
The Role of Photocleavable Protecting Groups in Modern Synthesis
The fundamental principle behind a "caged" compound is the temporary inactivation of a molecule's bioactivity by covalently attaching a photolabile moiety to a critical functional group.[3] Subsequent irradiation with a specific wavelength of light cleaves this bond, releasing the active molecule on demand. This technique has become indispensable in fields like neurobiology for the controlled release of neurotransmitters, and in drug delivery for targeted therapeutic action.[4][5]
The choice of a PPG is a critical decision in the design of a synthetic strategy. An ideal PPG should exhibit:
-
Efficient Introduction: The protecting group should be easy to attach to the target molecule in high yield.
-
Stability: It must be stable to a wide range of chemical conditions used in subsequent synthetic steps.
-
Efficient Photolysis: The cleavage of the protecting group upon irradiation should be rapid and high-yielding, characterized by a high quantum yield (Φ).
-
Orthogonality: The deprotection should not interfere with other protecting groups or functional groups in the molecule.
-
Benign Byproducts: The photolysis byproducts should be non-toxic and easily separable from the desired product.
-
Favorable Wavelength: The optimal wavelength for photolysis should be in a range that minimizes damage to the molecule of interest and biological tissues (typically >350 nm).
This guide will focus on the application of these principles to the protection of carboxylic acids, a functional group central to the activity of many pharmaceuticals and biomolecules.
In the Spotlight: 3-Nitrophenacyl Group
The 3-nitrophenacyl group, typically introduced using 3-nitrophenacyl bromide, is a well-established PPG for carboxylic acids. The resulting 3-nitrophenacyl esters are stable to acidic conditions but can be cleaved by photolysis, typically in the UV range. The mechanism of photocleavage for nitrobenzyl-based PPGs is generally understood to proceed through a Norrish Type II-like reaction.
Figure 1: General workflow for the protection of a carboxylic acid with 3-nitrophenacyl bromide and subsequent photodeprotection.
While the 3-nitrophenacyl group is effective, its cost-benefit profile must be weighed against other available options.
Comparative Analysis: 3-Nitrophenacyl vs. The Alternatives
We will compare the 3-nitrophenacyl group with two other widely used photocleavable protecting groups for carboxylic acids:
-
6-Nitroveratryl (NV) Group: Often introduced using 4,5-Dimethoxy-2-nitrobenzyl bromide (6-nitroveratryl bromide), this is a classic and highly cited PPG. The two methoxy groups on the aromatic ring red-shift the absorption maximum to longer wavelengths (around 350 nm) compared to the simple nitrobenzyl group, which is advantageous for minimizing photodamage to sensitive molecules.[6]
-
Coumarin-based Group: Represented here by (7-(diethylamino)coumarin-4-yl)methyl (DEACM), this class of PPGs offers the significant advantage of being cleavable with visible light (around 400 nm).[7][8] This is particularly beneficial for applications in living cells and tissues, where UV light can be cytotoxic.
Cost Analysis
To provide a practical cost comparison, we have compiled pricing information from various suppliers for the key reagents. It is important to note that prices can fluctuate and may vary between suppliers. This compound is typically available upon request, so we will use the price of its immediate precursor, 3-nitrophenacyl bromide, for this analysis.
| Reagent | Supplier Example | Price (USD) per gram | Molar Mass ( g/mol ) | Cost per mmol (USD) |
| 3-Nitrophenacyl bromide | Sigma-Aldrich | ~$38 / 5g = $7.60 | 244.04 | ~$0.031 |
| 6-Nitroveratryl bromide | Sigma-Aldrich | $136 / 1g | 276.08 | $0.493 |
| (7-(Diethylamino)coumarin-4-yl)methyl bromide | Fisher Scientific | ~$200 / 200mg = $1000 | 326.19 | ~$3.065 |
Analysis of Cost: From a purely reagent cost perspective, the 3-nitrophenacyl group is significantly more economical than both the 6-nitroveratryl and the coumarin-based alternatives. The cost per millimole for 3-nitrophenacyl bromide is orders of magnitude lower than its counterparts. This can be a major consideration for large-scale synthesis or for research groups with limited budgets.
Performance Comparison
The performance of a PPG is not solely determined by its cost. Factors such as reaction efficiency, yield, and the efficiency of photolysis (quantum yield) are critical for the overall success of a synthetic route.
| Parameter | 3-Nitrophenacyl | 6-Nitroveratryl | Coumarin (DEACM) |
| Typical Protection Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Photolysis Wavelength | ~300-350 nm (UV) | ~350-365 nm (UV-A) | ~400 nm (Visible) |
| Quantum Yield (Φ) | ~0.05 - 0.2 (leaving group dependent) | ~0.05 - 0.2 (leaving group dependent) | ~0.1 - 0.3 (leaving group dependent) |
| Photolysis Byproducts | 3-Nitrosoacetophenone (potentially reactive) | 4,5-Dimethoxy-2-nitrosobenzaldehyde | Coumarin-based alcohol (generally less reactive) |
| Side Reactions | Can be prone to side reactions with nucleophiles. | Can also have side reactions, especially in biological media.[9] | Generally cleaner photolysis. |
Performance Insights:
-
Reaction Yields: All three protecting groups can be introduced with good to excellent yields under appropriate conditions. The choice of base and solvent is crucial for optimizing the esterification reaction.
-
Photolysis Wavelength: The shift to longer wavelengths from 3-nitrophenacyl to 6-nitroveratryl, and further into the visible spectrum with the coumarin-based group, is a significant advantage for the latter two, especially in biological applications where cell viability is a concern.[7][8]
-
Quantum Yield: While the quantum yields are in a similar range for all three, even small differences can have a significant impact on the required irradiation time and light intensity. The coumarin-based PPGs often exhibit slightly higher quantum yields.[10]
-
Byproducts and Side Reactions: The nitroso ketone byproducts from the photolysis of nitrobenzyl-based PPGs can be reactive and may interfere with biological systems or subsequent synthetic steps.[9] Coumarin-based PPGs tend to have more benign byproducts.
Experimental Protocols
To provide a practical comparison, we present a general protocol for the synthesis of a "caged" carboxylic acid using each of the three protecting groups. For this example, we will use benzoic acid as a model carboxylic acid.
General Workflow for Caging a Carboxylic Acid
Figure 2: A generalized experimental workflow for the synthesis of a caged carboxylic acid.
Protocol 1: Synthesis of 3-Nitrophenacyl Benzoate
-
Materials: Benzoic acid (1.0 mmol), 3-Nitrophenacyl bromide (1.1 mmol), Triethylamine (1.2 mmol), Dichloromethane (DCM, 10 mL).
-
Procedure: a. To a solution of benzoic acid in DCM, add triethylamine and stir for 10 minutes at room temperature. b. Add 3-nitrophenacyl bromide to the solution and continue stirring at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford 3-nitrophenacyl benzoate.
Protocol 2: Synthesis of 6-Nitroveratryl Benzoate
-
Materials: Benzoic acid (1.0 mmol), 6-Nitroveratryl bromide (1.1 mmol), Cesium carbonate (1.5 mmol), N,N-Dimethylformamide (DMF, 10 mL).
-
Procedure: a. To a solution of benzoic acid in DMF, add cesium carbonate and stir for 30 minutes at room temperature. b. Add 6-nitroveratryl bromide to the mixture and continue stirring at room temperature. c. Monitor the reaction progress by TLC. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford 6-nitroveratryl benzoate.
Protocol 3: Synthesis of (7-(Diethylamino)coumarin-4-yl)methyl Benzoate
-
Materials: Benzoic acid (1.0 mmol), (7-(Diethylamino)coumarin-4-yl)methyl bromide (1.1 mmol), Potassium carbonate (1.5 mmol), Acetonitrile (10 mL).
-
Procedure: a. To a solution of benzoic acid in acetonitrile, add potassium carbonate and stir for 30 minutes at room temperature. b. Add (7-(diethylamino)coumarin-4-yl)methyl bromide to the mixture and continue stirring at room temperature. c. Monitor the reaction progress by TLC. d. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. e. Dissolve the residue in dichloromethane and wash with water. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by column chromatography on silica gel to afford the coumarin-caged benzoate.
In-Depth Discussion: Making the Right Choice
The choice between these three photocleavable protecting groups is a nuanced one that depends heavily on the specific application.
Figure 3: A decision-making flowchart for selecting a photocleavable protecting group.
When to Choose 3-Nitrophenacyl:
-
Cost-Sensitive Projects: For large-scale syntheses or when budget is a primary driver, the low cost of 3-nitrophenacyl bromide is a significant advantage.
-
Robust Molecules: If the target molecule is not particularly sensitive to UV light and the photolysis byproducts are not a concern for subsequent steps or the final application, the 3-nitrophenacyl group is a reliable and economical choice.
When to Choose 6-Nitroveratryl:
-
A Balance of Cost and Performance: While more expensive than 3-nitrophenacyl, the 6-nitroveratryl group is a workhorse in the field of caged compounds. Its longer wavelength of absorption compared to simpler nitrobenzyl groups offers a degree of protection for the target molecule.
-
Established Protocols: A vast body of literature exists for the use of the 6-nitroveratryl group, providing a wealth of established protocols and troubleshooting guidance.[6]
When to Choose a Coumarin-based PPG:
-
Biological Applications: The ability to use visible light for deprotection is a game-changer for experiments involving living cells or tissues, as it minimizes phototoxicity and allows for deeper tissue penetration.[7][8]
-
High Quantum Efficiency: Coumarin-based PPGs often boast high quantum yields, leading to faster and more efficient deprotection.[10]
-
Cleaner Photochemistry: The byproducts of coumarin photolysis are generally less reactive than the nitroso compounds generated from nitrobenzyl-based PPGs, which is a significant advantage in sensitive biological systems.
Safety Considerations
As with all laboratory work, a thorough understanding of the hazards associated with each reagent is essential.
| Reagent | GHS Pictograms | Hazard Statements |
| 3-Nitrophenacyl bromide | H314: Causes severe skin burns and eye damage. | |
| 6-Nitroveratryl bromide | H314: Causes severe skin burns and eye damage. | |
| (7-(Diethylamino)coumarin-4-yl)methyl bromide | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
All three reagents are hazardous and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
The selection of a photocleavable protecting group for carboxylic acids is a critical decision that impacts the cost, efficiency, and applicability of a synthetic strategy.
-
This compound (used via its bromide precursor) stands out as the most cost-effective option, making it an excellent choice for large-scale synthesis and applications where UV photolysis and its byproducts are not prohibitive.
-
6-Nitroveratryl bromide offers a good balance between performance and cost , with the advantage of a longer-wavelength UV cleavage and a wealth of established literature.
-
Coumarin-based reagents , while the most expensive, provide the significant advantage of visible-light photolysis , making them the superior choice for sensitive biological applications where minimizing phototoxicity is paramount.
Ultimately, the optimal choice will depend on a careful consideration of the specific requirements of your project, balancing the trade-offs between cost, performance, and the compatibility of the deprotection conditions with your target molecule and its intended application.
References
-
Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience. [Link][1][2][4]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology. [Link]
-
Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ResearchGate. [Link]
-
Design and Synthesis of a Caged Carboxylic Acid with a Donor−π–Donor Coumarin Structure: One-photon and Two-photon Uncaging Reactions Using Visible and Near-Infrared Lights. Organic Letters. [Link]
-
A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry. [Link][7][8]
-
3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. MDPI. [Link]
-
Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. PubMed. [Link][9]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. ResearchGate. [Link]
-
Synthesis and photoreactivity of caged blockers for glutamate transporters. ResearchGate. [Link]
-
Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PubMed Central. [Link]
-
Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]
-
Coumarin-Caged Glycine that Can Be Photolyzed within 3 μs by Visible Light. ResearchGate. [Link]
-
Synthesis and Two-photon Photolysis of 6-(ortho-Nitroveratryl)-Caged IP3 in Living Cells. Angewandte Chemie International Edition. [Link][6]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link][3]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. PubMed Central. [Link][10]
-
Preparation of Secondary and Tertiary Amides under Neutral Conditions by Photochemical Acylation of Amines. CHIMIA International Journal for Chemistry. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed Central. [Link]
-
A Photolabile Protecting Group in Visible Light for Caging Carboxylic Acids. Cornell Flintbox. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitrophenacylamine Hydrochloride
As researchers dedicated to advancing drug development and scientific discovery, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 3-Nitrophenacylamine hydrochloride, are powerful tools. However, their lifecycle does not end with the experiment. A deep understanding of their proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to empower you with the knowledge to manage this and similar chemical wastes with confidence and authority.
Section 1: Hazard Identification and Risk Assessment
Core Chemical Features & Associated Hazards:
-
Aromatic Nitro Group (-NO2): Aromatic nitro compounds are known for their potential systemic toxicity. The primary concern is often methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.
-
Amine Hydrochloride (-NH2·HCl): The hydrochloride salt makes this compound a halogenated organic substance. This is a critical classification for waste disposal, as halogenated wastes require specific treatment processes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1][2]
-
Solid Form: As a crystalline solid, the primary exposure risk during handling is the inhalation of dust and direct contact with skin and eyes.[3]
Based on these features and data from related compounds, this compound should be treated as a substance that is harmful if swallowed and causes significant skin and eye irritation.[4][5]
| Property | Information | Source |
| Chemical Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | PubChem[6] |
| Molecular Formula | C8H9ClN2O3 | PubChem[6] |
| Molecular Weight | 216.62 g/mol | PubChem[6] |
| Physical State | Solid | Inferred from related compounds[3] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage | SDS of related compounds[4][5] |
| Waste Class | Hazardous Halogenated Organic Solid Waste | UTIA Safety Office[1], eCFR[7] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the hazards of dust inhalation and skin/eye contact, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.
-
Hand Protection: Use nitrile gloves. Ensure they are inspected for tears or holes before use. For handling larger quantities or during decontamination, consider double-gloving.
-
Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: When handling larger quantities or if there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area or a chemical fume hood.
Section 3: Waste Segregation & Containerization Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the disposal process, significantly increasing costs.[8] this compound waste must be handled as halogenated organic solid waste .
Step-by-Step Segregation and Storage:
-
Designate a Waste Container: Select a wide-mouth, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, with no cracks or residue on the outside.[9]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[8] Fill it out completely, including:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate percentage of each component if it's a mixture.
-
The relevant hazard characteristics (e.g., "Toxic").
-
The accumulation start date.
-
-
Collect Waste:
-
Solid Waste: Place any unused this compound directly into the designated container.
-
Contaminated Labware: Disposable items like weighing paper, pipette tips, and contaminated gloves should also be placed in this container. Do not overfill.[10]
-
-
Secure Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) near the point of generation, away from incompatible materials.
Caption: Fig 2. Small-Scale Spill Response Workflow
Section 5: Regulatory Compliance & Documentation
All hazardous waste generation is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [8][11]While your EHS department manages the final disposal, you are responsible for the initial, critical steps.
-
Generator Status: Your laboratory is a hazardous waste generator. The amount of waste you generate determines your category (e.g., Small Quantity Generator). [12]* Accurate Labeling: Inaccurate or incomplete labels are a common source of regulatory fines. The label is a legal document that communicates the container's contents to everyone downstream, from EHS staff to the final disposal facility operators.
-
Record Keeping: Maintain a log of the waste you add to each container. This provides a clear audit trail and helps ensure accurate reporting.
By following these procedures, you ensure that your work remains compliant, safe, and environmentally responsible from the start of your experiment to the final disposal of its byproducts.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
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University of Tennessee Institute of Agriculture. Hazardous Waste Guide. UTIA Safety Office. [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations. [Link]
-
University of California, Irvine. Halogenated Waste. Environmental Health & Safety. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 3-Nitrophenacylamine Hydrochloride
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Nitrophenacylamine hydrochloride (CAS RN: 36765-84-1)[1]. As a valued researcher, your safety is paramount. This document is designed to provide you with in-depth, field-proven guidance that goes beyond basic data sheets, ensuring you can work with this compound confidently and securely. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with the utmost care, assuming it is hazardous. The following procedures are based on established best practices for handling structurally related nitro-aromatic compounds.
Understanding the Risks: A Proactive Approach to Safety
Potential Hazards Include:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact[2][3].
-
Serious Eye Damage: Can cause significant and potentially irreversible damage to the eyes[3][4].
-
Respiratory Tract Irritation: Inhalation of dust may irritate the nose, throat, and lungs[4].
-
Harmful if Swallowed: Ingestion may lead to adverse health effects[3].
Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides[2].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 certified, chemical splash goggles. A face shield should be worn over goggles. | Provides protection against splashes and airborne particles, minimizing the risk of serious eye injury[3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. | Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving provides an extra layer of protection against tears and contamination[5]. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Flame-resistant lab coat, fully fastened. A chemical-resistant apron should be worn over the lab coat. | Protects the skin and personal clothing from spills and contamination[2][5]. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and dissolved this compound must occur within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors[5]. If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required[5]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental environment.
Preparation and Engineering Controls
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a valid certification.
-
Designated Area: Establish a clearly marked, designated area within the fume hood for the handling of this compound to contain any potential spills[5].
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed[2].
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the potential for accidents.
Weighing and Transfer of Solid Compound
-
Containment: Perform all weighing and transfers of the solid compound within the fume hood.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid, avoiding the creation of dust.
-
Spill Control: In case of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container. Do not use water to clean up dry spills as this may create a hazardous solution.
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Experimental workflow for handling this compound.
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[2][3].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | "Hazardous Waste," "this compound," and the appropriate hazard symbols. | Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in this container[5]. |
| Liquid Waste | Labeled, sealed hazardous waste container | "Hazardous Waste," "this compound," the solvent system, and the appropriate hazard symbols. | Collect all liquid waste containing the compound in a separate, dedicated container[5]. |
| Sharps Waste | Puncture-proof sharps container | "Sharps Waste" | Dispose of any contaminated needles, syringes, or razor blades in a designated sharps container. |
Important Note: Never dispose of this compound down the drain[2]. All chemical waste must be disposed of through your institution's environmental health and safety office in accordance with local, regional, and national regulations[2][3].
Emergency Procedures: Be Prepared
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[2][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][4]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention[2][4]. |
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound. Your commitment to a culture of safety is integral to the success and well-being of the entire research community.
References
-
PubChem. This compound. [Link]
-
Purdue University Environmental Health and Safety. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits - Annotated Tables. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
WorkSafeBC. Table of exposure limits for chemical and biological substances. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
